molecular formula C7H14 B081623 trans-2-Heptene CAS No. 14686-13-6

trans-2-Heptene

Cat. No.: B081623
CAS No.: 14686-13-6
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
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Description

(e)-Hept-2-ene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-Hept-2-ene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-Hept-2-ene has been primarily detected in saliva.
(E)-Hept-2-ene is an acyclic olefin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-2-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+
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InChI Key

OTTZHAVKAVGASB-HWKANZROSA-N
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Canonical SMILES

CCCCC=CC
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Isomeric SMILES

CCCC/C=C/C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID0074718, DTXSID70881227
Record name 2-Heptene
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Molecular Weight

98.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-2-Heptene
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Vapor Pressure

48.9 [mmHg]
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CAS No.

14686-13-6, 592-77-8
Record name trans-2-Heptene
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Foundational & Exploratory

Spectroscopic Data of trans-2-Heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-Heptene (CAS RN: 14686-13-6), a seven-carbon, straight-chain alkene with a double bond in the second position and a trans or (E) configuration. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations that enable accurate interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C7H14 and a molecular weight of 98.19 g/mol , is a flammable, colorless liquid.[1][2][3] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl chains on opposite sides of the double bond. The unambiguous identification and characterization of such organic molecules are paramount in chemical synthesis, quality control, and various research applications. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and purity of a compound. This guide will explore the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

The proton NMR (¹H NMR) spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.

Experimental Protocol:

A typical ¹H NMR spectrum of this compound is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The spectrum is then recorded on a spectrometer operating at a frequency of 90 MHz or higher.[4][5] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The key to interpretation lies in understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift) and how neighboring protons cause signal splitting (spin-spin coupling).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H2, H3 (Olefinic)5.16 - 5.66Multiplet2H
H4 (Allylic)~1.96Multiplet2H
H1 (Allylic Methyl)~1.63Doublet3H
H5, H6 (Aliphatic)1.06 - 1.53Multiplet4H
H7 (Terminal Methyl)~0.89Triplet3H

Table 1: ¹H NMR Spectroscopic Data for this compound.[4]

The olefinic protons (H2 and H3) resonate at the most downfield region (5.16 - 5.66 ppm) due to the deshielding effect of the π-electron cloud of the double bond. The complexity of this multiplet arises from coupling to each other (vicinal coupling) and to the neighboring allylic protons (H1 and H4). The large coupling constant between the olefinic protons is characteristic of a trans configuration. The allylic protons on C4 (~1.96 ppm) and the allylic methyl protons on C1 (~1.63 ppm) are also deshielded compared to typical aliphatic protons due to their proximity to the double bond. The remaining aliphatic protons (H5 and H6) appear as a complex multiplet in the upfield region (1.06 - 1.53 ppm). The terminal methyl protons (H7) at approximately 0.89 ppm appear as a triplet due to coupling with the adjacent methylene group (H6).

G cluster_0 This compound Structure and Proton Assignments C1 C(H1)₃ C2 C(H2) C1->C2 C3 C(H3) C2->C3 = C4 C(H4)₂ C3->C4 C5 C(H5)₂ C4->C5 C6 C(H6)₂ C5->C6 C7 C(H7)₃ C6->C7

Caption: Molecular structure of this compound with proton numbering.

¹³C NMR Spectroscopy of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Assignment Chemical Shift (δ, ppm)
C3131.73
C2124.60
C432.40
C531.94
C622.32
C117.91
C713.98

Table 2: ¹³C NMR Spectroscopic Data for this compound.[4][6]

The olefinic carbons (C2 and C3) are the most deshielded, appearing at 124.60 and 131.73 ppm, respectively.[4] The downfield shift is a direct consequence of their sp² hybridization. The aliphatic carbons of the butyl chain (C4, C5, C6) and the terminal methyl carbon (C7) appear in the upfield region, with their chemical shifts influenced by their distance from the double bond and the degree of substitution. The allylic methyl carbon (C1) is found at 17.91 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a common technique is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] The spectrum is then recorded as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Causality:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3020C-H stretchAlkene (sp² C-H)
2850-2960C-H stretchAlkane (sp³ C-H)
~1670C=C stretchAlkene
~965C-H bend (out-of-plane)trans-Alkene
~1460C-H bendAlkane (CH₂)
~1375C-H bendAlkane (CH₃)

Table 3: Key IR Absorption Bands for this compound.

The presence of the C=C double bond is indicated by the stretching vibration at approximately 1670 cm⁻¹. The absorption around 3020 cm⁻¹ is characteristic of the C-H stretching of the sp² hybridized carbons of the alkene. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons of the alkyl chain. A crucial diagnostic peak for the trans stereochemistry is the strong out-of-plane C-H bending vibration that occurs at approximately 965 cm⁻¹. The presence of this band is a reliable indicator of a trans-disubstituted double bond.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol:

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled to a mass analyzer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion can then undergo fragmentation to produce smaller, charged fragments.

Data Interpretation and Causality:

The mass spectrum of this compound provides the molecular weight and clues to its structure through characteristic fragmentation pathways.

m/z Relative Intensity (%) Proposed Fragment
98~20[C₇H₁₄]⁺• (Molecular Ion)
83~30[M - CH₃]⁺
69~50[M - C₂H₅]⁺
55~100[C₄H₇]⁺ (Base Peak)
41~80[C₃H₅]⁺

Table 4: Major Fragments in the Mass Spectrum of this compound.[7][8][9]

The molecular ion peak (M⁺•) is observed at an m/z of 98, which corresponds to the molecular weight of this compound.[7][8] The fragmentation pattern is dominated by allylic cleavage, a favorable process that leads to the formation of stable carbocations. The base peak at m/z 55 is likely due to the loss of a propyl radical, forming a stable allylic carbocation. The peak at m/z 41 corresponds to the further fragmentation of this ion.

G M [C₇H₁₄]⁺• m/z = 98 F1 [C₆H₁₁]⁺ m/z = 83 M:f1->F1:f0 - •CH₃ F2 [C₅H₉]⁺ m/z = 69 M:f1->F2:f0 - •C₂H₅ F3 [C₄H₇]⁺ m/z = 55 M:f1->F3:f0 - •C₃H₇

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry of the double bond. The IR spectrum corroborates the presence of the key functional groups, particularly the characteristic out-of-plane C-H bend for a trans-alkene. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and synergistic approach to the unambiguous identification and structural elucidation of organic molecules like this compound, which is essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Strategic Synthesis of trans-2-Heptene from Propyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for converting propyne, a simple C3 alkyne, into trans-2-heptene, a C7 trans-alkene. The synthesis is strategically designed in two core stages: 1) carbon skeleton elongation via nucleophilic substitution using a propynide anion, and 2) stereoselective partial reduction of the resulting internal alkyne. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, field-tested experimental protocols, and presents the necessary data for the characterization of intermediates and the final product. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers and drug development professionals with a clear and authoritative guide for practical application.

Introduction: Strategic Imperatives in Alkene Synthesis

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, critical to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Trans-alkenes, in particular, are prevalent structural motifs. The challenge lies not only in constructing the desired carbon framework but also in precisely controlling the geometry of the double bond.

This guide details a highly reliable and stereoselective route to this compound (C₇H₁₄) starting from propyne (C₃H₄). This transformation necessitates a multi-step approach, as it involves both the formation of new carbon-carbon bonds and the specific geometric reduction of a triple bond.[1][2] The chosen strategy hinges on two powerful and well-understood reactions:

  • Alkylation of a Terminal Alkyne: Leveraging the acidity of the terminal proton of propyne to create a potent carbon nucleophile for chain extension.

  • Dissolving Metal Reduction: Employing a sodium-ammonia system for the anti-addition of hydrogen across an internal alkyne, ensuring the exclusive formation of the trans-alkene.[3][4][5][6]

This pathway is not merely a sequence of steps but a self-validating system where the outcome of each stage sets up the next for optimal efficiency and selectivity.

Overall Synthetic Workflow

The synthesis is logically divided into two primary operations: the creation of the C7 alkyne backbone followed by its stereospecific reduction.

G Propyne Propyne (C3) Step1 Step 1: Alkylation Propyne->Step1 1. NaNH₂ / NH₃ 2. 1-Bromobutane Heptyne 2-Heptyne (C7 Intermediate) Step1->Heptyne Step2 Step 2: Reduction Heptyne->Step2 Na / NH₃(l) @ -33°C Heptene This compound (C7 Target) Step2->Heptene

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Heptyne via Acetylide Alkylation

The initial challenge is to extend the three-carbon chain of propyne to the seven-carbon backbone of the target. This is achieved through the formation of a sodium propynide salt, which then acts as a nucleophile in an Sₙ2 reaction with a suitable four-carbon electrophile.

Causality and Mechanistic Rationale

The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes. This acidity allows for its quantitative deprotonation by a sufficiently strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion.[7] This anion is a potent tool for C-C bond formation. The choice of 1-bromobutane as the electrophile ensures a direct Sₙ2 displacement, as it is a primary alkyl halide, minimizing the risk of competing elimination reactions.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Propyne H₃C-C≡C-H Propynide H₃C-C≡C:⁻ Propyne->Propynide Amide :NH₂⁻ Ammonia NH₃ Amide->Ammonia Propynide_nuc H₃C-C≡C:⁻ TS [H₃C-C≡C···CH₂···Br]⁻ Propynide_nuc->TS Bromobutane Br-CH₂(CH₂)₂CH₃ Bromobutane->TS 2-Heptyne H₃C-C≡C-CH₂(CH₂)₂CH₃ TS->2-Heptyne Bromide Br⁻ TS->Bromide

Figure 2: Mechanism of 2-Heptyne formation.

Experimental Protocol: Synthesis of 2-Heptyne

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Sodium Amide (NaNH₂)39.014.3 g110
Liquid Ammonia (NH₃)17.03~150 mL-
Propyne (C₃H₄)40.064.0 g100
1-Bromobutane (C₄H₉Br)137.0213.7 g (10.8 mL)100
Diethyl Ether (anhydrous)74.12As needed-
Saturated NH₄Cl (aq)-As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 150 mL of ammonia gas.

  • Base Addition: Cautiously add sodium amide (4.3 g, 110 mmol) to the liquid ammonia with stirring. A catalytic amount of iron(III) nitrate can be added to initiate the formation of NaNH₂ if starting from sodium metal.

  • Propyne Addition: Bubble propyne gas (4.0 g, 100 mmol) slowly into the stirred solution. Alternatively, add a pre-weighed, chilled solution of propyne in anhydrous ether. Stir for 1 hour to ensure complete formation of the sodium propynide salt.

  • Alkylation: Add 1-bromobutane (13.7 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at or below -33 °C (the boiling point of ammonia).

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours as the ammonia slowly evaporates overnight through the condenser.

  • Workup: Once the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add water and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent by rotary evaporation. The crude 2-heptyne can be purified by fractional distillation.

Part 2: Stereoselective Reduction of 2-Heptyne to this compound

With the 2-heptyne precursor in hand, the critical step is the stereoselective reduction of the triple bond to a trans double bond. While catalytic hydrogenation over a poisoned catalyst like Lindlar's catalyst would yield the cis-alkene, the synthesis of the trans isomer requires a dissolving metal reduction.[3][4][5]

Causality and Mechanistic Rationale: The Dissolving Metal Reduction

When an alkali metal like sodium is dissolved in liquid ammonia, it liberates its valence electron, which becomes solvated by ammonia molecules.[8] This solvated electron is a powerful reducing agent. The mechanism proceeds through a sequence of single-electron transfers (SET) and protonations.[6]

  • First SET: A solvated electron adds to one of the π-orbitals of the alkyne, forming a radical anion intermediate.[4][5]

  • Protonation: The highly basic anion is protonated by the ammonia solvent to give a vinylic radical.

  • Stereochemical Control: The vinylic radical rapidly equilibrates to its most stable conformation, where the two bulky alkyl groups are positioned on opposite sides (anti-periplanar) to minimize steric strain. This step dictates the final trans stereochemistry of the product.[4][9]

  • Second SET: A second electron adds to the vinylic radical, forming a vinylic anion.

  • Final Protonation: This anion is protonated by another molecule of ammonia to yield the final this compound product.

G 2-Heptyne R-C≡C-R' RadicalAnion [R-C=C-R']˙⁻ (Radical Anion) 2-Heptyne->RadicalAnion 1. First SET e- e⁻ (from Na) e-->RadicalAnion VinylicAnion R-C=C(H)-R'⁻ (Vinylic Anion) e-->VinylicAnion VinylicRadical R-C=C(H)-R' (Vinylic Radical, trans favored) RadicalAnion->VinylicRadical 2. Protonation NH3_1 NH₃ NH3_1->VinylicRadical VinylicRadical->VinylicAnion 3. Second SET NH2_1 NH₂⁻ trans-Alkene trans R-CH=CH-R' VinylicAnion->trans-Alkene 4. Final Protonation NH3_2 NH₃ NH3_2->trans-Alkene NH2_2 NH₂⁻

Figure 3: Mechanism of dissolving metal reduction for trans-alkene synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Heptyne (C₇H₁₂)96.179.6 g100
Sodium (Na) metal22.995.1 g220
Liquid Ammonia (NH₃)17.03~200 mL-
Ammonium Chloride (NH₄Cl)53.49~12 g~225
Pentane72.15As needed-
Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Setup: In a 500 mL three-neck flask equipped with a dry ice condenser and a gas inlet under an inert atmosphere, condense approximately 200 mL of ammonia at -78 °C.

  • Sodium Dissolution: Cut sodium metal (5.1 g, 220 mmol) into small pieces and add them cautiously to the liquid ammonia. The solution will develop a characteristic deep blue color, indicating the presence of solvated electrons.[4]

  • Alkyne Addition: Add a solution of 2-heptyne (9.6 g, 100 mmol) in a minimal amount of anhydrous ether dropwise to the stirred blue solution. The blue color may fade during the addition.

  • Reaction Monitoring: Stir the reaction at -33 °C for 2-4 hours. The persistence of the deep blue color indicates an excess of sodium and that the reaction is complete.

  • Quenching: Cautiously quench the excess sodium by the portion-wise addition of solid ammonium chloride until the blue color is discharged. This must be done carefully to manage the evolution of hydrogen gas.

  • Evaporation & Extraction: Allow the ammonia to evaporate overnight. To the remaining residue, add 100 mL of water and extract with pentane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and remove the pentane by careful distillation. The final product, this compound, can be purified by fractional distillation.

Product Characterization Data
CompoundBoiling Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Heptyne 111-112~2.1 (q), ~1.8 (s), ~1.4 (m), ~0.9 (t)~80, ~75 (alkyne C), ~22, ~20, ~13, ~12~2250 (C≡C stretch)
This compound 98~5.4 (m, 2H, vinylic), ~2.0 (m, 2H, allylic), ~1.7 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H)~132, ~125 (alkene C), ~34, ~31, ~22, ~18, ~14~965 (trans C-H bend)

Conclusion

The synthesis of this compound from propyne is a classic and highly instructive example of multi-step organic synthesis.[1][2][10][11] It effectively demonstrates the power of combining C-C bond formation with stereocontrolled functional group manipulation. The alkylation of the propynide anion provides a clean and efficient method for carbon chain elongation, while the subsequent dissolving metal reduction offers unparalleled stereoselectivity for the trans-alkene isomer. Each step is governed by well-understood mechanistic principles, making the overall process reliable, predictable, and scalable for research and development applications.

References

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. [Link]

  • OpenStax. (2023). 9.5 Reduction of Alkynes. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]

  • JoVE (Journal of Visualized Experiments). (2023). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

  • Chemistry LibreTexts. (2022). 11.10: An Introduction to Multiple Step Synthesis. [Link]

  • Homework.Study.com. (n.d.). Describe a sequence of reactions by which trans 2 pentene can be straight forwardly prepared from propyne. [Link]

  • Chemistry LibreTexts. (2024). 9.9: An Introduction to Organic Synthesis. [Link]

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Isomerization of 1-heptene to trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomerization of 1-Heptene to trans-2-Heptene

Abstract

The catalytic isomerization of terminal alkenes to more thermodynamically stable internal isomers is a cornerstone of modern organic synthesis and industrial chemistry. This guide provides a comprehensive technical overview of the isomerization of 1-heptene, a representative α-olefin, to its more stable internal isomer, this compound. We will explore the thermodynamic driving forces, delve into the primary catalytic systems, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the mechanistic principles and practical execution of this pivotal transformation.

Introduction: The Strategic Value of Alkene Isomerization

Alkenes are fundamental feedstocks in the chemical industry, serving as versatile building blocks for everything from polymers to pharmaceuticals.[1] The specific position of the carbon-carbon double bond within a molecule dictates its reactivity and physical properties. Terminal alkenes (α-olefins), such as 1-heptene, are often readily available but are kinetically less stable than their internal counterparts. The controlled relocation of this double bond, or isomerization, is an atom-economical method to access more valuable internal alkenes, which are crucial intermediates in various synthetic pathways.[2]

Transition metal-catalyzed isomerization, in particular, offers a powerful tool to control the position and geometry of the double bond, often under mild conditions.[2][3] This guide focuses on the conversion of 1-heptene to this compound, a thermodynamically favored process that exemplifies the principles of catalytic alkene isomerization.

Thermodynamic Landscape: The Driving Force for Isomerization

The spontaneous isomerization of 1-heptene to 2-heptene is governed by the fundamental principle of thermodynamics: a system will tend toward its lowest energy state. Internal alkenes are more stable than terminal alkenes due to two primary factors:

  • Hyperconjugation: Alkyl substituents on the sp²-hybridized carbons of the double bond stabilize it through hyperconjugation, an interaction between the C-H σ-bonds of the alkyl group and the π* antibonding orbital of the alkene.

  • Steric Effects: In internal alkenes, the alkyl chains are more spread out, reducing steric strain compared to the more crowded arrangement in terminal alkenes.

Among the 2-heptene isomers, the trans (or E) configuration is generally more stable than the cis (Z) configuration because it minimizes steric repulsion between the alkyl substituents on opposite sides of the double bond.

IsomerStructureIUPAC NameMolar Mass (g·mol⁻¹)Boiling Point (°C)ΔfH°gas (kJ/mol)
1-HepteneC=CCCCCCHept-1-ene98.1994-63.8 ± 0.67
This compoundCCCC/C=C/C(E)-Hept-2-ene98.1998-74.2 ± 0.63
cis-2-HepteneCCCC/C=C\C(Z)-Hept-2-ene98.1999-70.1 ± 0.75

Data sourced from NIST Chemistry WebBook and other chemical property databases.[4][5][6] The standard enthalpy of formation (ΔfH°gas) data clearly indicates that this compound is the most thermodynamically stable of these isomers.

Catalytic Systems for Alkene Isomerization

While thermodynamically favorable, the isomerization of 1-heptene requires a catalyst to overcome the kinetic barrier. Several classes of catalysts can effect this transformation, with transition metal complexes being the most efficient and selective.

Acid Catalysis

Solid acid catalysts, such as vanadium-grafted mesoporous sieves (V-SBA-15), can promote the isomerization of 1-heptene at elevated temperatures.[7] The mechanism typically involves the protonation of the double bond to form a secondary carbocation, followed by deprotonation at an adjacent carbon to form the internal alkene.

Causality: The choice of a solid acid with moderate acid strength is crucial. Stronger acids can lead to undesirable side reactions such as skeletal isomerization and polymerization, reducing the selectivity for the desired 2-heptene products.[7]

Transition Metal Catalysis

This is the most prevalent and versatile method for selective alkene isomerization.[8] Catalysts based on metals like nickel, ruthenium, palladium, cobalt, and rhodium are highly effective.[9][10] The dominant mechanism for many of these catalysts is the hydride addition-elimination pathway .

Mechanism of Action: The Hydride Pathway The catalytic cycle, illustrated below, is a self-validating system where the active catalyst is regenerated in each turn.

  • Ligand Dissociation: A coordinatively saturated precatalyst often releases a ligand to generate a vacant coordination site.[11]

  • Olefin Coordination: The terminal alkene (1-heptene) coordinates to the electron-deficient metal center.

  • Migratory Insertion (Hydride Addition): The metal-hydride bond adds across the alkene double bond. This insertion can be either Markovnikov (forming a secondary alkyl-metal species) or anti-Markovnikov (forming a primary alkyl-metal species). For isomerization, Markovnikov addition is productive.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal-carbon bond is eliminated and transferred back to the metal, reforming a metal-hydride. This step releases the new, isomerized alkene (2-heptene).

  • Product Dissociation: The internal alkene dissociates, allowing a new molecule of 1-heptene to enter the cycle.

G cluster_entry_exit Substrate & Product S 1-Heptene B B S->B P This compound D D D->P caption Fig 1. Metal-Hydride Addition-Elimination Mechanism.

Field-Proven Insights: The selectivity for trans vs. cis products is often dictated by steric interactions in the transition states of the β-hydride elimination step. The transition state leading to the trans isomer is typically lower in energy, resulting in its formation as the major product.[1] Modern catalysts, such as the bifunctional ruthenium complexes developed by Grotjahn, exhibit exceptionally high selectivity for the formation of (E)-internal alkenes from terminal ones.[1]

Experimental Protocol: Nickel-Catalyzed Isomerization of 1-Heptene

This protocol describes a robust and well-documented method using an in-situ generated nickel-hydride catalyst.[8][11][12] The active catalyst, [HNi{P(OEt)₃}₄]⁺, is formed by the protonation of the stable Ni(0) precatalyst, tetrakis(triethylphosphite)nickel(0), with sulfuric acid.[13][14]

Safety Precaution: This procedure involves flammable liquids and a corrosive acid. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CASNotes
Nickel(II) chloride hexahydrateNiCl₂·6H₂O237.697791-20-0Precursor
Triethyl phosphiteP(OEt)₃166.16122-52-1Ligand, reductant
1-HepteneC₇H₁₄98.19592-76-7Substrate
Diethyl ether(C₂H₅)₂O74.1260-29-7Solvent, anhydrous
Sulfuric acidH₂SO₄98.087664-93-9Catalyst activator
Sodium bicarbonateNaHCO₃84.01144-55-8Quenching agent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Part A: Synthesis of Ni[P(OEt)₃]₄ Precatalyst
  • Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagents: Add NiCl₂·6H₂O (2.38 g, 10 mmol) and triethyl phosphite (10 mL, ~58 mmol) to the flask.

  • Reaction: Heat the mixture to 150-160 °C in an oil bath and stir for 2 hours. The initial green solution will turn into a pale-yellow or colorless solution.

  • Isolation: Cool the reaction to room temperature. The product is a viscous oil. Remove residual volatile components under high vacuum. The product, Ni[P(OEt)₃]₄, is typically used without further purification.

Part B: Catalytic Isomerization

G start Start prep Prepare Catalyst Solution: Dissolve Ni[P(OEt)3]4 (0.033 g) in anhydrous diethyl ether (10 mL) under Argon. start->prep react Initiate Reaction: Add 1-Heptene (1 mL) Add H2SO4 (1 drop of 0.1 M solution) to the catalyst solution. prep->react monitor Monitor Progress: Stir at room temperature. Take aliquots at t=0, 15, 30, 60 min for GC-MS analysis. react->monitor quench Quench Reaction: Add saturated NaHCO3 solution to the reaction mixture. monitor->quench After 60 min workup Workup: Separate organic layer. Dry with anhydrous MgSO4. Filter. quench->workup analyze Final Analysis: Analyze the final product mixture by GC-MS and NMR. workup->analyze end End analyze->end caption Fig 2. Experimental Workflow for Isomerization.

  • Catalyst Solution: In a 25 mL Schlenk flask under Argon, dissolve the Ni[P(OEt)₃]₄ precatalyst (~0.033 g, ~0.05 mmol) in 10 mL of anhydrous diethyl ether.

  • Reaction Setup: Add 1-heptene (1.0 mL, ~7.2 mmol) to the catalyst solution. Stir for 2 minutes to ensure mixing.

  • Initiation: Using a syringe, add one drop of a 0.1 M solution of H₂SO₄ in diethyl ether. The solution should turn pale yellow, indicating the formation of the active catalyst.[11]

  • Monitoring: Stir the reaction at room temperature. Using a syringe, withdraw small aliquots (~0.1 mL) at specified time intervals (e.g., 0, 15, 30, 60 minutes). Immediately quench each aliquot in a GC vial containing a small amount of NaHCO₃ solution to stop the reaction.

  • Workup: After 60 minutes (or when GC-MS shows the reaction has reached equilibrium), quench the entire reaction mixture by adding 5 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

Analytical Characterization

Accurate analysis of the product mixture is critical to determine the conversion of 1-heptene and the selectivity for this compound. GC-MS and NMR are the primary techniques for this purpose.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal tool for monitoring the reaction progress.[16]

  • Separation (GC): The heptene isomers have slightly different boiling points and will elute from the GC column at different retention times. The typical elution order on a standard non-polar column is: 1-heptene, followed by the cis/trans isomers of 3-heptene and 2-heptene.

  • Identification (MS): The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum or "fingerprint." While the isomers have the same molecular weight (98.19 g/mol ), their fragmentation patterns can be compared to library spectra for confident identification.[17]

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the percentage of each isomer in the mixture, allowing for calculation of conversion and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the products.[18]

  • ¹H NMR: The most informative region is the vinylic region (~4.5-6.0 ppm).

    • 1-Heptene: Shows complex multiplets for its three vinylic protons.

    • This compound: Displays two vinylic protons around 5.4 ppm with a large coupling constant (J ≈ 15 Hz), which is characteristic of a trans double bond.

    • cis-2-Heptene: Shows two vinylic protons with a smaller coupling constant (J ≈ 11 Hz).

  • ¹³C NMR: The chemical shifts of the sp² carbons are also diagnostic. Carbons of a terminal double bond appear at different chemical shifts (~114 and ~139 ppm for 1-heptene) than those of an internal double bond (~125-135 ppm for 2-heptenes).[18]

Conclusion

The isomerization of 1-heptene to this compound is a fundamentally important and highly illustrative chemical transformation. This guide has detailed the thermodynamic rationale and elucidated the powerful role of transition metal catalysts, with a focus on a practical and reliable nickel-hydride system. The provided protocol is a self-validating framework, grounded in established organometallic principles, offering a robust starting point for researchers. By understanding the causality behind catalyst choice, reaction mechanism, and analytical methodology, scientists can effectively harness alkene isomerization as a strategic tool in complex molecule synthesis and materials development.

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An In-Depth Technical Guide to the Thermodynamic Stability of trans-2-Heptene versus cis-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its physical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the thermodynamic stability of the geometric isomers of 2-heptene: trans-2-heptene and cis-2-heptene. We will delve into the fundamental principles governing their stability, supported by empirical data and theoretical models. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of alkene stability.

Foundational Principles of Alkene Stability

The stability of an alkene is intrinsically linked to its electronic and steric properties. Two primary factors dictate the relative thermodynamic stability of alkene isomers: the degree of substitution of the double bond and the geometric arrangement of the substituents (cis/trans isomerism).

  • Degree of Substitution: Alkenes with a greater number of alkyl substituents on the sp²-hybridized carbons of the double bond are generally more stable.[1][2][3] This increased stability is attributed to two main effects:

    • Hyperconjugation: This involves the stabilizing interaction of the filled C-H σ-orbitals of the alkyl groups with the empty π* antibonding orbital of the double bond.[4][5] More alkyl groups lead to more hyperconjugation, thus lowering the overall energy of the molecule.

    • Bond Strength: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons.[5] Therefore, a higher degree of substitution results in a greater number of these stronger bonds, contributing to increased stability.

  • Geometric Isomerism (Cis/Trans): For disubstituted alkenes like 2-heptene, the arrangement of the substituents around the double bond gives rise to cis and trans isomers. The trans isomer, where the larger substituents are on opposite sides of the double bond, is generally more stable than the cis isomer, where they are on the same side.[1][4][6]

The Core of the Matter: Steric Hindrance in 2-Heptene

The primary reason for the greater thermodynamic stability of this compound compared to cis-2-heptene is steric hindrance.[1][7][8] In cis-2-heptene, the methyl group and the butyl group are on the same side of the rigid double bond. This proximity forces their electron clouds into close contact, leading to van der Waals repulsion, also known as steric strain.[6][8] This repulsive interaction raises the potential energy of the molecule, making it less stable.

Conversely, in this compound, the methyl and butyl groups are on opposite sides of the double bond. This arrangement maximizes the distance between these bulky groups, minimizing steric strain and resulting in a lower potential energy state.[1][4]

G cluster_workflow Calorimetry Workflow start Start calibrate Calibrate Calorimeter start->calibrate prepare Prepare Alkene Solution calibrate->prepare add_catalyst Add Pd/C Catalyst prepare->add_catalyst equilibrate Equilibrate System add_catalyst->equilibrate hydrogenate Introduce H₂ Gas equilibrate->hydrogenate monitor Monitor Temperature Change hydrogenate->monitor analyze Calculate ΔH°hydrog monitor->analyze end End analyze->end

Caption: Experimental workflow for calorimetry.

Theoretical Approach: Computational Chemistry

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the relative stabilities of isomers. [9]Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of the cis and trans isomers of 2-heptene.

By optimizing the geometry of each isomer to find its lowest energy conformation and then performing a single-point energy calculation, the relative energies of the two molecules can be determined. The isomer with the lower calculated energy is predicted to be the more stable isomer. These computational methods can also provide insights into the molecular geometries and the origins of steric strain.

Summary of Stability Data

IsomerKey Structural FeatureRelative StabilityExpected Heat of Hydrogenation
cis-2-Heptene Methyl and butyl groups on the same side of the C=C bondLess StableMore Negative (e.g., ~ -125 kJ/mol)
This compound Methyl and butyl groups on opposite sides of the C=C bondMore StableLess Negative (e.g., ~ -121 kJ/mol)

Note: The heat of hydrogenation values are illustrative and based on trends observed for similar alkenes.

Conclusion

The thermodynamic stability of the geometric isomers of 2-heptene is unequivocally dictated by steric considerations. This compound is demonstrably more stable than cis-2-heptene due to the minimization of steric strain between the alkyl substituents on the double bond. This fundamental principle is consistently validated through experimental data, most notably the heats of hydrogenation, and is further supported by computational modeling. For professionals in drug development and chemical synthesis, a thorough understanding of these principles is paramount for predicting reaction outcomes, controlling product distributions, and ultimately designing molecules with desired properties and efficacy.

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Atmospheric Reactivity of trans-2-Heptene: A Technical Guide for Atmospheric Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the atmospheric reactivity of trans-2-heptene, a volatile organic compound (VOC) of interest in atmospheric chemistry. As a representative alkene, its atmospheric fate is governed by reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). This document delves into the kinetics, reaction mechanisms, and products of these degradation pathways. Furthermore, it explores the potential for secondary organic aerosol (SOA) formation, a critical aspect of its environmental impact. Detailed experimental and theoretical methodologies for studying such reactions are also presented, offering researchers and environmental scientists a thorough understanding of the atmospheric lifecycle of this compound.

Introduction: The Atmospheric Significance of this compound

This compound (C₇H₁₄) is a member of the alkene class of volatile organic compounds (VOCs). While not as abundant as biogenic emissions like isoprene, internal alkenes such as this compound are emitted from various anthropogenic sources, including incomplete combustion of fossil fuels and industrial processes. Once in the troposphere, the presence of a carbon-carbon double bond makes this compound highly susceptible to oxidation. These oxidation processes contribute to the formation of ground-level ozone, a major component of photochemical smog, and secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and human health. Understanding the atmospheric chemistry of this compound is therefore crucial for accurately modeling regional and global atmospheric processes.

This guide provides an in-depth examination of the atmospheric degradation of this compound, focusing on its primary removal pathways. The subsequent sections will detail the kinetics and mechanisms of its reactions with the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃), and will conclude with a discussion on its potential to form secondary organic aerosols.

Reaction with the Hydroxyl Radical (OH): The Dominant Daytime Sink

During daylight hours, the primary atmospheric oxidant is the hydroxyl radical (OH). The reaction with OH is typically the most significant loss process for alkenes like this compound.

Kinetics and Atmospheric Lifetime

The reaction proceeds primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond. The stability of the resulting radical adduct influences the site of addition. For this compound (CH₃-CH=CH-CH₂-CH₂-CH₂-CH₃), the double bond is internal and disubstituted.

Based on established SARs for OH addition to alkenes, the estimated rate constant for the reaction of OH with this compound at 298 K is in the range of 4.0 - 6.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to reaction with OH can be calculated using the following equation:

τ = 1 / (kₒₕ * [OH])

Assuming a typical global average daytime OH concentration of 2 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime of this compound is approximately 4.6 to 7.0 hours . This short lifetime highlights its rapid removal from the atmosphere during the day.

Reaction Mechanism and Products

The reaction is initiated by the addition of the OH radical to either carbon of the double bond, forming two possible hydroxyalkyl radicals.

OH_Addition This compound This compound Adduct1 CH3-CH(OH)-C•H-C4H9 This compound->Adduct1 + OH Adduct2 CH3-C•H-CH(OH)-C4H9 This compound->Adduct2 + OH OH OH Peroxy1 CH3-CH(OH)-CH(OO•)-C4H9 Adduct1->Peroxy1 + O2 Peroxy2 CH3-CH(OO•)-CH(OH)-C4H9 Adduct2->Peroxy2 + O2 O2 O2 RO_NO Further Reactions (RO + NO2, RO2 + HO2, etc.) Peroxy1->RO_NO + NO, HO2, RO2 Peroxy2->RO_NO + NO, HO2, RO2 NO NO Products Pentanal (C4H9CHO) Acetaldehyde (CH3CHO) Other oxygenated products RO_NO->Products

Figure 1: Generalized mechanism for the OH-initiated oxidation of this compound.

These hydroxyalkyl radicals rapidly add molecular oxygen (O₂) to form peroxy radicals (RO₂). In a typical polluted atmosphere, these peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radicals are unstable and can undergo decomposition or isomerization. For the alkoxy radicals formed from this compound, C-C bond scission is the most likely pathway, leading to the formation of smaller carbonyl compounds.

The primary expected stable end-products from the OH-initiated oxidation of this compound are pentanal (CH₃CH₂CH₂CH₂CHO) and acetaldehyde (CH₃CHO). Other minor products, including multifunctional compounds, can also be formed.

Experimental Protocol: Relative Rate Method for Kinetic Studies

The rate constant for the reaction of a VOC with an oxidant is often determined using the relative rate method in a smog chamber.

Methodology:

  • Chamber Preparation: A large, inert Teflon smog chamber is flushed with purified air.

  • Reactant Injection: Known concentrations of the target VOC (this compound) and a reference compound with a well-established rate constant (e.g., another alkene like 1-butene) are introduced into the chamber.

  • OH Radical Precursor: A source of OH radicals, such as the photolysis of methyl nitrite (CH₃ONO) in the presence of NO or hydrogen peroxide (H₂O₂), is added.

  • Initiation and Monitoring: The chamber is irradiated with UV light to initiate OH production. The concentrations of this compound and the reference compound are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The relative loss of the two compounds is plotted according to the following equation:

    ln([this compound]₀ / [this compound]ₜ) = (k_heptene / k_ref) * ln([reference]₀ / [reference]ₜ)

    The slope of this plot gives the ratio of the rate constants (k_heptene / k_ref). Since k_ref is known, k_heptene can be calculated.

Figure 2: Workflow for determining the OH reaction rate constant using the relative rate method.

Reaction with Ozone (O₃): A Significant Sink, Especially at Night

Ozonolysis, the reaction with ozone, is another important atmospheric removal pathway for alkenes. While generally slower than the OH reaction during the day, it becomes a dominant loss process at night and in regions with high ozone concentrations.

Kinetics and Atmospheric Lifetime

Direct experimental data for the ozonolysis of this compound is limited. However, data for the structurally similar trans-2-heptenal shows a rate constant of (2.47 ± 0.73) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹[3]. The presence of the aldehyde group in heptenal is expected to slightly deactivate the double bond towards ozone attack. Therefore, the rate constant for this compound is likely to be slightly higher. A reasonable estimate for the rate constant for the reaction of ozone with this compound at 298 K is in the range of 3.0 - 5.0 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to ozonolysis can be calculated as:

τ = 1 / (kₒ₃ * [O₃])

Assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules cm⁻³ (approximately 30 ppb), the estimated atmospheric lifetime of this compound is about 1.6 to 2.7 days .

Reaction Mechanism and Products

The ozonolysis of alkenes proceeds via the Criegee mechanism. Ozone adds across the double bond to form an unstable primary ozonide (a molozonide), which rapidly decomposes into two sets of carbonyl compounds and Criegee intermediates.

For this compound, the cleavage of the double bond will produce two primary carbonyls: acetaldehyde (CH₃CHO) and pentanal (CH₃CH₂CH₂CH₂CHO). The corresponding Criegee intermediates are the methyl-substituted Criegee intermediate (CH₃CHOO) and the pentyl-substituted Criegee intermediate (C₅H₁₁CHOO).

Ozonolysis_Mechanism This compound This compound PrimaryOzonide Primary Ozonide This compound->PrimaryOzonide + O3 O3 O3 Fragments1 Acetaldehyde (CH3CHO) + Pentyl Criegee (C5H11CHOO) PrimaryOzonide->Fragments1 Fragments2 Pentanal (C5H11CHO) + Methyl Criegee (CH3CHOO) PrimaryOzonide->Fragments2 SecondaryReactions Criegee Intermediate Reactions (with H2O, SO2, NO2, etc.) Fragments1->SecondaryReactions Fragments2->SecondaryReactions FinalProducts Secondary Products (Acids, Peroxides, OH radicals) SecondaryReactions->FinalProducts

Figure 3: Ozonolysis mechanism of this compound leading to primary products and Criegee intermediates.

These Criegee intermediates are highly reactive and can undergo various subsequent reactions in the atmosphere, including reaction with water vapor, sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), or unimolecular decomposition to produce OH radicals. These secondary reactions significantly influence the overall product distribution and the radical budget of the atmosphere. A study on the ozonolysis of trans-2-heptenal reported molar yields of glyoxal (a secondary product) and pentanal of 49% and 34%, respectively[3].

Reaction with the Nitrate Radical (NO₃): The Primary Nocturnal Sink

During the nighttime, in the absence of photochemistry, the nitrate radical (NO₃) becomes a significant oxidant, particularly in environments with elevated concentrations of nitrogen oxides (NOx).

Kinetics and Atmospheric Lifetime

As with the OH radical reaction, direct kinetic data for the reaction of this compound with NO₃ is scarce. Structure-Activity Relationships (SARs) can again be employed for an estimation. The reactivity of alkenes with NO₃ is highly dependent on the substitution pattern of the double bond. For acyclic internal alkenes, the rate constants are generally high.

Based on SARs for the reaction of NO₃ with alkenes, the estimated rate constant for this compound at 298 K is in the range of 3.0 - 6.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ .

The atmospheric lifetime (τ) of this compound with respect to reaction with NO₃ is given by:

τ = 1 / (kₙₒ₃ * [NO₃])

Assuming a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³ (approximately 20 ppt), the estimated atmospheric lifetime of this compound is about 3 to 6 minutes . This indicates that the reaction with NO₃ is a very efficient removal mechanism for this compound at night in polluted environments.

Reaction Mechanism and Products

The reaction of NO₃ with alkenes proceeds via the electrophilic addition of the nitrate radical to the double bond, forming a nitrooxyalkyl radical.

NO3_Addition This compound This compound NitrooxyalkylRadical Nitrooxyalkyl Radical This compound->NitrooxyalkylRadical + NO3 NO3 NO3 PeroxyRadical Nitrooxyalkyl Peroxy Radical NitrooxyalkylRadical->PeroxyRadical + O2 O2 O2 FurtherReactions Reactions with NO, NO3, RO2, HO2 PeroxyRadical->FurtherReactions Products Organic Nitrates Carbonyls Other oxygenated products FurtherReactions->Products

Figure 4: General mechanism for the NO₃-initiated oxidation of this compound.

This radical then rapidly adds O₂ to form a nitrooxyalkyl peroxy radical. The fate of this peroxy radical depends on the ambient chemical conditions. It can react with NO, NO₃, other peroxy radicals (RO₂), or the hydroperoxy radical (HO₂), leading to the formation of a variety of products, including organic nitrates , carbonyls, and other oxygenated compounds. The formation of organic nitrates is a significant outcome of the nighttime chemistry of alkenes and can act as a reservoir for NOx.

Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound by OH, O₃, and NO₃ leads to the formation of less volatile products. If these products have sufficiently low vapor pressures, they can partition from the gas phase to the particle phase, forming secondary organic aerosol (SOA).

SOA Yield

The SOA yield is defined as the mass of aerosol formed per mass of hydrocarbon reacted (ΔM₀/ΔHC). Direct experimental SOA yields for this compound are not available. However, we can infer its potential for SOA formation based on its structure and the known behavior of similar compounds.

  • Ozonolysis: The ozonolysis of alkenes is a known source of SOA. The Criegee intermediates and subsequent reaction products can have low volatility. Studies on larger alkenes have shown significant SOA yields.

  • OH and NO₃ Reactions: The multifunctional products (e.g., hydroxy nitrates, dicarbonyls) formed from OH and NO₃ radical-initiated oxidation can also contribute to SOA formation.

Given that this compound is a C₇ alkene, it is expected to have a moderate to high potential for SOA formation. The SOA yield will depend on the specific oxidant, NOx levels, and ambient conditions (temperature, relative humidity, and existing aerosol surface area). It is reasonable to expect SOA yields for this compound to be in the range of 5-30% , with higher yields expected under low-NOx conditions where the formation of highly oxygenated, low-volatility products is favored.

Experimental Protocol: Smog Chamber Studies of SOA Formation

Smog chamber experiments are the primary method for quantifying SOA yields.

Methodology:

  • Chamber Setup: A temperature-controlled smog chamber is used. Seed aerosols (e.g., ammonium sulfate) are often introduced to provide a surface for condensation of the organic vapors.

  • Reactant Injection: this compound and the desired oxidant (or its precursor) are injected into the chamber.

  • Reaction Initiation: The reaction is initiated (e.g., by turning on UV lights for OH reactions).

  • Monitoring: The consumption of this compound is monitored by GC-FID. The formation and evolution of the aerosol phase are monitored using instruments such as a Scanning Mobility Particle Sizer (SMPS) to measure the particle size distribution and an Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the SOA.

  • Yield Calculation: The SOA mass concentration (corrected for wall losses) is plotted against the reacted hydrocarbon concentration to determine the SOA yield.

Summary of Atmospheric Reactivity

The atmospheric reactivity of this compound is summarized in the table below, providing a comparative overview of its degradation pathways.

ParameterReaction with OHReaction with O₃Reaction with NO₃
Primary Conditions DaytimeDay and NightNighttime
Estimated Rate Constant (298 K) 4.0 - 6.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹3.0 - 5.0 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹3.0 - 6.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹
Estimated Atmospheric Lifetime 4.6 - 7.0 hours1.6 - 2.7 days3 - 6 minutes
Primary Gaseous Products Pentanal, AcetaldehydePentanal, AcetaldehydeOrganic Nitrates, Carbonyls
SOA Formation Potential Moderate to HighModerate to HighModerate to High

Conclusion

This compound is a reactive volatile organic compound in the Earth's atmosphere. Its atmospheric lifetime is primarily controlled by daytime reaction with the hydroxyl radical and nighttime reaction with the nitrate radical, with ozonolysis being a continuous but slower removal process. The oxidation of this compound contributes to the formation of photochemical smog and is expected to be a source of secondary organic aerosol. This technical guide provides a foundational understanding of its atmospheric chemistry, leveraging established principles and data from analogous compounds to elucidate its reactivity, product formation, and environmental impact. Further experimental studies are warranted to refine the kinetic and mechanistic data presented herein and to more accurately quantify its SOA formation potential under a range of atmospheric conditions.

References

  • Peeters, J., et al. (2007). Structure-Activity Relationship for the Addition of OH to (Poly)alkenes: Site-Specific and Total Rate Constants. The Journal of Physical Chemistry A, 111(9), 1619-1631. [Link][1]

  • Peeters, J., et al. (2007). Structure-activity relationship for the addition of OH to (poly)alkenes: site-specific and total rate constants. PubMed, 111(9), 1619-31. [Link][2]

  • Gaona Colmán, J. E., et al. (2015). Rate Constants of the Gas-Phase Reactions of OH Radicals with trans-2-Hexenal, trans-2-Octenal, and trans-2-Nonenal. International Journal of Chemical Kinetics, 47(8), 483-489. [Link][3]

Sources

trans-2-Heptene molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of trans-2-Heptene

Introduction

(E)-hept-2-ene, commonly known as this compound, is an acyclic olefin of significant interest in foundational organic chemistry and as a building block in more complex syntheses.[1] Its simple yet well-defined structure serves as an excellent model for understanding the principles of stereoisomerism, electronic structure, and reactivity inherent to trans-disubstituted alkenes. This guide provides a comprehensive technical overview of the molecular structure, bonding, spectroscopic signature, synthesis, and characteristic reactivity of this compound, intended to serve as a robust resource for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics. These properties dictate its behavior in a chemical system.

Nomenclature and Stereoisomerism

The molecule's chemical formula is C₇H₁₄, with a molecular weight of approximately 98.19 g/mol .[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-hept-2-ene.[1] The "(E)" designation comes from the German entgegen (opposite) and specifies the stereochemistry at the carbon-carbon double bond. In this configuration, the highest priority substituents on each of the double-bonded carbons—the propyl group on C3 and the methyl group on C2—are located on opposite sides of the double bond axis. This is commonly referred to as the trans isomer.[3]

// Atom positions for this compound C1 [label="C", pos="4,0.5!"]; H1a [label="H", pos="4.5,1!"]; H1b [label="H", pos="4.5,-0!"]; H1c [label="H", pos="3.5,1!"];

C2 [label="C", pos="3,-0.5!"]; H2 [label="H", pos="3.5,-1!"];

C3 [label="C", pos="2,0.5!"]; H3 [label="H", pos="1.5,0!"];

C4 [label="C", pos="1,1.5!"]; H4a [label="H", pos="1.5,2!"]; H4b [label="H", pos="0.5,2!"];

C5 [label="C", pos="0,0.5!"]; H5a [label="H", pos="-0.5,1!"]; H5b [label="H", pos="0.5,0!"];

C6 [label="C", pos="-1,1.5!"]; H6a [label="H", pos="-1.5,1!"]; H6b [label="H", pos="-0.5,2!"];

C7 [label="C", pos="-2,0.5!"]; H7a [label="H", pos="-2.5,1!"]; H7b [label="H", pos="-2.5,-0!"]; H7c [label="H", pos="-1.5,0!"];

// Bonds C1 -- C2; C1 -- H1a; C1 -- H1b; C1 -- H1c;

C2 -- H2; C2 -- C3 [style=double, penwidth=2];

C3 -- H3; C3 -- C4;

C4 -- H4a; C4 -- H4b; C4 -- C5;

C5 -- H5a; C5 -- H5b; C5 -- C6;

C6 -- H6a; C6 -- H6b; C6 -- C7;

C7 -- H7a; C7 -- H7b; C7 -- H7c; } Caption: 2D structure of this compound ((E)-hept-2-ene).

Physicochemical Data Summary

The bulk properties of this compound are critical for its handling, purification, and use in synthesis. It is a clear, colorless, and highly flammable liquid.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
CAS Number 14686-13-6[4]
Boiling Point 98 °C (lit.)[4][5]
Density 0.701 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n20/D) 1.404 (lit.)[4][5]
Safety Flammable, Skin/Eye Irritant, Aspiration Hazard[1]

Electronic Structure and Bonding

The reactivity of an alkene is fundamentally governed by the nature of its carbon-carbon double bond. This bond is a region of high electron density, making it susceptible to attack by electrophiles.

Orbital Hybridization

The electronic configuration of this compound is best described using the concept of orbital hybridization.

  • sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This arises from the mixing of one 2s orbital and two 2p orbitals to form three degenerate sp² hybrid orbitals. These orbitals arrange themselves in a trigonal planar geometry, resulting in bond angles of approximately 120°.[6][7][8][9]

  • sp³ Hybridization: The remaining five carbon atoms in the alkyl chain (C1, C4, C5, C6, C7) are sp³ hybridized. This involves the mixing of one 2s orbital and three 2p orbitals to form four degenerate sp³ hybrid orbitals, which adopt a tetrahedral geometry with bond angles of approximately 109.5°.[6][7]

The Sigma (σ) and Pi (π) Framework

The C=C double bond is comprised of two distinct types of bonds:

  • Sigma (σ) Bond: One σ bond is formed by the direct, head-on overlap of two sp² hybrid orbitals, one from C2 and one from C3. The electron density of this bond is concentrated along the internuclear axis. All other C-C and C-H single bonds in the molecule are also σ bonds.

  • Pi (π) Bond: Each sp² hybridized carbon has one unhybridized 2p orbital that is perpendicular to the plane of the three sp² orbitals. The side-by-side overlap of these two parallel p-orbitals forms the π bond. The electron density of the π bond lies above and below the plane of the σ bond framework.[10] This π bond is weaker and more exposed than the σ bond, which is the primary reason for the characteristic reactivity of alkenes.[9][10] The rigidity of the π bond prevents free rotation around the C=C axis, giving rise to the distinct cis and trans isomers.[3]

// Invisible nodes for positioning C2_center [pos="1,0.5!", shape=point]; C3_center [pos="3,0.5!", shape=point];

// Sigma bond edge [penwidth=2, color="#4285F4", style=solid]; C2_center -> C3_center [label=" σ (sp²-sp²)"];

// Pi bond edge [penwidth=1.5, color="#EA4335", style=dashed]; C2_p:n -> C3_p:n [label=" π (p-p)", constraint=false]; C2_p:s -> C3_p:s [constraint=false]; } Caption: Orbital overlap in the C=C double bond.

Molecular Geometry and Bond Parameters

While experimentally determined values for this compound are not readily published, its bond parameters can be reliably approximated from standard values for similarly substituted alkenes.

BondHybridizationTypical Bond Length (pm)Typical Bond AngleSource
C=C sp² - sp²134N/A[11]
C-C (alkene-alkyl) sp² - sp³~150C=C-C ≈ 120°[1]
C-C (alkyl) sp³ - sp³154C-C-C ≈ 109.5°[11]
C-H (alkenyl) sp² - s107H-C=C ≈ 120°[11]
C-H (alkyl) sp³ - s109H-C-H ≈ 109.5°[11]

Spectroscopic Analysis and Characterization

Spectroscopic methods are indispensable for the unambiguous verification of molecular structure and purity. The combination of NMR and IR spectroscopy provides a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of carbon and hydrogen atoms.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key signals. The most diagnostic are the signals for the alkenyl protons (H2 and H3), which are deshielded and appear downfield (δ ≈ 5.1-5.7 ppm) due to the magnetic anisotropy of the π bond.[10] A crucial feature for confirming the trans geometry is the large coupling constant (J) between these two protons, which is typically in the range of 12-18 Hz.[12]

Proton AssignmentIllustrative δ (ppm)MultiplicityCoupling Constant (J)
H7 (CH₃-C₆)~0.9Triplet (t)~7 Hz
H4, H5, H6 (-CH₂-)~1.2-1.4Multiplet (m)-
H1 (CH₃-C₂)~1.6Doublet (d)~6 Hz
H4' (-CH₂-C₃)~2.0Multiplet (m)-
H2, H3 (-CH=CH-)~5.4Multiplet (m)J (H2-H3) ≈ 15 Hz
  • ¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals, confirming the presence of seven chemically non-equivalent carbon atoms. The sp² hybridized carbons of the double bond are significantly deshielded and appear in the characteristic alkene region (δ ≈ 100-150 ppm).[13]

Carbon AssignmentChemical Shift δ (ppm)Source
C7 13.98[14]
C6 17.91[14]
C5 22.32[14]
C4 31.94[14]
C1 32.40[14]
C3 124.60[14]
C2 131.73[14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

  • =C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicates C-H bonds on an sp² carbon.

  • C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the sp³ carbons in the alkyl chain.

  • C=C Stretch: A medium intensity peak around 1660-1680 cm⁻¹. This peak can sometimes be weak for symmetrically substituted trans-alkenes due to a small change in the dipole moment during the vibration.

  • =C-H Wag (Out-of-Plane Bend): A strong, sharp, and highly diagnostic peak for trans-disubstituted alkenes appears at approximately 965 cm⁻¹.[9] The presence of this peak is compelling evidence for the trans configuration.

Synthesis and Reactivity

The synthesis of this compound can be achieved with high regiochemical control, and its reactivity is dominated by the electron-rich C=C double bond.

Synthesis via the Wittig Reaction

The Wittig reaction is a superior method for forming an alkene at a specific location. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[15] To synthesize this compound, a logical retrosynthetic disconnection is between C3 and C4, suggesting pentanal and ethyltriphenylphosphonium ylide as reactants. Non-stabilized ylides, like the one used here, often give a mixture of E/Z isomers, but reaction conditions can be optimized to favor the more thermodynamically stable trans product.

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification start Ethyltriphenylphosphonium bromide in anhydrous THF base Add n-BuLi at 0°C start->base ylide Stir to form red/orange Ethylidenetriphenylphosphorane (Ylide) base->ylide ketone Cool ylide to 0°C, add Pentanal dropwise ylide->ketone warm Warm to RT, stir 12-24h ketone->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Et₂O quench->extract dry Dry (MgSO₄), filter extract->dry evap Evaporate solvent dry->evap purify Purify via column chromatography (Hexanes) evap->purify product This compound purify->product

This protocol is illustrative and should be adapted and performed with appropriate safety precautions by qualified personnel.

  • Ylide Preparation: To a flame-dried, two-necked flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting deep red/orange mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Reaction: Cool the freshly prepared ylide solution back to 0 °C. Add pentanal (1.0 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor reaction progress by TLC (staining with KMnO₄).

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the oil by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

  • Validation: Confirm the identity and purity of the product using NMR and IR spectroscopy as described in Section 3.

Reactivity: Electrophilic Addition

The most common reaction pathway for alkenes is electrophilic addition. The π bond acts as a nucleophile, attacking an electron-deficient species (an electrophile). This breaks the π bond and forms a carbocation intermediate, which is then attacked by a nucleophile.[4][16]

This protocol demonstrates a characteristic reaction of alkenes and should be performed with appropriate safety precautions.

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of bromine (Br₂) (1.0 eq) in DCM dropwise to the stirred alkene solution. The characteristic reddish-brown color of the bromine should disappear upon addition.[17] Continue addition until a faint persistent orange color remains.

  • Workup: Allow the reaction to warm to room temperature. Wash the solution with aqueous sodium thiosulfate to quench any excess bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter and evaporate the solvent to yield the crude 2,3-dibromoheptane. The product is formed via an anti-addition mechanism, proceeding through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.[18]

Conclusion

This compound is a foundational molecule for understanding the core principles of organic chemistry. Its well-defined trans stereochemistry is a direct consequence of the restricted rotation about the sp²-hybridized C=C bond. This double bond, consisting of a strong σ bond and a weaker, electron-rich π bond, is the locus of the molecule's reactivity, primarily engaging in electrophilic addition reactions. The structure and purity of this compound are definitively confirmed through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy, each providing unique and complementary information. Controlled synthesis, most notably via the Wittig reaction, allows for its regioselective preparation. A thorough understanding of these integrated concepts is essential for any scientist engaged in the design and execution of organic synthesis.

References

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  • Chemistry Steps. Reaction of Alkenes with Bromine. Available from: [Link].

  • Chem233UIUC (2015). Bromination of an Alkene. YouTube. Available from: [Link].

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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. Available from: [Link].

  • Chemistry LibreTexts (2021). 6: The Wittig Reaction (Experiment). Available from: [Link].

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  • N/A. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link].

  • Neuman, R. C. (2003). Organic Chemistry, Chapter 8: Alkenes and Alkynes. Available from: [Link].

  • N/A. 27. A Solvent Free Wittig Reaction. Available from: [Link].

  • Chemistry LibreTexts (2024). 7.5: Cis-Trans Isomerism in Alkenes. Available from: [Link].

  • Last Minute Lecture (2025). Reactions of Alkenes: Mechanisms & Products | Chapter 10 - Organic Chemistry For Dummies. YouTube. Available from: [Link].

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  • N/A. ALKENES I. Available from: [Link].

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  • Pecul, M., et al. (2004). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry. Available from: [Link].

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Sources

A Senior Application Scientist's Guide to trans-2-Heptene: Commercial Sources, Purity, and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a foundational pillar of experimental success. This guide provides an in-depth technical overview of trans-2-Heptene, a common building block in organic synthesis. We will explore its commercial availability, delve into the nuances of purity assessment, and provide actionable protocols for its purification, ensuring that your starting material meets the stringent requirements of your research.

Commercial Availability of this compound

This compound (CAS RN: 14686-13-6) is readily available from several reputable chemical suppliers. The typical purity levels offered are suitable for a range of research and development applications. Below is a comparative table of offerings from prominent vendors.

SupplierProduct NameStated PurityAvailable QuantitiesAnalytical Method Cited
Sigma-Aldrich (Aldrich) This compound, 99%99%1 g, 5 gNot specified on product page, but CoA is available
GFS Chemicals This compound, 98%≥97.50%5 gAssay (GC-FID)[1]
Santa Cruz Biotechnology This compoundNot specifiedVariesCertificate of Analysis available upon request[2]
TCI America 2-Heptene (cis- and trans- mixture)≥98.0% (GC)5 mLGas Chromatography (GC)[3]

It is imperative for the end-user to consult the lot-specific Certificate of Analysis (CoA) for detailed purity information and the presence of any trace impurities.[2]

Understanding the Impurity Profile

The utility of this compound in a synthetic workflow is directly correlated with its purity. Impurities can arise from the synthetic route employed by the manufacturer or from degradation over time. A comprehensive understanding of potential contaminants is crucial for troubleshooting and ensuring the reproducibility of experimental results.

Common Synthetic Routes and Associated Impurities

The impurity profile of commercially available this compound is often a reflection of its synthesis method. Two common routes for the preparation of alkenes include the Wittig reaction and the reduction of alkynes.

  • Wittig Reaction: This olefination reaction involves the reaction of an aldehyde (e.g., pentanal) with a phosphorus ylide. While versatile, this method can introduce impurities such as the corresponding cis-isomer (cis-2-heptene) and triphenylphosphine oxide, a common byproduct.[4][5][6] The stereoselectivity of the Wittig reaction is highly dependent on the reaction conditions and the nature of the ylide.

  • Reduction of Alkynes: The reduction of 2-heptyne can yield this compound. The use of sodium in liquid ammonia is a classic method for achieving this trans-selective reduction.[7] Incomplete reduction can leave residual 2-heptyne in the final product. Conversely, over-reduction could potentially lead to the formation of heptane.

Isomeric Impurities

The most common and often most challenging impurity to remove from this compound is its geometric isomer, cis-2-heptene.[8][9] Due to their similar boiling points, separation by simple distillation is often inefficient. Other positional isomers of heptene, such as 1-heptene and 3-heptene, may also be present, arising from isomerization reactions during synthesis or purification.[10]

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound purity.

Gas Chromatography (GC)

Gas chromatography is the primary technique for assessing the purity of volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is ideal for quantifying the purity of the main component and detecting the presence of other organic impurities. The area percentage of the peaks in the chromatogram provides a good approximation of the relative concentrations of the components. GFS Chemicals specifies GC-FID for their assay of this compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the separation and identification of impurities.[11] The mass spectrum of each eluting peak can be compared against spectral libraries (e.g., NIST) to identify known impurities.[9] Furthermore, analysis of the fragmentation patterns can aid in the structural elucidation of unknown contaminants.[12] Isomeric impurities like cis- and this compound will have very similar mass spectra, but can often be separated chromatographically.

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample This compound Sample Dilution Dilute with a volatile solvent (e.g., pentane) Sample->Dilution Injection Inject into GC-MS Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration & Purity Calculation Chromatogram->Peak_Integration Mass_Spectra Mass Spectra of Impurity Peaks Chromatogram->Mass_Spectra Library_Search NIST Library Search & Fragmentation Analysis Mass_Spectra->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Laboratory Purification: Fractional Distillation

For applications requiring higher purity than commercially available, fractional distillation is an effective method for removing impurities with close boiling points, such as geometric and positional isomers.[13][14][15]

Principle of Fractional Distillation

Fractional distillation enhances the separation achieved in a simple distillation by providing a large surface area in a fractionating column.[14][16] This allows for a continuous series of vaporizations and condensations, with each cycle enriching the vapor in the more volatile component.

The following diagram illustrates the logical flow of a fractional distillation process.

Setup Assemble Fractional Distillation Apparatus Charge Charge Distilling Flask with Crude this compound Setup->Charge Heat Gentle and Uniform Heating Charge->Heat Equilibrate Allow Vapor-Liquid Equilibrium to Establish in the Column Heat->Equilibrate Collect_F1 Collect Initial Fraction (Enriched in Lower-Boiling Impurities) Equilibrate->Collect_F1 Collect_F2 Collect Main Fraction at a Stable Boiling Point Collect_F1->Collect_F2 Analyze Analyze Fractions by GC to Determine Purity Collect_F1->Analyze Collect_F3 Collect Final Fraction Collect_F2->Collect_F3 Collect_F2->Analyze Collect_F3->Analyze

Caption: Logical workflow for fractional distillation.

Detailed Experimental Protocol

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column to minimize heat loss and maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently. A slow and steady distillation rate is crucial for efficient separation.

  • Equilibration: Observe the condensation ring as it slowly rises through the column. Allow the system to equilibrate by adjusting the heating rate so that the vapor condenses and revaporizes multiple times within the column.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the first few milliliters of distillate separately. This fraction will be enriched in any lower-boiling impurities.

    • Fraction 2 (Main Fraction): Once the temperature at the distillation head stabilizes, collect the main fraction in a clean receiving flask. Record the stable boiling point range. The literature boiling point of this compound is approximately 98 °C.

    • Fraction 3 (Final Fraction): As the distillation proceeds, a drop in the distillation rate or a change in temperature may indicate that the main component has been distilled. Collect this final fraction separately.

  • Analysis: Analyze all collected fractions using GC to determine their composition and identify the purest fractions. Combine the fractions that meet the required purity specifications.

Troubleshooting:

  • Poor Separation: If the separation is not efficient, use a longer or more efficient fractionating column and reduce the heating rate.

  • Flooding of the Column: This occurs when the rate of vaporization is too high. Reduce the heating to allow the condensed liquid to flow back down the column.

  • Bumping: Ensure the presence of fresh boiling chips or adequate stirring to prevent sudden, violent boiling.

Conclusion

The successful application of this compound in research and development hinges on a thorough understanding of its commercial sources, potential impurities, and the methods for its analysis and purification. By employing the analytical techniques and purification protocols outlined in this guide, scientists can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

  • Separation of cis and trans isomers.
  • 2-Heptene | CAS#:14686-13-6. Chemsrc. [Link]

  • Detection and determination of the alkenes. ResearchGate. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Separation of olefinic isomers.
  • The Wittig Reaction: Synthesis of Alkenes. St. Olaf College. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • 5.3: Fractional Distillation. Chemistry LibreTexts. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • retrosynthesis with the Wittig reaction. YouTube. [Link]

  • Purification by fractional distillation. ChemBAM. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. [Link]

  • 2-Heptene, (E)-. NIST WebBook. [Link]

  • Methods Of Preparation Of Alkenes. BYJU'S. [Link]

  • What are the isomers of heptene?. Quora. [Link]

  • Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central. [Link]

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Health and safety information for trans-2-Heptene handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of trans-2-Heptene for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 14686-13-6) is a colorless, volatile, and highly flammable liquid hydrocarbon with a characteristic odor.[1] As an unsaturated aliphatic hydrocarbon, it serves as a valuable reagent in organic synthesis and a monomer in polymer production.[1] Its utility in research and drug development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, grounded in established safety data and best practices, to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its flammability, potential for causing skin and eye irritation, respiratory effects, and the risk of aspiration if swallowed.[3][4]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[4]

  • H304: May be fatal if swallowed and enters airways.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The substance is a skin and strong eye irritant.[5] Inhalation of vapors may lead to drowsiness, dizziness, narcosis, reduced alertness, loss of reflexes, lack of coordination, and vertigo.[6] Aspiration of the liquid into the lungs, either directly from swallowing or from vomiting, can cause chemical pneumonitis, which can be fatal.[3][6]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate the necessary storage conditions, handling procedures, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C7H14[2]
Molecular Weight 98.19 g/mol [2][7]
Appearance Colorless to slightly yellowish liquid[1]
Boiling Point 95-98 °C[1]
Melting Point -127 °C[1]
Flash Point -3.3 °C (26.1 °F)[7]
Specific Gravity 0.701 g/mL at 25 °C[6][8]
Vapor Pressure 88 mmHg at 37.7 °C[7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[1]
Lower Explosive Limit (%) 1.0[6]

Safe Handling and Storage

Engineering Controls

The primary line of defense against exposure to this compound is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] For flammable liquids, local exhaust ventilation or a process enclosure ventilation system is often required.[6] All ventilation equipment must be explosion-resistant.[6]

  • Ignition Source Control: Due to its high flammability and low flash point, all potential ignition sources must be strictly excluded from the handling area. This includes open flames, hot surfaces, sparks, and static discharge.[9][10] "No smoking" policies must be rigorously enforced.[9][10]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond all containers and receiving equipment during transfer.[9][10][11] Use only non-sparking tools.[9][11] Restrict the line velocity during pumping to ≤1 m/sec until the fill pipe is submerged to twice its diameter, then ≤7 m/sec.[6] Avoid splash filling.[6]

Personal Protective Equipment (PPE)

When engineering controls are insufficient to eliminate exposure risk, appropriate personal protective equipment must be used.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2][9]

  • Skin Protection: Wear protective gloves (e.g., PVC) and flame-retardant, antistatic protective clothing.[3][6] It is important to note that some plastic PPE may generate static electricity and should be avoided.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator with a Type A filter of sufficient capacity should be worn.[2][6] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2]

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Donning1 1. Gown/Apron Donning2 2. Respirator Donning1->Donning2 Donning3 3. Goggles/Face Shield Donning2->Donning3 Donning4 4. Gloves Donning3->Donning4 Doffing1 1. Gloves Doffing2 2. Gown/Apron Doffing1->Doffing2 Doffing3 3. Goggles/Face Shield Doffing2->Doffing3 Doffing4 4. Respirator Doffing3->Doffing4 Spill_Response Spill Spill Occurs Ignition Remove Ignition Sources Spill->Ignition Evacuate Evacuate Area & Move Upwind Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Collect and Containerize Waste Contain->Cleanup Notify Notify Safety Personnel Cleanup->Notify

Accidental Spill Response Workflow

Toxicology and Health Effects

The primary toxicological concerns with this compound are its irritant properties and the potential for severe lung damage upon aspiration. [6]Alkenes are generally of low acute toxicity, but they are considered aspiration hazards. [6]Inhalation of high concentrations of vapor can depress the central nervous system, causing dizziness and drowsiness. [6]There is no evidence to suggest that this compound is genotoxic or carcinogenic. [6]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations. [6]Dispose of the contents and container to an approved waste disposal plant. [2][3]Do not allow the product to enter drains or waterways, as it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [6]

References

  • This compound (C7H14). (n.d.). GazFinder. Retrieved from [Link]

  • Chemical Properties of 2-Heptene, (E)- (CAS 14686-13-6). (n.d.). Cheméo. Retrieved from [Link]

  • Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved from [Link]

  • Material Safety Data Sheet Trans-2-Heptenal, 97%. (n.d.). T3DB. Retrieved from [Link]

  • 2-Heptene, (2E)-. (n.d.). PubChem. Retrieved from [Link]

  • Piano Olefins Mixture - SAFETY DATA SHEET. (2017, February 28). Retrieved from [Link]

  • This compound. (n.d.). Haz-Map. Retrieved from [Link]

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Methodological & Application

Application Note: High-Efficiency Separation of trans-2-Heptene and cis-2-Heptene via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Geometric isomers, such as cis- and trans-2-heptene, present a significant purification challenge in synthetic chemistry and drug development due to their nearly identical physical properties. This application note provides a comprehensive technical guide for the separation of these isomers using high-efficiency fractional distillation. We delve into the theoretical principles governing the separation, detail the critical apparatus requirements, and provide a robust, step-by-step protocol for researchers and process chemists. The causality behind experimental choices is explained to ensure both procedural accuracy and a deep understanding of the separation mechanism.

Introduction: The Challenge of Separating Geometric Isomers

Cis-trans isomerism, a form of stereoisomerism, arises from restricted rotation around a carbon-carbon double bond.[1] While having the same chemical formula and connectivity, cis and trans isomers are distinct molecules with different spatial arrangements and, consequently, different physical, chemical, and physiological properties.[1] In pharmaceutical and fine chemical synthesis, isolating the desired isomer is often crucial for product efficacy and safety.

The primary difficulty in separating geometric isomers lies in their similar physicochemical properties, particularly their boiling points.[2] For cis- and this compound, this difference is exceptionally small, necessitating a separation technique with high resolving power. Fractional distillation, a process that exploits small differences in volatility, is a viable and scalable method for this purpose when optimized correctly.[3] This guide outlines the protocol for achieving high-purity separation of this compound from its cis isomer.

Theoretical Foundation for Separation

The efficacy of fractional distillation hinges on the slight difference in boiling points between the cis and trans isomers of 2-heptene. This difference, though minimal, is rooted in their distinct molecular geometries and resulting intermolecular forces.

  • Polarity and Boiling Point: The C=C double bond in alkenes creates a region of electron density. In cis-2-heptene, the alkyl groups are on the same side of the double bond, leading to a net molecular dipole moment and making the molecule slightly polar.[4] In this compound, the alkyl groups are on opposite sides, causing the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule.[5] The slight polarity of the cis isomer leads to stronger intermolecular dipole-dipole interactions in addition to van der Waals forces, resulting in a slightly higher boiling point compared to the trans isomer.[6]

  • Raoult's Law and Theoretical Plates: Fractional distillation creates a series of condensation-vaporization cycles within a fractionating column.[7] According to Raoult's Law, at each stage, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point). In this case, the vapor will be enriched with this compound. The efficiency of a fractionating column is measured in "theoretical plates," with each plate representing one of these ideal vaporization-condensation cycles.[8] A higher number of theoretical plates allows for the separation of liquids with very close boiling points.[7]

Physicochemical Properties of 2-Heptene Isomers

A clear understanding of the physical properties is essential for designing the distillation experiment.

Propertycis-2-HepteneThis compound
CAS Number 6443-92-1[9]14686-13-6[2]
Molecular Formula C₇H₁₄[7]C₇H₁₄[2]
Molar Mass 98.19 g/mol [9]98.19 g/mol [2]
Boiling Point 98.5-99 °C[7][10]98 °C[2][11]
Melting Point -109.5 °C[7]-109.48 °C[12]
Density 0.708 g/mL at 25 °C[9]0.701 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.407[9]1.404[2]

The ~1°C difference in boiling points mandates the use of a highly efficient distillation apparatus.

Apparatus and Column Selection

Achieving a sharp separation requires an apparatus designed to maximize the number of theoretical plates.

Essential Equipment
  • Heating Mantle with a variable controller

  • Round-Bottom Distillation Flask (size appropriate for sample volume, typically filled to 1/2 to 2/3 capacity)

  • High-Efficiency Fractionating Column (see section 3.2)

  • Distillation Head with a thermometer port

  • High-Precision Thermometer (± 0.1 °C resolution)

  • Condenser (Liebig or Allihn type)

  • Receiving Flasks (multiple, small volume)

  • Boiling Chips or magnetic stir bar

  • Insulation Material (glass wool or aluminum foil)

  • Laboratory Clamps and Stand

  • Gas Chromatography (GC) system for fraction analysis

The Critical Choice: The Fractionating Column

For separating components with boiling points that differ by only a few degrees, a simple or Vigreux column is insufficient. High-efficiency columns are required to generate the necessary number of theoretical plates.

  • Packed Columns: These columns are filled with materials like Raschig rings, glass beads, or structured packing (e.g., Pro-Pak®) to dramatically increase the surface area for vapor-liquid contact.

    • Rationale: The vast surface area allows for numerous condensation-vaporization cycles within a given column length, leading to a high number of theoretical plates. Smaller packing material generally yields higher efficiency but may reduce throughput.

  • Spinning Band Distillation: This technique uses a rotating helical band within the column to force intimate contact between the rising vapor and descending condensate.[10]

    • Rationale: The mechanical action of the spinning band greatly accelerates the establishment of vapor-liquid equilibrium, providing a very high number of theoretical plates in a relatively short column. This method is exceptionally well-suited for separating close-boiling isomers and heat-sensitive materials.

For this specific application, a spinning band distillation system or a packed column with a height of at least 50 cm, filled with high-efficiency structured packing, is strongly recommended.

Experimental Protocol

This protocol is designed for a laboratory-scale separation (100-500 mL) of a cis/trans-2-heptene mixture. All operations involving heptene, a flammable liquid, must be conducted within a certified fume hood.

Logical Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Shutdown A Assemble & Insulate Distillation Apparatus B Charge Flask with Heptene Mixture & Boiling Chips A->B C Begin Gentle Heating B->C D Establish Thermal Equilibrium (Total Reflux) C->D Observe steady reflux ring E Set Reflux Ratio (e.g., 10:1) D->E F Monitor Head Temperature for Plateau E->F G Collect First Fraction (this compound Enriched) F->G Temp holds steady at ~98.0°C H Monitor for Temp Rise G->H L Analyze Fractions by Gas Chromatography (GC) G->L I Collect Intermediate Fraction H->I Temp rises between plateaus J Collect Second Fraction (cis-2-Heptene Enriched) I->J Temp stabilizes at new plateau ~98.5-99.0°C I->L K Stop Distillation Before Flask Runs Dry J->K J->L

Caption: Workflow for fractional distillation of 2-heptene isomers.

Step-by-Step Methodology
  • Apparatus Setup:

    • Securely assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Place the heating mantle on a lab jack beneath the distillation flask for precise height control.

    • Position the thermometer bulb so that its top is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature entering the condenser.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil.

      • Causality: Insulation is critical to minimize heat loss to the environment, which helps maintain the thermal gradient necessary for efficient fractionation and prevents "flooding" or premature condensation.

  • Distillation Process:

    • Charge the distillation flask with the cis/trans-2-heptene mixture and a few boiling chips. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently. The goal is to achieve a slow, steady boiling rate.

    • Allow the system to reach thermal equilibrium under total reflux . This is achieved when vapor has risen through the column and is condensing and returning to the flask, but no distillate is being collected. Maintain this state for at least 30-60 minutes.

      • Causality: This equilibration period allows the vapor-liquid equilibria to be established on all theoretical plates of the column, maximizing the separation potential before collection begins.

    • Begin collecting the distillate at a high reflux ratio , such as 10:1 (10 drops of condensate returning to the column for every 1 drop collected).

    • Monitor the head temperature closely. The temperature should hold steady at the boiling point of the more volatile isomer (this compound, ~98.0 °C). Collect this first fraction in a clean, labeled receiving flask.

  • Fraction Collection:

    • Continue collecting the first fraction as long as the head temperature remains constant.

    • When the temperature begins to rise, it indicates that the less volatile component (cis-2-heptene) is beginning to reach the distillation head in significant quantities. At this point, switch to a new receiving flask to collect an "intermediate" fraction.

    • Once the temperature stabilizes at a new, higher plateau (the boiling point of cis-2-heptene, ~98.5-99.0 °C), switch to a third receiving flask to collect the second pure fraction.

    • Crucially, stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides and damage to the glassware.

Analysis of Fractions

The purity of each collected fraction must be verified analytically. Gas Chromatography (GC) is the ideal method for this analysis.

  • Method: Inject a small aliquot of the initial mixture and each collected fraction into a GC equipped with a non-polar or slightly polar capillary column.

  • Expected Result: The trans isomer, being less polar, will likely have a slightly shorter retention time than the cis isomer on most standard columns. The chromatogram of the first fraction should show a major peak corresponding to this compound, while the final fraction's chromatogram should be dominated by the cis-2-heptene peak.

Troubleshooting

IssuePossible CauseSolution
Flooding (Column fills with liquid)Excessive heating rate.Reduce the heat input from the mantle. Ensure column is vertical and well-insulated.
Bumping (Sudden, violent boiling)Lack of boiling chips or inadequate stirring.Ensure fresh boiling chips are present. If using a stir bar, ensure consistent stirring.
Poor Separation (No stable temp. plateau)Insufficient column efficiency; heating too fast; poor insulation.Use a column with more theoretical plates (longer, better packing, or spinning band). Reduce the heating rate and improve column insulation.

Safety Precautions

  • Flammability: Heptene is a flammable liquid. All distillation must be performed in a fume hood, away from sparks or open flames. Ensure a Class B fire extinguisher is accessible.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Pressure: Never heat a sealed system. Ensure the distillation apparatus is open to the atmosphere at the receiving end to prevent pressure buildup.

  • Shutdown: Always allow the apparatus to cool completely before disassembly.

Visualization of the Separation Principle

The following diagram illustrates the enrichment of the vapor phase with the more volatile component (this compound) across theoretical plates in the fractionating column.

G cluster_column Fractionating Column plate_n Theoretical Plate n (Top) Vapor Out (Enriched trans) Liquid plate_2 Theoretical Plate 2 Vapor Up Liquid Down plate_n:l_n->plate_2:l_2 condenser Condenser Vapor In Distillate (Purest trans) plate_n:v_n->condenser:c_in plate_2:v_2->plate_n:v_n plate_1 Theoretical Plate 1 (Bottom) Vapor Up Liquid Down plate_2:l_2->plate_1:l_1 plate_1:v_1->plate_2:v_2 flask Distilling Flask Liquid Mixture (cis + trans) Initial Vapor plate_1:l_1->flask Liquid Return flask:v_0->plate_1:v_1 Vapor Rise c1 More Volatile (this compound) Concentration Increases ↑

Caption: Vapor-liquid equilibrium across theoretical plates.

References

  • Wikipedia contributors. (n.d.). Fractionating column. Wikipedia. [Link]

  • Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. [Link]

  • LibreTexts. (2019). 10.4: Physical Properties. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Spinning band distillation. Wikipedia. [Link]

  • stenutz. (n.d.). This compound. [Link]

  • POBEL. (n.d.). VIGREUX COLUMNS. [Link]

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  • Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety. [Link]

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  • Labfirst Scientific. (n.d.). 1L Lab Scale Distillation Equipment Fractionating Column Unit. [Link]

  • Grokipedia. (n.d.). Heptene. [Link]

  • LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Chemistry LibreTexts. [Link]

  • Chemsrc. (n.d.). cis-2-Heptene. [Link]

  • Quora. (2022). Why does cis alkene have a higher boiling point than trans alkene?. [Link]

  • PubChem. (n.d.). 2-Heptene, (2E)-. National Institutes of Health. [Link]

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  • AXA XL. (2020). Distillation Of Flammable Or Combustible Liquids. [Link]

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  • LibreTexts. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2015). Boiling and melting point of trans- and cis-but-2-ene. [Link]

  • Quora. (2017). How effective is Vigreux column compared to other fractional distillation columns in terms of ethanol water separation?. [Link]

  • Grokipedia. (2026). Spinning band distillation. [Link]

  • EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. [Link]

  • Quora. (2015). Why does cis-alkene have a higher boiling point, while trans-alkene has a higher melting point?. [Link]

  • LibreTexts. (2022). 5.3B: Fractionating Columns. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]

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Topic: Comprehensive Protocol for the GC-MS Analysis of trans-2-Heptene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the analysis of trans-2-Heptene reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The reliable identification and quantification of this compound are critical for monitoring reaction kinetics, assessing product purity, and characterizing isomeric byproducts in various chemical synthesis workflows. The primary challenge in this analysis is the chromatographic separation of this compound from its cis-isomer and other positional heptene isomers, which exhibit nearly identical mass spectra.[1] This guide offers a robust methodology, from sample preparation to data interpretation, designed to provide high-resolution separation and unambiguous identification. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique ideally suited for separating and identifying volatile and semi-volatile organic compounds.[2][3] The methodology relies on two core principles:

  • Gas Chromatography (GC): The reaction mixture, once vaporized, is transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. For non-polar compounds like heptene isomers, separation on a standard non-polar column is primarily governed by differences in boiling points.[1]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented into characteristic, reproducible patterns of charged ions by electron ionization (EI). The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum serves as a chemical fingerprint, enabling definitive identification by comparison to reference libraries like the NIST Mass Spectral Library.[4][5]

The coupling of these two techniques provides the high separating power of GC with the sensitive and specific detection capabilities of MS, making it the gold standard for this application.

Experimental Workflow Diagram

The following diagram outlines the complete analytical process from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Crude Reaction Mixture Dilute Dilution in Hexane (e.g., 1:1000 v/v) Sample->Dilute Filter Filtration (0.22 µm PTFE) Dilute->Filter Vial Transfer to 2 mL GC Vial Filter->Vial GCMS GC-MS System Vial->GCMS Inject Autosampler Injection (1 µL) GCMS->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC Integrate Peak Integration & Identification (Retention Time & Library Match) TIC->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report (Purity, Isomer Ratio) Quantify->Report

Caption: GC-MS analytical workflow for this compound analysis.

Materials and Instrumentation

Reagents and Consumables
  • Solvent: n-Hexane (GC grade or higher)

  • Standards: High-purity (>99%) certified reference standards of this compound and cis-2-Heptene.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringe Filters: 0.22 µm PTFE syringe filters.

  • Pipettes and Tips: Calibrated micropipettes.

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is required. The parameters below are provided as a validated starting point and may be adapted for specific instruments.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (5%-phenyl)-methylpolysiloxane; 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column that separates compounds primarily by boiling point, providing good resolution for hydrocarbon isomers.[1]
Injector Split/Splitless InletAllows for flexible sample introduction depending on concentration.
Injector Temp. 250 °CEnsures rapid and complete vaporization of heptene isomers and solvent without thermal degradation.[1]
Injection Mode Split (Ratio 50:1)Prevents column overloading and peak tailing for moderately concentrated samples. For trace analysis, a splitless injection may be used.[6]
Injection Vol. 1.0 µLStandard volume for reproducible injections.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing analysis time and separation efficiency.[1]
Oven Program 40 °C (hold 2 min), ramp 5 °C/min to 150 °C, hold 2 minA low initial temperature and slow ramp rate are crucial for resolving the closely boiling cis and trans isomers.[1]
MS System Agilent 5977B MSD or equivalentA sensitive and reliable detector for compound identification.
Ion Source Type Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[7]
Ionization Energy 70 eVThe standard energy for EI, which generates the extensive and consistent fragmentation found in NIST and other libraries.
Ion Source Temp. 230 °CPrevents condensation of analytes while minimizing thermal degradation.[1]
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Mass Scan Range m/z 35 - 200Covers the expected mass range for heptene isomers (MW = 98.19)[8], solvent, and potential fragments, while avoiding low-mass interferences from air/water.
Solvent Delay 2.0 minPrevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout.

Step-by-Step Protocols

Sample Preparation

Trustworthiness: Accurate sample preparation is fundamental to reliable quantification. Always use calibrated pipettes and high-purity solvents to avoid introducing contaminants or volumetric errors.

  • Homogenize: Ensure the crude reaction mixture is homogeneous by vortexing for 30 seconds.

  • Dilute: Perform a serial dilution of the reaction mixture into n-hexane. A typical final concentration should be in the range of 1-10 µg/mL to remain within the linear dynamic range of the detector.[9] A starting dilution of 1:1000 (v/v) is recommended.

    • Expertise Note: The ideal concentration ensures that the peak height of the main analyte is high enough for good signal-to-noise but low enough to avoid detector saturation and column overload, which can cause peak distortion.

  • Filter: Draw the diluted sample into a syringe and pass it through a 0.22 µm PTFE filter into a clean autosampler vial.[10] This removes any particulate matter that could clog the injector or column.[9]

  • Cap and Label: Immediately cap the vial and label it clearly. Analyze the sample as soon as possible to prevent the loss of volatile components.

Instrument Operation and Analysis
  • System Equilibration: Before running the sequence, ensure the GC-MS system is equilibrated. Check that the vacuum is stable and the temperatures of the injector, oven, and source are at their setpoints.

  • Blank Injection: Begin the analytical sequence by injecting a vial of pure n-hexane. This serves as a blank to verify that the system is free from contaminants and carryover.

  • Standard Injection: Inject a known concentration of the this compound and cis-2-Heptene standards to confirm their retention times and mass spectral responses. This is crucial for positive peak identification.

  • Sample Injection: Place the prepared sample vials in the autosampler tray and run the analysis using the parameters defined in Section 3.2.

  • Quality Control: Periodically inject a standard during a long sequence of samples to monitor for any drift in retention time or instrument response.

Data Analysis and Interpretation

Peak Identification

A compound is positively identified by meeting two criteria:

  • Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match the retention time of the corresponding certified standard, typically within ±0.05 minutes.

  • Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high similarity score (>800/1000) when compared to a reference spectrum from a trusted library (e.g., NIST).[5]

Causality: While many isomers have similar mass spectra, their unique boiling points and interactions with the GC column lead to distinct retention times. Therefore, chromatographic separation is the primary means of distinguishing them, while the mass spectrum confirms their identity as a C7H14 isomer.[1]

Expected Results for Heptene Isomers

The following table summarizes the expected chromatographic and spectral data for 2-heptene isomers.

Compound CAS Number Molecular Weight Boiling Point (°C) Expected RT Order Key Mass Fragments (m/z)
This compound 14686-13-698.19~98.0198 (M+), 83, 69, 56, 55, 41 (Base Peak)[4][8]
cis-2-Heptene 6443-92-198.19~98.9298 (M+), 83, 69, 56, 55, 41 (Base Peak)[11][12]
1-Heptene 592-76-798.19~93.6Before 2-heptenes98 (M+), 83, 69, 56, 55, 41 (Base Peak)

Note: Retention time order is based on elution from a non-polar DB-5 column, where lower boiling point compounds generally elute first.

Quantification

For accurate quantification, an external calibration curve should be constructed. Prepare a series of standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) and inject them. Plot the peak area of the target analyte (this compound) against its concentration. The concentration of the analyte in the unknown sample can then be determined by interpolating its peak area on this curve.

References

  • NIST. (n.d.). 2-Heptene. NIST Chemistry WebBook. Retrieved from [Link][13][14]

  • NIST. (n.d.). 2-Heptene, (E)-. NIST Chemistry WebBook. Retrieved from [Link][8][15][16]

  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved from [Link][1]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][9]

  • MS Bio-Analysis. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link][10]

  • NIST. (n.d.). Mass spectrum (electron ionization) of 2-Heptene, (E)-. NIST Chemistry WebBook. Retrieved from [Link][4]

  • PubChem. (n.d.). 2-Heptene, (2Z)-. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link][5]

  • Chemistry For Everyone. (2023). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link][6]

  • Okhale, S. E., et al. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil from Nigerian Artemisia annua L. at different growth stages. Nature and Science, 20(12), 49-56. Retrieved from [Link][7]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers.... Retrieved from [Link][17]

  • Ravi Kiran, C., et al. (2007). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. IAEA-INIS. Retrieved from [Link]

  • Rhode Island Department of Health. (n.d.). Volatile Organic Compounds by GC/MS Capillary Column Technique. Retrieved from [Link][2]

  • Niinemets, Ü., et al. (2011). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In: J. C. Protocols, Springer. Retrieved from [Link][3]

Sources

Application Note: A Strategic Approach to the Chiral Separation of trans-2-Heptene Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy and safety. Consequently, robust analytical methods for separating enantiomers are indispensable in drug discovery and development. This application note presents a comprehensive guide to developing High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of trans-2-heptene derivatives. These compounds, often characterized by their non-polar nature, present unique challenges that necessitate a systematic approach to method development. We will explore the foundational principles of chiral recognition, provide a strategic framework for selecting Chiral Stationary Phases (CSPs), and detail a multi-modal screening and optimization workflow. This guide explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to establish reliable and efficient chiral separation protocols.

The Foundation: Principles of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral stationary phases like C18. Chiral separation is achieved by introducing a chiral environment into the chromatographic system, which allows for the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector.[1] The differing stability of these complexes leads to differential retention times and, ultimately, separation.[2]

The three primary strategies to create this chiral environment in HPLC are:

  • Chiral Stationary Phases (CSPs): The most common and direct approach, where a chiral selector is immobilized onto the support material (typically silica).[3][4]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, forming diastereomeric complexes that are separated on an achiral column.[3]

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form covalent diastereomers, which can then be separated on an achiral column.[3]

This note will focus on the use of CSPs, as it is the most versatile and widely adopted method for direct enantiomeric separation.[5] The key to successful separation lies in the three-point interaction model, where multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary for chiral recognition.[6]

Strategic Selection of Chiral Stationary Phases (CSPs)

For a this compound derivative, the molecular structure is predominantly non-polar, but the presence of the double bond and potential functional groups near the chiral center are key features to exploit. A screening approach using a diverse set of CSPs is the most prudent strategy.[7][8]

Polysaccharide-Based CSPs

These are the most widely used CSPs, accounting for a vast majority of successful chiral separations.[9] They consist of cellulose or amylose derivatives, most commonly carbamates and esters, coated or immobilized on a silica support.[10] Their chiral recognition ability stems from the highly ordered helical structure of the polysaccharide, which creates chiral grooves and cavities.[9]

  • Mechanism: Separation is achieved through a combination of hydrogen bonding (with carbamate groups), π-π interactions (with phenyl groups), and steric inclusion within the chiral grooves.[4][11]

  • Why they are a first choice: Their broad enantioselectivity makes them an excellent starting point for screening any new chiral compound.[12] Immobilized versions offer enhanced solvent compatibility, allowing for a wider range of mobile phases.[12]

  • Recommended Screening Columns:

    • An amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate).

    • A cellulose-based column, such as one with cellulose tris(3,5-dimethylphenylcarbamate).

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these phases are designed to have specific interaction sites.[6] They are often referred to as π-π or donor-acceptor phases.

  • Mechanism: These CSPs rely on a combination of π-π interactions (between aromatic rings on the CSP and analyte), hydrogen bonding, and dipole-dipole interactions.[6][13] A this compound derivative with an aromatic substituent would be an ideal candidate for this type of CSP.

  • Why they are a strong candidate: The presence of the C=C double bond in the heptene backbone can act as a π-electron donor, making it suitable for interaction with π-acceptor CSPs.[5]

  • Recommended Screening Column: A column with both π-acceptor and π-donor characteristics, such as one based on (R,R)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine.

Macrocyclic Antibiotic CSPs

These CSPs, such as those based on vancomycin or teicoplanin, are complex structures with multiple chiral centers and functional groups.[14][15]

  • Mechanism: Chiral recognition is multifaceted, involving inclusion complexing, hydrogen bonding, ionic interactions, and dipole-dipole interactions.[15][16]

  • Why they are considered: Their complex structure provides a unique selectivity that can sometimes resolve enantiomers that are difficult to separate on other phases. They are particularly effective for compounds containing ionizable groups.[15][17]

A Systematic Workflow for Chiral Method Development

A structured, phased approach is critical for efficiently developing a robust chiral separation method. The following workflow moves from broad screening to fine-tuned optimization.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_csp cluster_mp cluster_optimization Phase 2: Optimization start Racemic Analyte prep Prepare Sample in Mobile Phase start->prep csp1 Polysaccharide CSP (Amylose-based) prep->csp1 csp2 Polysaccharide CSP (Cellulose-based) prep->csp2 csp3 Pirkle-Type CSP (π-acceptor/donor) prep->csp3 mp1 Normal Phase (NP) (Hexane/Alcohol) csp1->mp1 Test Combinations mp2 Polar Organic (PO) (ACN/MeOH) csp1->mp2 Test Combinations mp3 SFC Alternative (CO2/Modifier) csp1->mp3 Test Combinations csp2->mp1 Test Combinations csp2->mp2 Test Combinations csp2->mp3 Test Combinations csp3->mp1 Test Combinations csp3->mp2 Test Combinations csp3->mp3 Test Combinations eval Evaluate Results: - No Separation - Partial Separation - Baseline Separation mp1->eval mp2->eval mp3->eval eval->csp1 No Separation, Try New CSP/Mode opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval->opt_mp Partial or Baseline Separation Achieved opt_temp Optimize Temperature (Typically 10-40°C) opt_mp->opt_temp opt_flow Optimize Flow Rate (Balance Resolution & Time) opt_temp->opt_flow validate Method Validation opt_flow->validate

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Protocol 1: Initial CSP & Mobile Phase Screening

This protocol describes a systematic screening process to identify promising starting conditions. For this compound derivatives, Normal Phase (NP) is the most logical starting point due to their likely high solubility in non-polar solvents.[18]

  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants, particularly from previous reversed-phase or ion-pairing analyses.

    • Install the first screening column (e.g., Amylose-based CSP, 250 x 4.6 mm, 5 µm).

  • Sample Preparation:

    • Dissolve the racemic this compound derivative in the initial mobile phase (e.g., 90:10 Hexane:Isopropanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Screening Conditions:

    • Columns to Screen:

      • Amylose tris(3,5-dimethylphenylcarbamate) CSP

      • Cellulose tris(3,5-dimethylphenylcarbamate) CSP

      • Pirkle-type (π-acceptor/donor) CSP

    • Mobile Phase A (Normal Phase - NP):

      • Solvent: n-Hexane / Isopropanol (IPA) (90:10, v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

      • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm if an aromatic ring is present).

    • Mobile Phase B (Normal Phase - NP):

      • Solvent: n-Hexane / Ethanol (EtOH) (90:10, v/v)

      • Rationale: Changing the alcohol modifier can significantly alter selectivity.[11]

    • Mobile Phase C (Polar Organic - PO):

      • Solvent: Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v)

      • Rationale: Offers a different selectivity profile, sometimes succeeding where NP fails.[19]

  • Execution:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run each column with each mobile phase combination.

    • Record retention times (t R1, t R2), calculate the selectivity factor (α = t R2'/t R1'), and the resolution (Rs).

  • Data Evaluation:

    • Summarize the results in a table to compare performance. Choose the column and mobile phase combination that provides the highest resolution (ideally Rs > 1.5) or shows the most promise for optimization (e.g., partial separation).

CSP TestedMobile Phaset R1 (min)t R2 (min)Selectivity (α)Resolution (Rs)Comments
Amylose-DMPCHexane/IPA (90/10)8.59.81.181.6Baseline separated. Good starting point.
Cellulose-DMPCHexane/IPA (90/10)12.112.11.000.0No separation.
Amylose-DMPCHexane/EtOH (90/10)10.211.11.111.2Partial separation. Lower selectivity than IPA.
Pirkle-TypeHexane/IPA (90/10)7.37.91.100.9Partial separation. Needs optimization.
Table 1: Example Screening Data for a Hypothetical this compound Derivative. DMPC = dimethylphenylcarbamate.
Protocol 2: Method Optimization

Based on the screening data (Table 1), the Amylose-DMPC column with Hexane/IPA provided the best initial result. This protocol details how to optimize this condition.

  • Mobile Phase Ratio Optimization:

    • Prepare several mobile phases with varying Hexane/IPA ratios (e.g., 95:5, 90:10, 85:15).

    • Analyze the sample with each mobile phase. Decreasing the percentage of the strong solvent (IPA) will generally increase retention and may improve resolution, but can also lead to broader peaks.[11]

  • Temperature Optimization:

    • Using the best mobile phase from the previous step (e.g., 90:10 Hexane/IPA), analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).

    • Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to enhanced selectivity and better resolution.[20]

Temperature (°C)t R1 (min)t R2 (min)Selectivity (α)Resolution (Rs)
407.18.01.151.3
258.59.81.181.6
1510.512.41.222.1
Table 2: Example of Temperature Optimization. Lowering temperature improves resolution.
  • Flow Rate Optimization:

    • Using the optimal mobile phase and temperature, test different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

    • Lower flow rates can improve column efficiency and resolution but increase analysis time. The optimal flow rate provides the best balance of resolution and speed.[20]

An Advanced Alternative: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol, ethanol).[21][22]

  • Key Advantages for Heptene Derivatives:

    • Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster separations, often 3-5 times faster than HPLC.[23]

    • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly alternative to normal-phase HPLC.[24]

    • Unique Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP.[25]

Conclusion

Developing a successful chiral HPLC method for this compound derivatives is an achievable goal through a systematic and logical workflow. The strategy hinges on screening a diverse set of rationally chosen Chiral Stationary Phases, with a primary focus on polysaccharide-based and Pirkle-type columns under normal-phase conditions. By identifying a promising initial condition and subsequently optimizing key parameters such as mobile phase composition, temperature, and flow rate, a robust and reliable separation can be achieved. For laboratories equipped for it, exploring SFC is highly recommended as a faster and more sustainable alternative. This structured approach minimizes trial-and-error, saving valuable time and resources in the critical path of drug development and quality control.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5138. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available at: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Ogoshi, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5346–5352. Available at: [Link]

  • Wawrzyniak, P., & Twarda, A. (2014). Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study. ResearchGate. Available at: [Link]

  • Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry, 66(9), 1473–1484. Available at: [Link]

  • Berger, T. A. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Gasparrini, F., et al. (2000). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Journal of Liquid Chromatography & Related Technologies, 23(13), 1965-1993. Available at: [Link]

  • Leek, T., & Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-123. Available at: [Link]

  • Ilisz, I., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(4), 856. Available at: [Link]

  • Al-Saeed, H., & El-Enanti, O. M. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 27(19), 6296. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. Available at: [Link]

  • Ribeiro, A. R., et al. (2020). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 25(18), 4296. Available at: [Link]

  • Fouad, A., et al. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 53(6), 1279-1296. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Supercritical Fluid Chromatography Primer. Retrieved from [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. Available at: [Link]

  • Armstrong, D. W. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. Available at: [Link]

  • Ilisz, I., & Péter, A. (2015). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. Available at: [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Fouad, A., et al. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

Sources

Iron-catalyzed asymmetric epoxidation of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Asymmetric Epoxidation of trans-2-Heptene Utilizing a Non-Heme Iron Catalyst

Introduction: The Imperative for Sustainable Chiral Synthesis

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and agrochemical industries.[1] Traditionally, this has been achieved through methods like the Sharpless-Katsuki epoxidation, which, while effective, often rely on expensive or toxic heavy metals.[2][3] The scientific community has increasingly pivoted towards catalysts based on abundant, inexpensive, and environmentally benign metals, with iron being the preeminent candidate.[4][5]

This document provides a comprehensive guide to the asymmetric epoxidation of a simple, unfunctionalized aliphatic olefin, this compound, using a state-of-the-art non-heme chiral iron catalyst. Non-heme iron complexes, particularly those with carefully designed chiral tetradentate N4 ligands, have emerged as powerful tools, mimicking the function of non-heme iron-containing enzymes.[1][6][7][8] We will explore the mechanistic underpinnings of this catalytic system, provide a detailed and robust experimental protocol, outline methods for product analysis, and offer field-tested troubleshooting advice to ensure reproducible, high-enantioselectivity results.

Mechanistic Rationale: The Iron Catalytic Cycle

The efficacy of these iron-based systems hinges on the in situ formation of a potent, high-valent iron-oxo species, which acts as the active oxidant. The catalytic cycle, while complex, can be understood through a series of well-defined steps.

The process is initiated with a stable Fe(II) precatalyst, complexed with a chiral ligand. This precatalyst reacts with a terminal oxidant, typically hydrogen peroxide (H₂O₂), which is favored for its low cost and the production of water as the sole byproduct.[9][10] This reaction generates a highly reactive iron-oxo intermediate, often proposed to be an Fe(IV)=O or Fe(V)=O species. The presence of additives, such as carboxylic acids, can facilitate this step and enhance both the reaction rate and enantioselectivity.[1]

The chiral ligand environment creates a sterically and electronically biased pocket around the iron center. The incoming olefin, this compound, approaches the iron-oxo species in a specific orientation to minimize steric hindrance, a process often referred to as the "side-on approach".[2] This controlled trajectory ensures that the oxygen atom is delivered to one specific face of the double bond, thereby establishing the stereochemistry of the resulting epoxide. Following the oxygen atom transfer, the epoxide is released, and the iron center is reduced back to its initial Fe(II) state, ready to begin a new catalytic cycle.

Iron_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs/Outputs Fe_II [L*Fe(II)] Precatalyst Fe_H2O2 [L*Fe(II)(H₂O₂)] Intermediate Fe_II->Fe_H2O2 + H₂O₂ Fe_IV_O [L*Fe(IV)=O] Active Oxidant Fe_H2O2->Fe_IV_O - H₂O Water H₂O Fe_H2O2->Water Fe_Epoxide [Epoxide-Fe(II) Complex] Fe_IV_O->Fe_Epoxide + this compound Fe_Epoxide->Fe_II - Epoxide Product Epoxide trans-2,3-Epoxyheptane Fe_Epoxide->Epoxide H2O2 H₂O₂ H2O2->Fe_H2O2 Alkene This compound Alkene->Fe_Epoxide

Figure 1: Proposed catalytic cycle for non-heme iron-catalyzed epoxidation.

Detailed Experimental Protocol

This protocol is designed for the asymmetric epoxidation of this compound on a 0.5 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)Anhydrous, 98%Strem, AldrichHighly hygroscopic. Store and handle under inert atmosphere.
(S,S)-N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-cyclohexane-1,2-diamine>98%Strem, AldrichRepresentative chiral tetradentate N4 ligand.
This compound99%Aldrich, TCIPurify by passing through a short plug of basic alumina if necessary.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher, AldrichConcentration should be accurately determined before use.
Acetonitrile (CH₃CN)Anhydrous, <50 ppm H₂OAcros, AldrichUse directly from a solvent purification system or a fresh sealed bottle.
2-Ethylhexanoic Acid99%AldrichUsed as a catalytic additive.
Sodium Sulfite (Na₂SO₃)ACS GradeFisherFor quenching.
Dichloromethane (CH₂Cl₂)ACS GradeFisherFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisherFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Fe(OTf)₂ (8.8 mg, 0.025 mmol, 5 mol%).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 5 minutes.

    • Under a positive pressure of inert gas, add the chiral ligand (S,S)-N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-cyclohexane-1,2-diamine (9.2 mg, 0.0275 mmol, 5.5 mol%).

    • Add anhydrous acetonitrile (2.5 mL) via syringe.

    • Stir the resulting mixture at room temperature for 30 minutes. A color change should be observed as the complex forms.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to 0 °C using an ice-water bath.

    • Add this compound (71 µL, 0.5 mmol, 1.0 equiv) to the catalyst solution via syringe.

    • Add 2-ethylhexanoic acid (8 µL, 0.05 mmol, 10 mol%) via syringe. Stir for 2 minutes.

  • Oxidant Addition & Reaction:

    • Slowly add 30% hydrogen peroxide (61 µL, 0.6 mmol, 1.2 equiv) dropwise over a period of 10 minutes using a syringe pump. Caution: Rapid addition can lead to catalyst decomposition and reduced selectivity.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. A typical reaction time is 2-4 hours.

  • Workup & Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (5 mL). Stir vigorously for 15 minutes to decompose any remaining peroxide.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to afford the pure trans-2,3-epoxyheptane.

Analysis and Expected Outcomes

The success of the reaction is evaluated based on chemical yield and enantiomeric excess.

  • Yield: Determined by the mass of the purified epoxide.

  • Enantiomeric Excess (ee): Determined by chiral gas chromatography (GC).[11]

Chiral GC Analysis Protocol:

  • Instrument: Agilent 7890B GC or equivalent.

  • Column: Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm) or similar chiral stationary phase.

  • Conditions:

    • Injector Temperature: 220 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: 60 °C hold for 2 min, then ramp at 2 °C/min to 120 °C.

    • Carrier Gas: Helium, constant flow.

  • Sample Prep: Dilute a small sample of the purified epoxide in hexane.

  • Analysis: The two enantiomers will exhibit different retention times. The ee is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100.

Typical Results

The following table presents expected outcomes based on literature for similar non-heme iron-catalyzed epoxidations of trans-disubstituted aliphatic olefins.[1][7][8]

SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)ee (%)
This compound5 mol%0385 - 9588 - 94
trans-3-Hexene5 mol%0388 - 9690 - 95
trans-Stilbene2.5 mol%202>95>99

Troubleshooting Guide

Even robust protocols can encounter issues. This section addresses common problems and provides actionable solutions.[12]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive oxidant (decomposed H₂O₂).2. Impure or wet solvent/reagents.3. Catalyst degradation.1. Use a fresh bottle of H₂O₂ or titrate to confirm concentration.2. Ensure all reagents and solvents are anhydrous. Handle Fe(OTf)₂ in a glovebox.3. Add H₂O₂ slowly via syringe pump at the specified temperature.
Low Enantioselectivity (ee) 1. Reaction temperature too high.2. Incorrect catalyst:ligand ratio.3. Presence of impurities that coordinate to the iron center.1. Maintain strict temperature control. Consider running the reaction at a lower temperature (e.g., -20 °C), though this may slow the rate.2. Use a slight excess of the ligand (1.1 equiv relative to Fe salt) to ensure full coordination.3. Purify the olefin substrate before use. Ensure high-purity additives.
Reaction Stalls 1. Catalyst has decomposed over time.2. Insufficient oxidant.1. Consider a second addition of catalyst and/or oxidant if the reaction stalls mid-way.2. Ensure the correct stoichiometry of H₂O₂ is used.
Formation of Byproducts 1. Over-oxidation or side reactions.2. Radical reactions from H₂O₂ decomposition.1. Monitor the reaction closely and quench immediately upon consumption of starting material.2. Ensure slow, controlled addition of H₂O₂. The carboxylic acid additive helps temper reactivity.

Conclusion

This application note details a reliable and highly enantioselective method for the epoxidation of this compound using a non-heme iron catalyst. By leveraging an inexpensive, earth-abundant metal and an environmentally friendly oxidant, this protocol aligns with the principles of green chemistry without compromising on stereochemical control. The provided methodology, from catalyst preparation to product analysis and troubleshooting, equips researchers with the necessary tools to successfully synthesize valuable chiral epoxides for a range of scientific applications.

References

  • Bryliakov, K. P. (2017). Non-heme iron-catalyzed asymmetric epoxidation. Coordination Chemistry Reviews, 345, 104-123. [Link]

  • Nishikawa, T., & Yamamoto, H. (2011). Iron-Catalyzed Asymmetric Epoxidation of β,β-Disubstituted Enones. Journal of the American Chemical Society, 133(22), 8510–8513. [Link]

  • Ito, S., & Katsuki, T. (1999). Enantioselective Epoxidation of Conjugated Olefins with Iodosylbenzene Catalyzed by Optically Active Iron(III)-Salen-Type Complexes. Tetrahedron Letters, 40(49), 8751-8755. [Link]

  • Mitra, M., Cusso, O., Sun, S., et al. (2019). Highly enantioselective epoxidation of olefins by H₂O₂ catalyzed by a non-heme Fe(II) catalyst of a chiral tetradentate ligand. Dalton Transactions, 48(20), 6123-6131. [Link]

  • Bautz, J., & Beller, M. (2007). Biomimetic iron-catalyzed asymmetric epoxidation of aromatic alkenes by using hydrogen peroxide. Chemistry – A European Journal, 13(22), 6432-6441. [Link]

  • Costas, M., Mehn, M. P., Jensen, M. P., & Que, L., Jr. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews, 104(2), 939–986. [Link]

  • White, M. C. (2010). Taming the Iron Catalyst: A Broadly Applicable C–H Functionalization Method for Complex Molecule Synthesis. Accounts of Chemical Research, 43(8), 1089–1102. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Stereochemistry Course Material. [Link]

  • Stoltz, B. M. (n.d.). Practical Catalytic Asymmetric Epoxidations. Caltech Chemistry. [Link]

  • Xia, Q.-H., Ge, H.-Q., Ye, C.-P., Liu, Z.-M., & Su, K.-X. (2005). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 105(5), 1603–1662. [Link]

  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis (2nd ed.). Wiley-VCH. [Link]

Sources

Application Note & Protocol: Stereospecific Synthesis of trans-2-Heptene Oxide via Peroxy Acid Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of trans-2-heptene oxide from this compound, a fundamental transformation in organic synthesis. Epoxides, or oxiranes, are highly valuable intermediates in the pharmaceutical and fine chemical industries due to the inherent reactivity of their strained three-membered ring, which allows for facile ring-opening reactions to introduce diverse functionalities.[1] This guide details a reliable and widely adopted protocol using meta-chloroperoxybenzoic acid (m-CPBA), focusing on the underlying reaction mechanism, stereochemical control, practical experimental procedures, and critical safety considerations.

Introduction: The Significance of Epoxides

Epoxides are three-membered cyclic ethers that serve as versatile building blocks in organic chemistry. The significant ring strain of approximately 13 kcal/mol makes them susceptible to nucleophilic attack, leading to a wide array of valuable products such as diols, amino alcohols, and ethers.[1][2] The synthesis of this compound oxide is a representative example of an epoxidation reaction, a process that installs a single oxygen atom across a carbon-carbon double bond.[3][4]

Among the various methods available for epoxidation, the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is one of the most common and dependable approaches in a laboratory setting.[4][5] This method is favored for its operational simplicity, high yields, and, most importantly, its predictable stereochemical outcome.

The Prilezhaev Reaction: Mechanism and Stereospecificity

The epoxidation of an alkene with a peroxy acid is known as the Prilezhaev reaction. The mechanism is a concerted process, meaning all bond-forming and bond-breaking events occur in a single, synchronous step through a cyclic transition state, often referred to as the "butterfly mechanism".[2][3][6]

Key Mechanistic Features:

  • Electrophilic Oxygen Transfer: The terminal oxygen of the peroxy acid is electrophilic due to the electron-withdrawing effect of the adjacent acyl group and the inherent weakness of the O-O bond.[4] The π-bond of the alkene acts as the nucleophile, attacking this electrophilic oxygen.[3]

  • Concerted Transition State: As the alkene's π-bond attacks the oxygen, a series of electron movements occur simultaneously: the O-O bond cleaves, a new C-O π-bond forms in the resulting carboxylic acid, and the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen.[2][3]

  • Syn-Addition: The oxygen atom is delivered to one face of the double bond, resulting in the formation of both C-O bonds on the same side. This is known as a syn-addition.[2][5]

  • Stereospecificity: A crucial aspect of this reaction is its stereospecific nature. The stereochemistry of the starting alkene is retained in the epoxide product. Therefore, the epoxidation of this compound will exclusively yield this compound oxide.[2][4]

epoxidation_mechanism Figure 1: Concerted 'Butterfly' Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products alkene This compound ts Cyclic 'Butterfly' TS alkene->ts π bond attacks O mcpba m-CPBA mcpba->ts O-O bond breaks epoxide This compound Oxide ts->epoxide C-O bonds form acid m-Chlorobenzoic Acid ts->acid Byproduct forms

Sources

Introduction: The Strategic Functionalization of Internal Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Catalytic Hydroformylation of trans-2-Heptene

Hydroformylation, or the "oxo process," stands as a pillar of industrial chemistry, providing an atom-economical pathway to convert alkenes into valuable aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[1][2] These aldehydes are pivotal intermediates in the synthesis of alcohols, carboxylic acids, and amines, finding widespread use in products ranging from detergents and plasticizers to pharmaceuticals and fragrances.[3]

While terminal alkenes are readily hydroformylated with high selectivity, internal alkenes such as this compound present a significant challenge.[4][5] Their lower reactivity and the potential to form multiple constitutional isomers (2-methylheptanal, 3-methylheptanal, and n-octanal) complicate synthetic efforts. This application note provides a comprehensive guide for researchers on the selective hydroformylation of this compound, focusing on rhodium-based catalytic systems. We will delve into the mechanistic nuances that govern regioselectivity, provide a field-proven experimental protocol, and offer insights into data analysis and interpretation.

Mechanistic Insight: Achieving Regioselectivity through Tandem Isomerization-Hydroformylation

The selective conversion of an internal alkene to a desired linear aldehyde is not a direct process but a sophisticated tandem reaction. The catalyst must first isomerize the internal double bond to the terminal position before executing the hydroformylation.[5] Rhodium complexes modified with specific phosphine or phosphite ligands are exceptionally effective for this purpose.[6][7]

The generally accepted mechanism for rhodium-catalyzed hydroformylation is depicted below.[2] The key to linear selectivity from an internal alkene lies in the relative rates of two competing processes:

  • Isomerization : The rhodium-hydride active species ([HRh(CO)L₂]) reversibly adds to the internal alkene. A subsequent β-hydride elimination can re-form the alkene with the double bond shifted along the carbon chain. For high linear selectivity, the isomerization to the terminal alkene (1-heptene) must be rapid and favored.[5]

  • Hydroformylation : Once the alkene is coordinated, migratory insertion of the formyl group occurs. The rate of hydroformylation for terminal alkenes is significantly faster than for internal ones.[4]

Therefore, the most effective catalytic systems employ ligands that promote fast isomerization while inhibiting the direct hydroformylation of the internal alkene. Bulky phosphine ligands with wide "bite angles," such as Xantphos, are known to create a sterically demanding environment around the rhodium center that favors the formation of linear alkyl-rhodium intermediates.[7]

Hydroformylation Catalytic Cycle cluster_main Main Hydroformylation Cycle cluster_iso Isomerization Pathway Active_Catalyst [HRh(CO)L₂] Alkene_Complex π-Alkene Complex Alkyl_Complex Rhodium-Alkyl Complex Alkene_Complex->Alkyl_Complex Hydride Insertion Internal_Complex Internal Alkyl Complex Acyl_Complex Rhodium-Acyl Complex Alkyl_Complex->Acyl_Complex + CO - L H2_Adduct Dihydrido-Acyl Complex Acyl_Complex->H2_Adduct Oxidative Addition + H₂ Product Aldehyde Product H2_Adduct->Product Reductive Elimination Product->Active_Catalyst + L - Aldehyde Internal_Alkene This compound Internal_Complex->Internal_Alkene β-H Elimination Terminal_Alkene 1-Heptene Internal_Complex->Terminal_Alkene β-H Elimination Terminal_Alkene->Alkene_Complex Coordination

Figure 1: Tandem Isomerization-Hydroformylation Catalytic Cycle.

Experimental Protocol

This protocol outlines a procedure for the hydroformylation of this compound in a high-pressure batch reactor. All operations involving catalysts and ligands should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

1. Materials and Equipment

  • Substrate : this compound (≥99%)

  • Catalyst Precursor : Dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂]

  • Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Solvent : Anhydrous, degassed toluene

  • Gases : Syngas (1:1 mixture of CO and H₂), Argon (Ar), Nitrogen (N₂)

  • Internal Standard : n-Dodecane (for GC analysis)

  • Equipment :

    • High-pressure autoclave (e.g., 100 mL Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

    • Schlenk line and glassware.

    • Glovebox.

    • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

2. Safety Precautions

  • High Pressure : All high-pressure operations must be conducted behind a protective safety shield. Ensure the reactor is properly rated and maintained.[8]

  • Carbon Monoxide : CO is a toxic gas. The reactor should be in a well-ventilated fume hood equipped with a CO detector.[8]

  • Reagents : Organometallic compounds and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere and consult their Safety Data Sheets (SDS).

3. Catalyst Solution Preparation (In-situ)

  • Inside a glovebox, weigh the rhodium precursor [Rh(acac)(CO)₂] and the Xantphos ligand into a Schlenk flask. A typical ligand-to-rhodium ratio (L/Rh) is 5:1 to 10:1 to ensure catalyst stability and selectivity.

  • Add anhydrous, degassed toluene to dissolve the solids, creating a homogeneous catalyst solution.

4. Reactor Setup and Reaction Procedure

Figure 2: General experimental workflow for hydroformylation.
  • Reactor Preparation : Thoroughly dry the autoclave and purge it with argon or nitrogen.

  • Charging the Reactor : Under a positive pressure of inert gas, transfer the prepared catalyst solution into the autoclave using a cannula.

  • Add the substrate (this compound) and the internal standard (dodecane) to the reactor via syringe.

  • Sealing and Purging : Seal the autoclave securely. Purge the system by pressurizing with syngas to ~5 bar and then venting three times to remove residual inert gas.

  • Reaction Execution :

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

    • The reaction progress can be monitored by the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding more syngas if required.

  • Reaction Termination and Work-up :

    • After the desired reaction time (e.g., 4-16 hours), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess pressure in a fume hood.

    • Open the reactor and collect the liquid reaction mixture.

5. Product Analysis

  • Dilute a sample of the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Analyze the sample by GC or GC-MS to identify and quantify the substrate and all aldehyde isomers.[9]

  • Identification : The primary products will be n-octanal (linear) and various methylheptanal isomers (branched). Isomerization may also lead to the presence of other heptene isomers.

  • Quantification : Use the internal standard (dodecane) to calculate the conversion of this compound and the yield of each aldehyde product.[10]

Data Presentation and Interpretation

The performance of the catalytic system is evaluated based on substrate conversion, yield of aldehydes, and regioselectivity (n/iso ratio).

Calculations:

  • Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100

  • Yield (%) = (Moles of aldehyde produced / Initial moles of substrate) * 100

  • Regioselectivity (n/iso ratio) = (Moles of linear aldehyde) / (Sum of moles of all branched aldehydes)

Table 1: Representative Reaction Conditions and Expected Results

ParameterValueRationale
SubstrateThis compoundInternal alkene feedstock.
Catalyst Precursor[Rh(acac)(CO)₂]Common, reliable rhodium source.[9]
LigandXantphosA wide bite-angle diphosphine known to promote high linear selectivity for internal alkenes.[11]
Substrate/Rh Ratio1000:1A typical catalyst loading for efficient turnover.
Ligand/Rh Ratio5:1An excess of ligand stabilizes the catalyst and enhances selectivity.[12]
SolventTolueneAnhydrous, non-coordinating solvent.
Syngas Pressure20 bar (1:1 CO/H₂)Moderate pressure sufficient for rhodium catalysts.[8]
Temperature120 °CPromotes a good balance between isomerization and hydroformylation rates.[9]
Reaction Time16 hSufficient for achieving high conversion.
Expected Outcome
Conversion>90%
n/iso Ratio>10:1High selectivity for the linear n-octanal product is expected with this catalyst system.[7]

Troubleshooting

  • Low Conversion :

    • Cause: Catalyst deactivation, insufficient temperature, or low pressure.

    • Solution: Ensure all reagents and the reactor are scrupulously deoxygenated. Verify temperature and pressure settings. Increase catalyst loading or reaction time.

  • Poor Regioselectivity (low n/iso ratio) :

    • Cause: The rate of hydroformylation of the internal alkene is competitive with isomerization. Ligand may not be optimal.

    • Solution: Decrease the reaction temperature to favor isomerization. Increase the ligand-to-rhodium ratio. Consider a ligand with a larger steric profile or a wider bite angle.

  • Alkane Formation (Heptane) :

    • Cause: A side reaction where the alkene is hydrogenated. This is more common at higher temperatures and H₂ partial pressures.[10]

    • Solution: Lower the reaction temperature or adjust the CO/H₂ ratio to be slightly CO-rich (e.g., 1.1:1).

References

  • Clarke, M. L., et al. (2024). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 29(4), 845. [Link]

  • Professor Dave Explains. (2020). Hydroformylation of Alkenes. YouTube. [Link]

  • Wikipedia. (2023). Hydroformylation. [Link]

  • Fablet, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]

  • Franek, L., et al. (2018). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis, 8(12), 11636-11654. [Link]

  • Ghaffar, T. (2023). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Catalysts, 13(8), 1184. [Link]

  • Mettler Toledo. (n.d.). Hydroformylation (Oxo Process). [Link]

  • ResearchGate. (n.d.). Rhodium catalyzed hydroformylation of olefins. [Link]

  • Dydio, P., et al. (2011). High-Precision Catalysts: Regioselective Hydroformylation of Internal Alkenes by Encapsulated Rhodium Complexes. Journal of the American Chemical Society, 133(43), 17176-17179. [Link]

  • Beller, M., et al. (1999). Hydroformylation of Internal Olefins to Linear Aldehydes with Novel Rhodium Catalysts. Angewandte Chemie International Edition, 38(3), 336-338. [Link]

  • Fablet, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Phosphine ligands applied in hydroformylation. [Link]

  • Smith, R. C., et al. (2024). Revisiting the Preparation and Catalytic Performance of a Phosphine-Modified Co(II) Hydroformylation Precatalyst. Journal of the American Chemical Society. [Link]

  • Shaikh, M. M., et al. (2021). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Green Chemistry, 23(2), 739-781. [Link]

  • Clarke, M. L., et al. (2024). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. PubMed. [Link]

  • Hersh, W. H., et al. (2000). Electron-Withdrawing Phosphine Compounds in Hydroformylation Reactions. 1. Syntheses and Reactions Using Mono- and Bis(p-toluenesulfonylamino) Phosphines. Organometallics, 19(25), 5350-5366. [Link]

  • Franke, R., et al. (2013). Ruthenium-Catalyzed Hydroformylation/Reduction of Olefins to Alcohols: Extending the Scope to Internal Alkenes. Journal of the American Chemical Society, 135(36), 13320-13323. [Link]

  • NPTEL IIT Guwahati. (2021). Lec 36: Hydroformylation of Propene and Higher Alkenes. YouTube. [Link]

  • Foley, B. J., et al. (2019). Rhodium catalyzed hydroformylation of olefins. Journal of Computational Chemistry, 40(2), 342-348. [Link]

  • ResearchGate. (n.d.). Exchanging Conformations of a Hydroformylation Catalyst Structurally Characterized Using Two-Dimensional Vibrational Spectroscopy. [Link]

  • Franke, R., et al. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675-5732. [Link]

  • Gentry, T. P., et al. (2021). A Resorcin[9]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. Angewandte Chemie International Edition, 60(41), 22261-22265. [Link]

  • NPTEL IIT Guwahati. (2021). Lec 35: Hydroformylation Reactions. YouTube. [Link]

Sources

Application Note: A Guide to the Synthesis and Functionalization of Poly(trans-2-heptene) and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the polymerization of trans-2-heptene, an internal olefin, and the synthesis of its functionalized derivatives. Addressing the inherent challenges of polymerizing non-α-olefins, we detail the mechanism and protocols for monomer-isomerization polymerization using Ziegler-Natta catalysts. Furthermore, we explore strategies for incorporating functional groups through copolymerization, a critical step for tailoring polymer properties for advanced applications in materials science and drug development. This guide is intended for researchers, chemists, and materials scientists, offering field-proven insights, detailed step-by-step protocols, and critical safety procedures for handling the organometallic compounds involved.

Introduction: The Challenge and Opportunity of Internal Olefins

Polyolefins, such as polyethylene and polypropylene, are ubiquitous materials, valued for their chemical resistance, durability, and low cost.[1][2] Traditionally, their synthesis relies on the polymerization of α-olefins (1-alkenes), which are readily reactive with common coordination catalysts.[1][3] However, internal olefins, where the double bond is not in the terminal position, represent a vast and underutilized feedstock. The direct polymerization of these monomers is often kinetically hindered with many conventional catalyst systems.[3]

This compound is a representative internal olefin.[4][5] Developing robust methods for its polymerization opens a pathway to novel polyolefin structures with unique physical properties. The seven-carbon backbone offers a distinct building block compared to shorter-chain olefins. Moreover, the ability to introduce polar functional groups into the polymer chain can dramatically enhance properties like adhesion, compatibility, and printability, expanding their applicability into high-value sectors, including biomedical devices and drug delivery systems.[6][7]

This guide focuses on a powerful strategy to overcome the low reactivity of this compound: monomer-isomerization polymerization .[8] We will elucidate the mechanism, provide a detailed experimental protocol, and discuss pathways for creating functionalized copolymers.

Part I: Monomer-Isomerization Polymerization of this compound

Mechanistic Insight: Enabling the "Unreactive" Monomer

The core challenge in polymerizing an internal olefin like this compound with a coordination catalyst, such as a Ziegler-Natta system, is the steric hindrance around the double bond and the stability of the resulting metal-alkyl species. The breakthrough approach involves a catalyst system that performs a dual role: it first isomerizes the internal olefin to its more reactive terminal isomer (1-heptene), which then readily undergoes polymerization.[8]

This process, known as monomer-isomerization polymerization, relies on the catalyst facilitating a series of β-hydride elimination and re-addition steps, effectively "walking" the double bond along the alkyl chain to the terminal position.[8][9] Once 1-heptene is formed in situ, it is rapidly incorporated into the growing polymer chain via a standard coordination-insertion mechanism.[8][10] Consequently, the final polymer product is not poly(this compound) but rather poly(1-heptene) .

Certain Ziegler-Natta catalysts, particularly those based on TiCl₃ and an aluminum alkyl co-catalyst like triethylaluminum (Al(C₂H₅)₃), are effective for this transformation.[8] The rate of polymerization is often dependent on the rate of isomerization, and the overall process can be accelerated by the addition of specific isomerization catalysts like nickel acetylacetonate [Ni(acac)₂].[8]

G cluster_0 Catalyst Environment cluster_1 Monomer This compound (Internal Olefin) Catalyst Ziegler-Natta Catalyst [Ti-Al Complex] Monomer->Catalyst Coordination Isomerized 1-Heptene (Terminal Olefin) Isomerized->Catalyst Coordination & Insertion Polymer Poly(1-heptene) Growing Chain Polymer->Polymer Catalyst->Isomerized Isomerization (β-hydride elimination/ re-addition) Catalyst->Polymer Propagation Start This compound Feedstock End Final Polymer Product: Poly(1-heptene)

Figure 1: Workflow of Monomer-Isomerization Polymerization.
Critical Safety Considerations: Handling Organometallic Reagents

The co-catalysts used in Ziegler-Natta polymerization, such as triethylaluminum (Et₃Al), are pyrophoric , meaning they can ignite spontaneously on contact with air or moisture.[11] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using established air-sensitive techniques.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[12]

  • Work Environment: All procedures must be conducted in a certified chemical fume hood.[11][12] Keep the sash at the lowest practical height.

  • Techniques: Use of Schlenk line or glovebox techniques is mandatory for transferring pyrophoric reagents.[13][14] Use oven-dried glassware and gas-tight syringes with Luer-lock needles for liquid transfers.[11]

  • Spill & Fire Safety: Keep an appropriate class D fire extinguisher (for combustible metals) or a container of sand or powdered limestone readily accessible. NEVER use water or a carbon dioxide extinguisher on an organoaluminum fire.[11]

  • Quenching: Empty reagent bottles and reaction residues must be quenched carefully and slowly with a non-protic solvent like isopropanol before final disposal.

Part II: Experimental Protocol for the Polymerization of this compound

This protocol describes the synthesis of poly(1-heptene) from this compound using a TiCl₃/Et₂AlCl catalyst system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥99%Sigma-AldrichPurify by stirring over CaH₂ and distilling under N₂.
Titanium(III) chloride (TiCl₃)Catalyst GradeStrem ChemicalsHandle under inert atmosphere.
Diethylaluminum chloride (Et₂AlCl)1.0 M in hexanesSigma-AldrichPyrophoric. Handle with extreme care.
TolueneAnhydrous, ≥99.8%Sigma-AldrichPurify using a solvent purification system.
MethanolACS GradeFisher ScientificUsed for quenching and precipitation.
Hydrochloric Acid (HCl)ConcentratedVWRUsed in wash solution.
Schlenk Flasks/ReactorVarious sizesChemglassMust be oven-dried (>120°C) and cooled under vacuum.
Nitrogen/Argon GasHigh Purity (99.998%)AirgasWith oxygen/moisture trap.
Step-by-Step Polymerization Procedure

Note: The following procedure should be performed using standard Schlenk line techniques.

  • Reactor Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar. Heat the flask under vacuum with a heat gun to remove adsorbed moisture, then cool to room temperature under a positive pressure of nitrogen.

  • Solvent and Monomer Addition: To the cooled flask, add 100 mL of anhydrous toluene via cannula transfer. Following this, add 20 mL (~13.8 g) of purified this compound via a gas-tight syringe.

  • Catalyst Suspension: In a separate, dry Schlenk tube, weigh approximately 150 mg of TiCl₃ under an inert atmosphere (glovebox is preferred). Add 10 mL of anhydrous toluene to create a suspension.

  • Initiation:

    • Place the reactor flask in a temperature-controlled bath set to 80°C and allow the contents to equilibrate.

    • Using a gas-tight syringe, slowly add 3.0 mL of 1.0 M Et₂AlCl solution in hexanes to the stirring monomer solution in the reactor.

    • Using a cannula, transfer the TiCl₃ suspension into the reactor to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed at 80°C for 4-6 hours. An increase in viscosity is typically observed as the polymer forms.

  • Termination and Precipitation:

    • After the desired time, cool the reactor in an ice bath.

    • Slowly quench the reaction by adding 20 mL of methanol. This will neutralize the active catalyst.

    • Pour the viscous solution into a beaker containing 400 mL of methanol with ~5 mL of concentrated HCl, while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer by re-dissolving it in a minimal amount of warm toluene (~50 mL), and re-precipitating it in 400 mL of fresh methanol. Repeat this step twice to remove catalyst residues.

    • Collect the final polymer by filtration and dry it in a vacuum oven at 60°C overnight to a constant weight.

Self-Validation through Characterization

Confirming the successful synthesis and structure of the polymer is a critical aspect of the protocol.

TechniqueParameter MeasuredExpected Outcome/Observation
Yield Calculation Gravimetric analysisDetermine the mass of the final dried polymer.
¹H & ¹³C NMR Polymer MicrostructureThe spectra should be consistent with a poly(1-heptene) structure, showing characteristic peaks for the C₅H₁₁ side chain and the polyethylene backbone, rather than the structure of poly(2-heptene).[9]
GPC/SEC Molecular Weight (Mₙ, Mₙ) and Polydispersity (Đ)Provides quantitative data on the polymer chain length and distribution. Typical Ziegler-Natta polymers have a broad polydispersity (Đ > 2).[15]
DSC Thermal Transitions (T₉, Tₘ)Determines the glass transition and melting temperatures, providing insight into the material's physical state and crystallinity.

Part III: Strategies for Synthesizing Functionalized Derivatives

Introducing polar functional groups into a polyolefin backbone is highly desirable for creating materials with tailored properties.[16] However, the functional groups (e.g., -OH, -NH₂, -COOH) can poison traditional Ziegler-Natta catalysts.[6] Two primary strategies can be employed to circumvent this issue.

  • Direct Copolymerization with Tolerant Catalysts: This involves copolymerizing this compound with a functional α-olefin. This approach requires late-transition metal catalysts (e.g., based on Palladium or Nickel) that are designed to be more tolerant of polar functionalities.[6] The key is often to use a monomer where the functional group is "protected" or spaced away from the double bond to minimize interaction with the catalytic center.

  • Post-Polymerization Functionalization: In this method, a non-functional poly(1-heptene) is first synthesized as described above. The resulting polymer is then chemically modified in a subsequent step.[17] An example is the free-radical grafting of maleic anhydride onto the polyolefin backbone, which introduces reactive anhydride groups that can be further derivatized.[17] This method decouples the polymerization from the functionalization, avoiding catalyst deactivation.

G cluster_0 Strategy 1: Direct Copolymerization cluster_1 Strategy 2: Post-Polymerization Functionalization M1 This compound Catalyst1 Late-Transition Metal Catalyst (e.g., Pd, Ni) M1->Catalyst1 Polymerize M2 Functional α-Olefin (e.g., with -OH, -COOR) M2->Catalyst1 Polymerize Polymer1 Functional Copolymer Catalyst1->Polymer1 M3 This compound Catalyst2 Ziegler-Natta Catalyst M3->Catalyst2 Polymerize Polymer2 Poly(1-heptene) Catalyst2->Polymer2 Polymer3 Functionalized Polymer Polymer2->Polymer3 Chemical Modification Reagent Functionalizing Agent (e.g., Maleic Anhydride) Reagent->Polymer3 Chemical Modification

Figure 2: Comparative workflows for synthesizing functionalized polyolefins.

Conclusion

The polymerization of internal olefins like this compound, while challenging, is achievable through the strategic use of monomer-isomerization polymerization. By leveraging catalyst systems that can first isomerize the monomer to its terminal α-olefin analogue, a pathway is opened to produce novel poly(1-heptene) materials. The protocols and safety guidelines provided herein offer a robust framework for researchers to explore this chemistry. Furthermore, the ability to create functionalized derivatives, either through direct copolymerization with advanced catalysts or via post-polymerization modification, significantly broadens the scope of these materials for specialized applications, paving the way for next-generation polymers in drug development and beyond.

References

  • Vertex AI Search. (n.d.). Safety and Handling of Organometallic Compounds - Solubility of Things.
  • Synthesis of functionalized polyolefins: Design from catalysts to polar monomers. (n.d.).
  • Wikipedia. (n.d.). Functionalized polyolefins.
  • Functional Polyolefins: From Synthesis to Application. (n.d.).
  • ResearchGate. (n.d.). Monomer-Isomerization Polymerization. XII. Monomer-Isomerization Polymerizations of 2-Heptene and 3-Heptene with Ziegler-Natta Catalyst.
  • Chemical Society Reviews (RSC Publishing). (2013). Synthesis of functional 'polyolefins': state of the art and remaining challenges.
  • Catalytic Polymerization of Olefins and Acetylenes. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment.
  • Journal of Chemical Education - ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Journal of the American Chemical Society. (n.d.). Single-Site Heterogeneous Catalysts for Olefin Polymerization Enabled by Cation Exchange in a Metal-Organic Framework.
  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst.
  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Wikipedia. (n.d.). Heptene.
  • PubMed Central. (n.d.). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability.
  • OpenStax. (2023). 31.2 Stereochemistry of Polymerization: Ziegler–Natta Catalysts - Organic Chemistry.
  • PubChem - NIH. (n.d.). 2-Heptene | C7H14 | CID 11611.
  • Sigma-Aldrich. (n.d.). This compound 99 14686-13-6.
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Protocol for the synthesis of bromo-derivatives of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Bromo-Derivatives of trans-2-Heptene

Introduction: The Strategic Value of Allylic Bromides

In the landscape of synthetic organic chemistry and drug development, allylic bromides are highly valued as versatile intermediates.[1] Their utility stems from the strategic placement of a bromine atom on a carbon adjacent to a double bond, creating a reactive site amenable to a wide array of nucleophilic substitutions and coupling reactions. This functionality is a cornerstone for constructing complex molecular architectures. The synthesis of bromo-derivatives from this compound via allylic bromination is a classic yet crucial transformation that provides access to these valuable building blocks.

This guide provides a detailed protocol for the synthesis of bromo-derivatives of this compound, primarily through the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent.[1][2] A key advantage of using NBS is its ability to maintain a low, steady concentration of molecular bromine (Br₂), which favors the desired free-radical substitution pathway over the competing electrophilic addition across the alkene double bond.[3][4][5][6] This document will delve into the underlying reaction mechanism, provide a field-tested experimental protocol, and discuss the expected outcomes and characterization techniques, with a focus on the inevitable formation of isomeric products due to allylic rearrangement.

Mechanistic Deep Dive: The Free-Radical Pathway and Allylic Rearrangement

The allylic bromination of this compound with NBS is a free-radical chain reaction, a process that can be dissected into three distinct stages: initiation, propagation, and termination.[1][2][7] Understanding this mechanism is paramount, as it explains the product distribution and the necessity of specific reaction conditions.

1. Initiation: The reaction is triggered by a radical initiator, such as dibenzoyl peroxide or AIBN, which decomposes under heat or UV light to form initial radicals. These radicals then facilitate the homolytic cleavage of the N-Br bond in NBS, generating the crucial bromine radical (Br•) that starts the chain reaction.[2][7]

2. Propagation: This is a two-step cycle:

  • Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the allylic positions of this compound (C4). This is the rate-determining step, and it forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[1][6][7] The stability of this allylic radical is the driving force for the reaction's selectivity for the allylic position over other C-H bonds.[4][7]

  • Step 2b: Bromine Generation and Radical Reaction: The HBr generated reacts with NBS to produce a molecule of Br₂.[1][5][7] The allylic radical then reacts with this Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.[1][6][7]

The Inevitability of Isomers: The allylic radical intermediate derived from this compound is not a single species but a hybrid of two resonance structures. The unpaired electron is delocalized between carbon 2 (C2) and carbon 4 (C4) of the heptene chain. Consequently, the reaction of this radical with Br₂ can occur at either of these positions. This leads to the formation of a mixture of constitutional isomers: 4-bromo-trans-2-heptene and 2-bromo-trans-3-heptene .[1][8][9] While older literature sometimes reported the formation of a single product, modern analytical techniques confirm that a mixture is typically expected, with both products forming in significant amounts.[8][9]

Caption: Free-Radical Mechanism of Allylic Bromination.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure published in Organic Syntheses and incorporates modern safety standards.[10]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )AmountNotes
This compoundC₇H₁₄98.2040 g (0.41 mol)Pure grade recommended.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9848.1 g (0.27 mol)Recrystallize if it appears yellow.
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.230.2 gRadical initiator. Handle with care.
Carbon Tetrachloride (CCl₄)CCl₄153.82250 mLDry, non-protic solvent.

Equipment:

  • 500 mL and 125 mL round-bottomed flasks

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet tube

  • Suction filtration apparatus (Büchner funnel)

  • Claisen flask with packed distillation arm

  • Vacuum distillation setup

Safety Precautions & Handling
  • N-Bromosuccinimide (NBS): NBS is a corrosive substance that can cause severe skin burns and eye damage.[11][12] It is also harmful if swallowed and is an oxidizer.[12][13] Handle in a well-ventilated fume hood, wearing a full set of personal protective equipment (PPE), including a lab coat, safety glasses or face shield, and chemical-resistant gloves.[11][14] Avoid dust formation and store in a cool, dry place away from light and combustible materials.[11][15]

  • Benzoyl Peroxide: BPO is a strong oxidizing agent and can be explosive when dry or subjected to shock or heat. It is typically supplied wetted with water to reduce its hazard.

  • Carbon Tetrachloride: CCl₄ is a toxic and environmentally hazardous solvent. Use in a fume hood is mandatory. Cyclohexane can be used as a less toxic alternative solvent.[9]

  • General: Conduct a thorough risk assessment before starting.[16] All operations should be performed under an inert atmosphere (nitrogen) to prevent side reactions.

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Bromoheptene Synthesis.

  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine this compound (40 g, 0.41 mol), N-bromosuccinimide (48.1 g, 0.27 mol), benzoyl peroxide (0.2 g), and carbon tetrachloride (250 mL).[10]

  • Reaction Execution: Stir the mixture and heat it to reflux (the boiling point of CCl₄ is ~77°C) using a heating mantle. Maintain a gentle reflux under a nitrogen atmosphere for 2 hours.[10] The reaction progress can be monitored by observing the solid succinimide, which is denser than NBS, floating to the top.

  • Workup - Removal of Succinimide: After 2 hours, cool the reaction mixture to room temperature. Remove the solid succinimide byproduct by suction filtration through a Büchner funnel.[10]

  • Workup - Washing: Wash the collected succinimide solid twice with 15 mL portions of fresh carbon tetrachloride to recover any trapped product. Combine these washings with the main filtrate.[10]

  • Purification - Solvent Removal: Transfer the combined filtrate to a 500 mL Claisen flask set up for distillation. Remove the bulk of the carbon tetrachloride solvent by distillation under reduced pressure (e.g., 36–38°C at 190 mm Hg).[10]

  • Purification - Fractional Distillation: Transfer the remaining residue to a smaller (125 mL) Claisen flask with a packed distillation arm for efficient fractional distillation.

  • Product Collection: Distill the residue under vacuum. After a small forerun, collect the product fraction boiling at 70–71°C / 32 mmHg . This should yield 28–31 g (58–64% based on NBS) of a colorless to pale yellow liquid, which is a mixture of bromoheptene isomers.[10]

Product Characterization and Analysis

Accurate characterization is essential to confirm the identity of the synthesized products and determine the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to separate and identify the components of the product mixture. It will reveal the relative amounts of 4-bromo-2-heptene and 2-bromo-3-heptene formed.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the isomers.[17]

Predicted Spectroscopic Data for Isomeric Products

The following table provides predicted NMR data to aid in the structural assignment of the major products.

IsomerProton (¹H)Predicted ¹H Shift (δ, ppm)Carbon (¹³C)Predicted ¹³C Shift (δ, ppm)
4-bromo-trans-2-heptene H4 (-CHBr-)~4.2 - 4.5 (m)C4 (-CHBr-)~55 - 60
H2, H3 (-CH=CH-)~5.4 - 5.8 (m)C2, C3~125 - 135
H1 (-CH₃)~1.7 (d)C1~17 - 19
2-bromo-trans-3-heptene H2 (-CHBr-)~4.5 - 4.8 (m)C2 (-CHBr-)~50 - 55
H3, H4 (-CH=CH-)~5.5 - 5.9 (m)C3, C4~130 - 140
H1 (-CH₃)~1.8 (d)C1~20 - 25

Note: 'd' denotes a doublet, 'm' denotes a multiplet. Predicted shifts are based on general principles and may vary.

A key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the olefinic protons (H2 and H3). For a trans double bond, this value is typically large, in the range of 12-18 Hz.[17]

Conclusion and Outlook

The allylic bromination of this compound using N-bromosuccinimide is an effective method for producing valuable bromoalkene intermediates. This protocol details a robust procedure for this synthesis, emphasizing safety and proper technique. A critical takeaway for any researcher performing this reaction is the mechanistic reality of allylic rearrangement. The formation of a resonance-stabilized radical intermediate dictates that a mixture of constitutional isomers—4-bromo-trans-2-heptene and 2-bromo-trans-3-heptene—is the expected outcome. Therefore, rigorous purification and analytical characterization are essential steps to isolate and verify the desired compounds for subsequent applications in research and development.

References

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Harris, D., Wichner, B., & Nalli, T. Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. OpenRiver. [Link]

  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. 4-bromo-2-heptene. Organic Syntheses, 38, 8. [Link]

  • Harris, D. & Nalli, T. Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. Winona State University. [Link]

  • Master Organic Chemistry. What is Allylic Bromination? [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]

  • Pete, N. Allylic Bromination Using NBS. YouTube. [Link]

  • Chemistry LibreTexts. 5.2 Radical Bromination of Alkenes Part 1: HBr with peroxides. [Link]

  • Harris, D., Wichner, B., & Nalli, T. Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. [Link]

  • National Center for Biotechnology Information. Bromine Radical Catalysis by Energy Transfer Photosensitization. [Link]

  • OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

  • ChemSynthesis. (2E)-4-bromo-2-heptene. [Link]

  • Google Patents. Method for purifying a bromine compound.
  • ResearchGate. A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. [Link]

  • Matveeva, E. D., Feshin, D. B., & Zefirov, N. S. Synthesis of Bromoalkenes and Alkylidene Dibromides by Reactions of Carbonyl Compounds with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in the Presence of Triphenylphosphine. ElectronicsAndBooks. [Link]

  • National Center for Biotechnology Information. 4-Bromo-2-heptene. PubChem. [Link]

  • National Center for Biotechnology Information. Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride. [Link]

  • National Center for Biotechnology Information. e-2-Bromo-2-heptene. PubChem. [Link]

  • ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes. [Link]

  • Quora. Is 2-Bromo-2-pentene a cis-trans isomer or not? Why? [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkene synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the common and complex challenges encountered in the stereoselective synthesis of trans-2-Heptene, ensuring you can achieve high yields and purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing this compound with high stereoselectivity?

The primary methods for synthesizing trans-alkenes fall into two main categories: the reduction of alkynes and olefination reactions.

  • Dissolving Metal Reduction: The reduction of 2-heptyne using an alkali metal (typically sodium or lithium) in liquid ammonia is the most common and highly stereoselective method for producing this compound.[1][2] This reaction proceeds via an anti-addition of two hydrogen atoms across the triple bond.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction involves a stabilized phosphonate carbanion reacting with an aldehyde (in this case, pentanal and a phosphonate ylide derived from ethyl bromide). The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, making it an excellent choice for trans selectivity.[3][4][5]

  • Wittig Reaction (with Stabilized Ylides): Similar to the HWE reaction, the Wittig reaction can be tailored for trans selectivity. Using a "stabilized" ylide (one with an electron-withdrawing group adjacent to the carbanion) generally leads to the predominant formation of the (E)-alkene.[6]

Q2: Why does the sodium/liquid ammonia reduction of 2-heptyne yield the trans isomer?

The stereochemical outcome is a direct consequence of the reaction mechanism, which involves a radical anion intermediate.[7][8] After the initial single-electron transfer from a sodium atom, a vinylic radical anion is formed. This intermediate is rapidly protonated by ammonia. The resulting vinylic radical adopts the most stable conformation where the bulky alkyl groups are on opposite sides (trans) to minimize steric repulsion. A second electron transfer and final protonation lock in this geometry, yielding the trans-alkene.[1][9]

Q3: How can I effectively monitor the reaction's progress and stereoselectivity?

Monitoring is crucial for optimization. The most effective techniques are:

  • Thin-Layer Chromatography (TLC): Useful for tracking the consumption of a UV-active starting material (like an aldehyde in an HWE reaction) but less effective for non-polar hydrocarbons like the product.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this synthesis. It allows you to quantify the consumption of the starting material (e.g., 2-heptyne), the formation of the product (this compound), and crucially, the presence of the cis-2-heptene isomer and any other byproducts like heptane.

  • Proton NMR (¹H NMR): After workup, ¹H NMR can definitively distinguish between the cis and trans isomers by examining the coupling constants of the vinylic protons. The trans isomer will exhibit a larger coupling constant (typically 12-18 Hz) compared to the cis isomer (6-12 Hz).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the dissolving metal reduction of 2-heptyne, the most common method.

Q: My overall yield of this compound is disappointingly low. What are the likely causes and solutions?

Low yield is a common problem that can stem from several stages of the experimental process. Let's break down the possibilities.

Potential Cause 1: Incomplete Reaction The starting alkyne may not have been fully consumed.

  • Solution:

    • Verify Reagent Stoichiometry: Ensure at least 2.5-3.0 equivalents of sodium metal are used relative to the alkyne. The excess accounts for any reaction with trace water or the alcohol co-solvent.

    • Check Reagent Quality: Use freshly cut sodium metal to ensure a clean, unoxidized surface for reaction. The characteristic deep blue color of the solvated electrons in liquid ammonia is a key indicator of an active reducing system.[2] If the color fades prematurely, it suggests the sodium has been consumed.

    • Optimize Reaction Time: Allow the reaction to stir for a sufficient duration (typically 1-2 hours) after the addition of the alkyne to ensure complete conversion.

Potential Cause 2: Product Loss During Workup this compound is a volatile, low-boiling point liquid (bp ≈ 98 °C), making it susceptible to loss during extraction and solvent removal.[10][11]

  • Solution:

    • Minimize Evaporation: When removing organic solvents (like diethyl ether or pentane) after extraction, use a rotary evaporator at low temperature and pressure. Avoid prolonged exposure to high vacuum.

    • Efficient Extraction: Perform extractions with a low-boiling point, non-polar solvent like pentane or heptane. Ensure thorough mixing but allow for complete phase separation to avoid loss in the aqueous layer.

    • Careful Quenching: The reaction is typically quenched by adding a proton source like ammonium chloride or an alcohol. Add the quenching agent slowly at low temperature to prevent a violent reaction that could cause product loss through aerosoling.

Potential Cause 3: Formation of Unwanted Byproducts Side reactions can divert your starting material away from the desired product.

  • Solution:

    • Strict Temperature Control: The reaction must be maintained at a low temperature (between -78 °C, the sublimation point of dry ice, and -33 °C, the boiling point of ammonia).[1] Allowing the temperature to rise can lead to side reactions.

    • Avoid Over-reduction: While the Na/NH₃ system does not typically reduce non-conjugated alkenes, impurities or improper conditions could potentially lead to small amounts of heptane.[7] This is more of a concern in catalytic hydrogenation methods.

    • Check Starting Material: If you were attempting to reduce a terminal alkyne (e.g., 1-heptyne), the acidic terminal proton would react with the sodium amide formed in situ, deactivating the starting material.[1] While 2-heptyne is internal, this highlights the importance of substrate choice. For terminal alkynes, adding a co-solvent like ammonium sulfate can provide a better proton source to regenerate the alkyne.[1]

Here is a logical workflow to diagnose the cause of low yield.

Low_Yield_Troubleshooting start Problem: Low Yield check_conversion 1. Analyze Crude Product (GC or NMR) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete workup_loss Product Loss During Workup? incomplete->workup_loss No reagent_issue Solution: - Check Na stoichiometry/quality - Increase reaction time - Ensure low temperature incomplete->reagent_issue incomplete->reagent_issue Yes byproducts Significant Byproducts? workup_loss->byproducts No workup_solution Solution: - Use low temp rotary evaporation - Ensure efficient extraction - Perform careful quenching workup_loss->workup_solution workup_loss->workup_solution Yes byproduct_solution Solution: - Verify starting material purity - Maintain strict temp control - Check for isomerization byproducts->byproduct_solution byproducts->byproduct_solution Yes end_node Optimized Protocol byproducts->end_node byproducts->end_node No reagent_issue->end_node workup_solution->end_node byproduct_solution->end_node

A diagnostic workflow for troubleshooting low product yield.
Q: My product is contaminated with cis-2-Heptene. How can I improve the trans selectivity?

Potential Cause 1: Sub-optimal Reaction Temperature The kinetic and thermodynamic factors that favor the trans intermediate are most effective at low temperatures.

  • Solution: Ensure your reaction vessel is well-insulated and a cold bath of dry ice/acetone (-78 °C) is used throughout the addition and reaction period. Do not allow the temperature to rise above ammonia's boiling point (-33 °C).

Potential Cause 2: Incorrect Choice of Synthetic Method If you are using a Wittig reaction, the choice of ylide is critical.

  • Solution: For trans selectivity in a Wittig reaction, a stabilized ylide is required. If a non-stabilized ylide (e.g., one derived from a simple alkyl halide) was used, the reaction kinetically favors the cis product. The Horner-Wadsworth-Emmons reaction is generally a more reliable choice than the Wittig reaction for high (E)-selectivity.[4]

Potential Cause 3: Isomerization During Purification While less common for simple alkenes, acidic or basic conditions during workup or chromatography can potentially cause isomerization.

  • Solution:

    • Neutral Workup: Ensure the reaction mixture is neutralized before extraction.

    • Purification Method: If using column chromatography, use neutral silica gel. However, for a volatile and non-polar compound like 2-heptene, fractional distillation is often a more effective purification method to separate isomers, although their boiling points are very close.[12]

Data Summary: Comparison of Synthesis Methods

MethodStarting MaterialsTypical Yieldtrans:cis RatioAdvantagesDisadvantages
Dissolving Metal Reduction 2-Heptyne, Na, NH₃(l)80-95%>98:2Excellent stereoselectivity, high yield, simple reagents.[1][2]Requires cryogenic temperatures and handling of liquid ammonia and alkali metals.
Horner-Wadsworth-Emmons Pentanal, phosphonate ester70-90%>95:5High (E)-selectivity, water-soluble byproduct is easy to remove.[4][5]Requires synthesis of the phosphonate reagent; sensitive to base.
Wittig (Stabilized Ylide) Pentanal, stabilized phosphonium ylide60-85%>90:10Well-established, versatile reaction.[6][13]Triphenylphosphine oxide byproduct can be difficult to remove; selectivity depends heavily on ylide structure.[14]

Detailed Experimental Protocol: Dissolving Metal Reduction of 2-Heptyne

This protocol details the synthesis of this compound with high stereoselectivity.

Materials:

  • 2-Heptyne (1.0 eq)

  • Sodium metal (2.5 eq)

  • Anhydrous liquid ammonia (~10 mL per 1 g of alkyne)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (for quenching)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask with a dry ice condenser, gas inlet, and dropping funnel.

Procedure:

  • Setup: Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon) to remove all moisture.

  • Condensation: Cool the flask to -78 °C using the dry ice/acetone bath. Condense the required volume of ammonia gas into the flask via the dry ice condenser.

  • Formation of Solvated Electrons: To the stirring liquid ammonia at -78 °C, add the sodium metal in small, freshly cut pieces. The solution should turn a deep, persistent blue, indicating the presence of solvated electrons.[2]

  • Alkyne Addition: Dissolve the 2-heptyne in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution over 15-20 minutes.

  • Reaction: Allow the mixture to stir at -78 °C for 2 hours. The persistence of the blue color indicates that the reducing agent is still present in excess.

  • Quenching: After 2 hours, quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. This destroys the excess sodium.

  • Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup: Add cold water and diethyl ether to the remaining residue. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and carefully remove the solvent using a rotary evaporator at low temperature.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Mechanism of Sodium in Liquid Ammonia Reduction

The following diagram illustrates the key steps and intermediates that dictate the trans stereochemical outcome.

Mechanism showing the formation of the trans-alkene.

References

  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. Retrieved from [Link]

  • JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. Retrieved from [Link]

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  • Google Patents. (n.d.). US7326820B2 - System and method for purifying heptane.
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Preventing side reactions in the epoxidation of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the epoxidation of trans-2-Heptene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction while minimizing the formation of unwanted side products. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific issues that may arise during the epoxidation of this compound, providing explanations for their causes and actionable solutions.

Question: I am observing significant formation of a diol byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a 1,2-diol is the most common side reaction in epoxidations and is primarily caused by the ring-opening of the desired epoxide. This can occur under both acidic and basic conditions.[1][2]

Causality:

  • Acid-Catalyzed Hydrolysis: Trace amounts of acid in the reaction mixture can protonate the epoxide's oxygen atom, making it a better leaving group.[3][4] A subsequent nucleophilic attack by water, which may be present as an impurity in solvents or reagents, opens the ring to form a trans-1,2-diol.[1][5] The reaction rate is often accelerated in the presence of acid.[6][7]

  • Base-Catalyzed Hydrolysis: If the reaction is performed under basic conditions, a nucleophile like a hydroxide ion can attack one of the epoxide carbons in an SN2 reaction.[1][8] This also leads to the formation of a trans-1,2-diol after protonation of the resulting alkoxide.[2][5]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. The presence of water is a key contributor to diol formation.[9]

  • Control pH:

    • For reactions using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which also produces a carboxylic acid byproduct, it can be beneficial to add a buffer. A common practice is to include a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acidic byproduct as it forms.[10]

    • When using oxidants like Oxone (potassium peroxymonosulfate), maintaining a neutral or slightly basic pH is crucial to prevent acid-catalyzed ring-opening.[11]

  • Purify the Starting Alkene: Ensure the this compound is free from acidic or basic impurities. Passing it through a short column of neutral alumina can be an effective purification step.

  • Careful Work-up: During the reaction work-up, avoid prolonged exposure to acidic or basic aqueous solutions. If an aqueous wash is necessary, use a neutral solution like brine and minimize contact time.

Question: My reaction is sluggish, and upon forcing the conditions (e.g., heating), I get a complex mixture of products. What is happening?

Answer:

A sluggish reaction often indicates a problem with the oxidant or the intrinsic reactivity of the alkene. Forcing the conditions can lead to over-oxidation or thermal decomposition, resulting in a complex product mixture.

Causality:

  • Oxidant Reactivity: The choice of oxidant is critical. Some oxidants are more reactive than others. For simple alkenes like this compound, a moderately reactive oxidant is usually sufficient.[12]

  • Over-oxidation: Stronger oxidizing agents or prolonged reaction times can lead to the oxidation of the initial epoxide product, resulting in ring-opened products or other undesired species.

  • Thermal Decomposition: Heating the reaction mixture can lead to the decomposition of the oxidant (especially peroxyacids) and the desired epoxide, leading to a variety of byproducts.

Solutions:

  • Choice of Oxidant:

    • m-CPBA: This is a reliable and commercially available reagent for the epoxidation of simple alkenes.[13][14] It is generally effective at or below room temperature.

    • Oxone: This is a "greener" alternative that can be very effective, often in the presence of a ketone catalyst (e.g., in a Shi epoxidation).[15][16]

    • Hydrogen Peroxide: Can be used, often with a catalyst, but conditions need to be carefully controlled to avoid side reactions.[17]

  • Optimize Reaction Temperature: Most epoxidations of simple alkenes proceed efficiently at 0 °C to room temperature.[13] Avoid excessive heating unless literature precedents for your specific system suggest otherwise.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

Question: I am trying to perform an asymmetric epoxidation, but the enantioselectivity is low. What factors influence this?

Answer:

Low enantioselectivity in catalytic asymmetric epoxidation points to issues with the catalyst system, substrate, or reaction conditions.

Causality:

  • Catalyst Integrity: The chiral catalyst may have degraded or may not have formed correctly.

  • Substrate Suitability: Not all asymmetric epoxidation methods are suitable for all types of alkenes. For instance, the Sharpless epoxidation is designed for allylic alcohols, while the Jacobsen-Katsuki epoxidation is effective for unfunctionalized cis-disubstituted alkenes.[18][19][20]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact enantioselectivity.

Solutions:

  • Catalyst Selection and Preparation:

    • For an unfunctionalized alkene like this compound, the Jacobsen-Katsuki epoxidation using a chiral manganese-salen complex is a suitable choice.[21][22][23]

    • Ensure the catalyst is properly prepared or purchased from a reputable supplier. The ligand and metal source must be of high purity.

  • Strict Control of Reaction Parameters:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the recommended, often sub-ambient, temperature is crucial.

    • Additives: In some cases, additives like N-oxides can improve the catalyst's performance and selectivity.[22]

  • Substrate Purity: Impurities in the alkene can sometimes interfere with the catalyst, leading to lower enantioselectivity.

Frequently Asked Questions (FAQs)

What are the most common oxidants for the epoxidation of this compound, and what are their pros and cons?
OxidantProsCons
m-CPBA Commercially available, easy to handle, generally gives high yields.[13]Can be explosive in pure form, byproduct is an acid that can cause ring-opening.[10]
Oxone Inexpensive, environmentally friendly, stable.[12]Often requires a catalyst and careful pH control.[11]
Hydrogen Peroxide "Green" oxidant, byproduct is water.[17]Often requires a catalyst and can be slow for unactivated alkenes.
t-Butyl Hydroperoxide Used in catalytic systems like the Sharpless epoxidation.[24][25]Primarily for allylic alcohols, not ideal for this compound.[26]
How does the stereochemistry of the starting alkene affect the product?

The epoxidation with peroxyacids like m-CPBA is a stereospecific reaction. This means that the stereochemistry of the starting alkene is retained in the epoxide product.[13][27] For this compound, the resulting epoxide will have the two alkyl groups on opposite sides of the epoxide ring (a trans-epoxide).

Can I use a metal catalyst for the epoxidation of this compound?

Yes, metal catalysts are widely used. For enantioselective epoxidation, the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, is a powerful method for unfunctionalized alkenes.[19][20] Other metal-based systems, often using hydrogen peroxide or other terminal oxidants, have also been developed.[17]

Experimental Protocols

Protocol 1: Epoxidation of this compound using m-CPBA with pH control
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add finely ground sodium bicarbonate (2.0 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of m-CPBA (1.2 eq, ~77% purity) in DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Ring Opening of an Epoxide (for characterization)

This protocol is for the intentional synthesis of the diol from the epoxide, which can be useful for analytical purposes.

  • Reaction: Dissolve the purified epoxide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). Add a catalytic amount of a strong base like sodium hydroxide (e.g., 0.1 eq).

  • Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the epoxide is consumed, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the resulting diol by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired epoxidation pathway and the common side reaction of acid-catalyzed ring-opening.

Epoxidation_Pathway cluster_side_reaction Side Reaction This compound This compound Epoxide Product Epoxide Product This compound->Epoxide Product m-CPBA Desired Product Desired Product Epoxide Product->Desired Product Isolation Protonated Epoxide Protonated Epoxide Epoxide Product->Protonated Epoxide H+ (trace acid) 1,2-Diol 1,2-Diol Protonated Epoxide->1,2-Diol H2O

Caption: Desired epoxidation pathway and common side reaction.

Reaction_Troubleshooting cluster_issues Potential Issues cluster_solutions Solutions start Epoxidation of this compound diol Diol Formation start->diol sluggish Sluggish Reaction start->sluggish low_ee Low Enantioselectivity start->low_ee anhydrous Anhydrous Conditions diol->anhydrous ph_control pH Control (Buffer) diol->ph_control oxidant Optimize Oxidant/Temp sluggish->oxidant catalyst Catalyst Selection/Purity low_ee->catalyst

Caption: Troubleshooting flowchart for epoxidation reactions.

References

  • Grokipedia. (n.d.). Jacobsen epoxidation.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Wikipedia. (n.d.). Sharpless epoxidation.
  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
  • Wikipedia. (n.d.). Jacobsen epoxidation.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed.
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  • OpenOChem Learn. (n.d.). Jacobsen epoxidation.
  • Wikipedia. (n.d.). Epoxidation of allylic alcohols.
  • BenchChem. (n.d.). Application Notes and Protocols: m-CPBA Epoxidation of Alkenes.
  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation.
  • Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions.
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  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols.
  • SynArchive. (n.d.). Jacobsen-Katsuki Asymmetric Epoxidation.
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  • BYJU'S. (n.d.). Epoxide Reactions.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • csbsju. (n.d.). Reactivity: Alkene Oxidation.
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  • IOC 26. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl. YouTube.
  • BenchChem. (n.d.). Troubleshooting guide for failed epoxidation with silyl peroxides.
  • Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
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  • Leah4Sci. (2022, October 26). Alkene Epoxidation Reaction and Mechanism with mCPBA.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • ALKEMIX. (2020, October 17). Oxidation of alkenes to form epoxides.
  • Journal of the American Chemical Society. (n.d.). Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes.
  • Lumen Learning. (n.d.). Oxidation of Alkenes: Epoxidation. In MCC Organic Chemistry.
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  • Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube.
  • ChemInform. (2004). Amine-Catalyzed Epoxidation of Alkenes: A New Mechanism for the Activation of Oxone.
  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA).
  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28).
  • Google Patents. (n.d.). WO2004067493A1 - Diols formed by ring-opening of epoxies.
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Technical Support Center: Optimizing Fractional Distillation of Heptene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient separation of heptene isomers via fractional distillation. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying heptene isomer mixtures. Here, we delve into the foundational principles, offer practical troubleshooting advice, and present advanced protocols to enhance your separation efficiency.

Understanding the Challenge: The Close Boiling Points of Heptene Isomers

Heptene (C₇H₁₄) exists in numerous isomeric forms, many of which possess very similar boiling points, making their separation by conventional fractional distillation a significant challenge.[1][2] The boiling point of an alkane is influenced by intermolecular forces, primarily London dispersion forces, which are dependent on the molecule's surface area.[2] Increased branching generally leads to a more compact, spherical shape, reducing the available surface area for these interactions and resulting in a lower boiling point compared to their straight-chain counterparts.[1][2]

This subtle interplay of molecular structure and physical properties necessitates a sophisticated approach to fractional distillation. Below is a table summarizing the boiling points of various heptene isomers to illustrate the narrow boiling point differences that researchers often face.

IsomerStructureBoiling Point (°C)Boiling Point (K)
1-HepteneCH₂=CH(CH₂)₄CH₃94367
(E)-2-HepteneCH₃CH=CH(CH₂)₃CH₃ (trans)98.1371.2
(Z)-2-HepteneCH₃CH=CH(CH₂)₃CH₃ (cis)98.4371.5
(E)-3-HepteneCH₃CH₂CH=CHCH₂CH₃ (trans)95.8368.9
(Z)-3-HepteneCH₃CH₂CH=CHCH₂CH₃ (cis)96.3369.4
2-Methyl-1-hexeneCH₂=C(CH₃)(CH₂)₃CH₃92.1365.2
2-Methyl-2-hexeneCH₃C(CH₃)=CH(CH₂)₂CH₃96.3369.4
3-Methyl-1-hexeneCH₂=CHCH(CH₃)(CH₂)₂CH₃87.9361.0
2,3-Dimethyl-1-penteneCH₂=C(CH₃)CH(CH₃)CH₂CH₃93.5366.6
2,3-Dimethyl-2-penteneCH₃C(CH₃)=C(CH₃)CH₂CH₃100.8373.9
3,3-Dimethyl-1-penteneCH₂=CH(C(CH₃)₂)CH₂CH₃87.7360.8
3-EthylpentaneCH₃CH₂CH(CH₂CH₃)CH₂CH₃93.5366.6
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃90.1363.2
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃91.9365.0
2,3-DimethylpentaneCH₃CH(CH₃)CH(CH₃)CH₂CH₃89.8362.9
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0359.1

Note: Boiling points can vary slightly depending on the source and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I not achieving good separation of my heptene isomers despite using a fractional distillation setup?

A1: The primary reason for poor separation of heptene isomers is their close boiling points.[1] Standard laboratory distillation columns may not have sufficient theoretical plates to effectively resolve components with a small boiling point difference. To improve separation, you need to increase the number of theoretical plates in your system. This can be achieved by using a longer distillation column, employing a more efficient packing material, or using a spinning band distillation system.

Q2: What is a "theoretical plate" and how does it relate to my distillation?

A2: A theoretical plate is a hypothetical stage in a distillation column where the liquid and vapor phases are in perfect equilibrium. Each time the vapor condenses and re-vaporizes, it is equivalent to one simple distillation. The more theoretical plates a column has, the better its ability to separate liquids with close boiling points. The height equivalent to a theoretical plate (HETP) is a measure of the efficiency of the column packing; a lower HETP indicates higher efficiency.

Q3: How can I increase the efficiency of my existing fractional distillation column?

A3: To enhance the efficiency of your current setup, consider the following:

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column as reflux to the amount of liquid removed as distillate) increases the number of vaporization-condensation cycles, thereby improving separation. However, this also increases the distillation time.

  • Improve Column Insulation: Heat loss from the column disrupts the temperature gradient necessary for efficient separation. Insulate your column thoroughly with glass wool or aluminum foil to maintain adiabatic conditions.

  • Control the Heating Rate: A slow, steady heating rate is crucial. Overheating can lead to "flooding" of the column, where the upward flow of vapor hinders the downward flow of liquid, preventing proper equilibrium from being established.

Q4: What are azeotropes, and do heptene isomers form them?

A4: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3] When an azeotrope is boiled, the vapor has the same composition as the liquid. While heptene isomers themselves are unlikely to form azeotropes with each other due to their similar chemical nature, they can form azeotropes with other solvents that may be present as impurities or are intentionally added. If you suspect an azeotrope is forming, advanced techniques like azeotropic or extractive distillation may be necessary.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the fractional distillation of heptene isomers.

Issue 1: Poor or No Separation

Symptoms:

  • The composition of the distillate is very similar to the initial mixture.

  • The temperature at the distillation head does not plateau but gradually increases throughout the distillation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Issue 2: Column Flooding

Symptoms:

  • Liquid is pushed up the column.

  • Erratic temperature and pressure readings.

  • Liquid is visible in the condenser inlet.

Causality and Resolution: Flooding occurs when the vapor velocity is too high for the liquid to flow back down the column. This is typically caused by an excessive heating rate.

Step-by-Step Protocol:

  • Reduce Heat: Immediately lower the power to the heating mantle.

  • Allow Drainage: Wait for the excess liquid to drain back into the distillation flask.

  • Resume Slowly: Gradually increase the heat to a level that allows for a steady distillation rate without causing the column to flood again.

  • Check for Obstructions: If flooding persists at low heating rates, check for any blockages in the column packing or at the condenser joint.

Issue 3: Bumping

Symptoms:

  • Violent, sudden boiling of the liquid in the distillation flask.

  • Liquid splashing up into the distillation column.

Causality and Resolution: Bumping is caused by the superheating of the liquid, where the temperature rises above its boiling point without the formation of vapor bubbles. The sudden, explosive formation of vapor then causes the bumping.

Preventative Measures:

  • Boiling Chips: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. The porous surface of boiling chips provides nucleation sites for smooth boiling.

  • Stirring: If using a magnetic stir bar, ensure it is stirring at a sufficient speed to agitate the liquid and promote even heating.

Advanced Separation Protocols

When conventional fractional distillation is insufficient, advanced techniques such as extractive and azeotropic distillation can be employed to enhance separation. These methods involve the addition of a third component, known as an entrainer or solvent, to alter the relative volatilities of the heptene isomers.

Extractive Distillation

In extractive distillation, a high-boiling, non-volatile solvent is added to the mixture.[4] This solvent interacts differently with the various heptene isomers, altering their activity coefficients and thereby increasing their relative volatilities.[4]

Scientific Principle: The choice of solvent is critical. For separating nonpolar hydrocarbons like heptene isomers, a polar aprotic solvent is often effective. The polar solvent will have a greater affinity for the more polarizable alkene, which is typically the less branched isomer with a more accessible double bond. This increased interaction lowers the volatility of that isomer, allowing the more branched, less interactive isomer to distill over.

Potential Solvents for Heptene Isomer Separation:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that has been shown to be effective in separating C5 alkanes and alkenes.[5] Its high boiling point (202 °C) makes it suitable as an entrainer.

  • Sulfolane: Sulfolane is another high-boiling (285 °C), polar aprotic solvent widely used in the petrochemical industry for separating aromatic and aliphatic hydrocarbons.[6][7]

Experimental Protocol for Extractive Distillation:

  • Setup: Assemble a fractional distillation apparatus with a port for adding the entrainer at the top of the column.

  • Solvent Introduction: The entrainer is continuously fed to the top of the distillation column.

  • Distillation: The heptene isomer mixture is fed to the middle of the column. The more volatile isomer (typically the more branched one) will move up the column and be collected as the distillate.

  • Solvent Recovery: The less volatile isomer and the entrainer will move down the column and be collected as the bottoms product. This mixture is then separated in a second distillation column, where the lower-boiling heptene isomer is distilled off, and the high-boiling entrainer is recovered from the bottom for reuse.

Extractive_Distillation cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column Feed Heptene Isomer Mixture Column_Mid Feed->Column_Mid Entrainer_In Entrainer (e.g., NMP) Column_Top Entrainer_In->Column_Top Distillate More Volatile Isomer Bottoms Less Volatile Isomer + Entrainer Recovery_Column Bottoms->Recovery_Column Bottoms->Recovery_Column To Recovery Column_Top->Distillate Column_Bottom Column_Mid->Column_Bottom Column_Bottom->Bottoms Recovered_Isomer Less Volatile Isomer Recovered_Entrainer Recovered Entrainer Recovered_Entrainer->Entrainer_In Recycle Recovery_Column->Recovered_Isomer Recovery_Column->Recovered_Entrainer

Caption: Extractive distillation workflow.

Azeotropic Distillation

Azeotropic distillation involves adding an entrainer that forms a low-boiling azeotrope with one or more of the components in the mixture.[8][9] This azeotrope is then distilled off, leaving the other component behind.

Scientific Principle: The entrainer is chosen based on its ability to form a minimum-boiling azeotrope that is easily separated from the desired product. For hydrocarbon separations, entrainers that can induce a greater deviation from Raoult's law for one isomer over another are sought.

Potential Entrainers: While less common for separating isomers of the same class, a carefully selected entrainer could potentially form a weak azeotrope with one heptene isomer, slightly lowering its boiling point and facilitating separation. The selection of such an entrainer would require detailed vapor-liquid equilibrium (VLE) data.[10][11]

References

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  • Green, D. W., & Perry, R. H. (2008). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill. [Link]

  • ResearchGate. (1970). Vapor-liquid equilibrium data of poly(1-heptene) in toluene. [Link]

  • Perry, R. H., & Green, D. W. (1997). Perry's Chemical Engineers' Handbook (7th ed.). McGraw-Hill. [Link]

  • McGraw-Hill Education. (2007). PERRY'S CHEMICAL ENGINEER'S HANDBOOK 8/E SECTION 13 DISTILLATION (POD). [Link]

  • MDPI. (2021). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]

  • Britannica. (n.d.). Hydrocarbon. [Link]

  • MDPI. (2022). The Impact of Feed Composition on Entrainer Selection in the Extractive Distillation Process. [Link]

  • ThriftBooks. (n.d.). Perry's Chemical Engineer's Handbook,... book by Henry Z. Kister. [Link]

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  • Wikipedia. (n.d.). Azeotropic distillation. [Link]

  • Wikipedia. (n.d.). Azeotrope. [Link]

  • YouTube. (2021, March 10). Azeotropic Distillation. [Link]

  • ACS Publications. (1962). Vapor-Liquid Equilibrium in the Ethane-n-Heptane System. [Link]

  • AIChE. (n.d.). Heterogeneous Azeotropic Distillation. [Link]

  • ResearchGate. (2010). Vapour-liquid Equilibrium Data for C5 Saturated-Unsaturated Hydrocarbons Solutions with Solvents Monopropylene Glycol, Dipropylene Glycol or N-Methyl-2-Pyrrolidone. [Link]

  • Wolfram Demonstrations Project. (n.d.). Entrainer Selection for Homogeneous Azeotropic Distillation. [Link]

  • Wikipedia. (n.d.). Extractive distillation. [Link]

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  • DDBST. (n.d.). Entrainer Selection. [Link]

  • ResearchGate. (2019). Entrainers selection and vapour-liquid equilibrium measurements for separating azeotropic mixtures (ethanol + n-hexane / cyclohexane) by extractive distillation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2000). Isothermal Vapor−Liquid Equilibrium and Excess Enthalpy Data for the Binary Systems Water + Sulfolane and Methanol + N Methyl2-pyrrolidone. [Link]

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  • Processing Magazine. (2022, May 17). Extractive distillation: An advanced separation technique. [Link]

  • MDPI. (2022). Experimental Data and Thermodynamics Modeling (eNRTL and mUNIFAC) of the (Cyclohexane + Benzene + N,N-Dimethylformamide + Sodium Thiocyanate) Systems. [Link]

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Sources

Technical Support Center: Catalyst Deactivation in the Hydrogenation of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand catalyst deactivation during the hydrogenation of trans-2-heptene. As Senior Application Scientists, we have compiled this information based on established principles and field-proven insights to ensure you can maintain optimal performance in your reactions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during the hydrogenation of this compound. Each problem is followed by a diagnostic workflow and recommended solutions.

Issue 1: Reaction Has Stalled or is Incomplete

You observe that the consumption of hydrogen has ceased, or analysis by GC/TLC shows a significant amount of starting material remains even after an extended reaction time.

Diagnostic Workflow & Solutions
  • Verify Hydrogen Supply: Ensure the hydrogen source is not depleted and that the delivery pressure is adequate. While a hydrogen balloon is often sufficient for simple reductions, some reactions may require higher, sustained pressure from a regulator or a Parr hydrogenator.[1]

  • Check for Leaks: Inspect all connections in your reaction setup for potential leaks, which would prevent the maintenance of a positive hydrogen atmosphere.

  • Evaluate Catalyst Activity:

    • Old Catalyst: If the catalyst has been opened and stored for a long time, it may have lost activity. It is advisable to use a fresh batch to rule out deactivation due to improper storage.[1][2]

    • Poisoning: The most common cause of sudden deactivation is catalyst poisoning.[1][3] Impurities in the substrate, solvent, or from the glassware can irreversibly block active sites.[1][4]

      • Action: Filter the reaction mixture through a pad of Celite® (keeping the filter cake wet to prevent fire) and attempt the reaction again with a fresh batch of catalyst.[1][5] If the reaction proceeds, a poison was likely present in the initial catalyst batch. If it fails again, the poison is in your substrate or solvent.

  • Assess Reaction Conditions:

    • Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[1] Ensure vigorous stirring to maximize contact between reactants.

    • Solubility: Poor solubility of this compound in the chosen solvent will slow the reaction. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.[1] Ensure your substrate is fully dissolved.

Issue 2: Reaction Rate is Unusually Slow from the Start

The reaction is proceeding, but at a much lower rate than expected based on established protocols.

Diagnostic Workflow & Solutions
  • Review Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Typical loadings for palladium on carbon (Pd/C) are 5-10 mol% relative to the substrate.[1] For slow reactions, increasing the catalyst loading can be a viable solution.[1]

  • Optimize Reaction Parameters:

    • Temperature: While many hydrogenations proceed well at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious, as excessive heat can promote side reactions or lead to catalyst sintering.[1][6]

    • Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.[1]

  • Consider a More Active Catalyst: If optimizing conditions doesn't yield the desired rate, consider a more active catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[7] Platinum-based catalysts (e.g., PtO₂, Adams' catalyst) are also highly effective for alkene hydrogenation.[8]

Issue 3: Initial Activity is High, but Declines Rapidly

The reaction begins as expected, but the rate of hydrogen uptake quickly diminishes before the reaction is complete.

Diagnostic Workflow & Solutions

This pattern is a classic sign of catalyst deactivation during the reaction. The primary mechanisms are poisoning, coking, and sintering.

  • Suspect Poisoning: A rapid drop in activity often points to a strong catalyst poison present in the feedstock.[9]

    • Common Poisons: Sulfur compounds, heavy metals (lead, mercury, arsenic), and even some nitrogen-containing compounds can act as poisons for noble metal catalysts.[1][4][10] Carbon monoxide (CO) from the hydrogen source can also be a potent inhibitor.[9]

    • Action: Purify the this compound substrate (e.g., by distillation or passing through a column of activated alumina) and use high-purity, dry solvents.[1]

  • Investigate Coking/Fouling: Coking, or the deposition of carbonaceous materials on the catalyst surface, can physically block active sites.[6][11]

    • Mechanism: In the context of heptene hydrogenation, coke can form from the polymerization or condensation of the alkene itself or from side reactions.[12][13] This is more likely at elevated temperatures.[11]

    • Action: Consider lowering the reaction temperature. If coking is confirmed, the catalyst may need regeneration via oxidation (see Protocol 1).

  • Evaluate Sintering Potential: Sintering is the thermal agglomeration of metal particles on the catalyst support, leading to a decrease in active surface area.[6][14]

    • Cause: This is primarily caused by excessively high reaction temperatures.[6][15]

    • Action: Operate at the lowest feasible temperature. Sintering is often irreversible, meaning the catalyst cannot be regenerated.[9]

Troubleshooting Deactivation Mechanisms

G start Rapid Decline in Catalyst Activity poisoning Poisoning (Chemical Deactivation) start->poisoning coking Coking / Fouling (Mechanical Deactivation) start->coking sintering Sintering (Thermal Deactivation) start->sintering check_impurities Analyze Feedstock for Poisons (e.g., S, Pb, As, CO) poisoning->check_impurities check_temp Review Reaction Temperature coking->check_temp sintering->check_temp purify Purify Substrate/Solvent check_impurities->purify change_h2 Use High-Purity H2 Source check_impurities->change_h2 lower_temp Lower Reaction Temperature check_temp->lower_temp characterize Characterize Spent Catalyst (BET, TPO, TEM) check_temp->characterize confirm_coke Coke Confirmed (Carbon Deposits Found) characterize->confirm_coke confirm_sinter Sintering Confirmed (Particle Growth Observed) characterize->confirm_sinter regenerate Regenerate Catalyst (Oxidative Treatment) confirm_coke->regenerate replace Replace Catalyst (Irreversible) confirm_sinter->replace caption Fig 1. Troubleshooting workflow for rapid catalyst deactivation.

Caption: Fig 1. Troubleshooting workflow for rapid catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in alkene hydrogenation?

There are three main categories of catalyst deactivation:

  • Chemical Deactivation (Poisoning): This occurs when impurities bind strongly to the active sites on the catalyst surface, rendering them unavailable for the reaction.[3] Common poisons include sulfur, lead, arsenic, and carbon monoxide.[4][10] This deactivation can be rapid and irreversible.[9]

  • Mechanical Deactivation (Coking/Fouling): This involves the physical blockage of catalyst pores and active sites by the deposition of carbonaceous material (coke).[6][16] Coke is typically formed from the polymerization of reactants or products, especially at higher temperatures.[11][13]

  • Thermal Deactivation (Sintering): This is the agglomeration of small metal catalyst particles into larger ones at high temperatures.[6][14] This process reduces the active surface area of the catalyst, leading to a permanent loss of activity.[15][17]

Q2: Can I regenerate a deactivated catalyst?

It depends on the deactivation mechanism.

  • Poisoned Catalysts: Deactivation by some poisons is temporary and can be reversed by specific treatments, such as a hot hydrogen stripping process.[9] However, strong poisons like sulfur or heavy metals often cause permanent deactivation.[9]

  • Coked Catalysts: Catalysts deactivated by coking can often be regenerated. A common method is a controlled high-temperature oxidation (calcination) to burn off the carbon deposits.[16] Another approach is solvent washing to remove soluble deposits.[18]

  • Sintered Catalysts: Deactivation by sintering is generally considered irreversible as the metal particle morphology has been permanently altered.[9] In this case, the catalyst must be replaced.

Q3: How can I prevent catalyst deactivation?

Proactive measures are key to extending catalyst life.

  • Use High-Purity Materials: Ensure the this compound substrate, solvents, and hydrogen gas are of the highest possible purity to avoid introducing catalyst poisons.[1]

  • Optimize Reaction Conditions: Operate at the lowest temperature and pressure that provide an acceptable reaction rate to minimize coking and sintering.[1][11]

  • Proper Catalyst Handling: Handle and store catalysts under an inert atmosphere to prevent premature deactivation from exposure to air and moisture.[1]

  • Reactor Design and Operation: Ensure efficient agitation to improve mass transfer and prevent localized "hot spots" on the catalyst surface that could accelerate sintering or coking.[1]

Q4: How do I characterize a deactivated catalyst to determine the cause of failure?

Several analytical techniques can provide insight into the deactivation mechanism:

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area of the catalyst. A significant reduction in surface area can indicate sintering or pore blockage by coke.[3]

  • Temperature Programmed Oxidation (TPO): Involves heating the catalyst in an oxidizing atmosphere and detecting the products (e.g., CO₂). This is a direct method to quantify the amount and nature of coke deposits.

  • Elemental Analysis (XRF, XPS): Techniques like X-ray Fluorescence (XRF) or X-ray Photoelectron Spectroscopy (XPS) can identify the presence of foreign elements on the catalyst surface, confirming poisoning.[3]

  • Transmission Electron Microscopy (TEM): Allows for direct visualization of the metal particles on the support. An increase in the average particle size compared to a fresh catalyst is clear evidence of sintering.

Data Summary: Impact of Deactivation Mechanisms
Deactivation MechanismPrimary CauseReversibilityPrevention StrategyCharacterization Technique
Poisoning Impurities (S, Pb, As, CO) in feedstockVaries (often permanent)Use high-purity reactants and solventsXPS, Elemental Analysis
Coking / Fouling Polymerization of hydrocarbonsOften reversibleLower reaction temperature, optimize conditionsTPO, BET
Sintering High reaction temperaturesIrreversibleOperate at lowest feasible temperatureTEM, BET

Experimental Protocols

Protocol 1: Regeneration of a Coked Catalyst via Oxidation

This protocol describes a general procedure for regenerating a catalyst (e.g., Pd/C) that has been deactivated by coke formation.

Safety Note: Handle catalysts carefully, especially after reaction. The catalyst can be pyrophoric. Always keep the catalyst wet with solvent during handling and filtration.[1][5]

  • Catalyst Recovery:

    • After the reaction, purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to recover the catalyst. Wash the catalyst cake with a small amount of fresh solvent. Crucially, do not allow the catalyst cake to dry.

  • Drying:

    • Carefully transfer the wet catalyst cake to a suitable vessel for drying.

    • Dry the catalyst under a vacuum at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Burn-off (Calcination):

    • Place the dried, coked catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the target regeneration temperature (typically 200-300 °C for mild regeneration).[19]

    • Once the temperature is stable, introduce a controlled, dilute stream of air (e.g., 1-5% O₂ in N₂). Caution: The burn-off can be exothermic. Control the oxygen concentration and temperature carefully to avoid overheating, which could cause sintering.

    • Hold at this temperature until the oxidation of coke is complete (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

    • Switch the gas flow back to pure inert gas and cool the furnace to room temperature.

  • Reduction (if necessary):

    • The active metal may be in an oxidized state after calcination. To restore activity, a reduction step is often needed.

    • With the catalyst still in the furnace, switch the gas flow to a dilute hydrogen stream (e.g., 2-5% H₂ in N₂) at a moderate temperature (e.g., 150-200 °C).[19]

    • Hold for 1-2 hours to ensure complete reduction of the metal oxides.

    • Cool to room temperature under an inert gas stream. The regenerated catalyst is now ready for use.

G start Recover Coked Catalyst (Filter, Keep Wet) dry Dry Under Vacuum (60-80°C) start->dry heat_inert Heat in Furnace under N2 (200-300°C) dry->heat_inert oxidize Introduce Dilute Air (1-5% O2) Monitor Exotherm heat_inert->oxidize cool_inert1 Cool to RT under N2 oxidize->cool_inert1 reduce Reduce with Dilute H2 (150-200°C) cool_inert1->reduce cool_inert2 Cool to RT under N2 reduce->cool_inert2 end Regenerated Catalyst Ready cool_inert2->end caption Fig 2. Experimental workflow for catalyst regeneration.

Caption: Fig 2. Experimental workflow for catalyst regeneration.

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
  • Catalyst poison. Britannica. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • What Methods Are Available to Reactivate Deactivated C
  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens.
  • Regeneration of catalysts deactivated by coke deposition: A review. ScienceDirect.
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation...
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit.
  • Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn c
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
  • What is coke formation on catalysts and how is it minimized? (2025).
  • Sintering process and catalysis. Journal of Materials Science and Chemical Engineering.
  • Hydrogenation reaction tips and tricks. (2022). Reddit.
  • Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering...
  • Studies of catalyst sintering during operating conditions.
  • 8.

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Minimizing isomerization during purification of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-2-Heptene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to maintain its isomeric purity. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification, with a focus on minimizing isomerization to its cis and positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity important?

A1: this compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It is a seven-carbon chain with a double bond located between the second and third carbon atoms, with the alkyl groups on opposite sides of the double bond. Its isomeric purity is crucial in many applications, particularly in organic synthesis and drug development, where the specific geometry of the molecule can significantly impact its reactivity and biological activity. The presence of cis-2-heptene or other positional isomers can lead to unwanted side reactions and impurities in the final product.

Q2: What are the main causes of this compound isomerization?

A2: The isomerization of this compound to other isomers, such as cis-2-heptene and other positional isomers (e.g., 3-heptene), is primarily caused by:

  • Acidic or Basic Conditions: Traces of acids or bases can catalyze the migration of the double bond.[1][2]

  • Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[1]

  • Light: Exposure to UV light can also induce isomerization.[1]

  • Transition Metals: Certain transition metals and their complexes can act as catalysts for alkene isomerization.[3][4][5][6]

Q3: How can I store this compound to prevent isomerization?

A3: To maintain the isomeric purity of this compound during storage, it is recommended to:

  • Store in a cool, dark place, ideally at temperatures below 15°C.

  • Use a clean, dry, amber glass bottle to protect it from light.

  • Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and potential radical-initiated reactions.

  • For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-50 ppm).[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My purified this compound shows contamination with cis-2-heptene and other isomers in GC-MS analysis.

Possible Causes and Solutions:

  • Cause: Isomerization during distillation due to high temperatures.

    • Solution: Employ vacuum fractional distillation to lower the boiling point of the heptene isomers.[7] This allows for distillation at a lower temperature, minimizing heat-induced isomerization. Ensure the distillation is performed at the lowest possible temperature that allows for a reasonable distillation rate.

  • Cause: Presence of acidic or basic impurities in the starting material or on glassware.

    • Solution: Before distillation, wash the crude this compound with a mild aqueous sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with deionized water.[7] Ensure all glassware is thoroughly cleaned and dried to remove any residual acidic or basic cleaning agents.

  • Cause: Inefficient separation of closely boiling isomers by fractional distillation.

    • Solution: Use a highly efficient fractional distillation column with a high number of theoretical plates. Maintain a slow and controlled distillation rate to allow for proper equilibrium between the liquid and vapor phases.[8]

Issue 2: I am having difficulty separating this compound from its cis isomer using standard column chromatography.

Possible Cause and Solution:

  • Cause: cis- and this compound have very similar polarities, making them difficult to separate on standard silica gel or alumina columns.

    • Solution: Utilize silver nitrate impregnated silica gel chromatography (argentation chromatography). This technique is highly effective for separating unsaturated compounds, including cis/trans isomers.[7][9][10][11][12][13] The separation is based on the reversible formation of a π-complex between the silver ions and the double bond of the alkene. trans-Alkenes, being less sterically hindered, form weaker complexes and elute faster than cis-alkenes.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating heptene isomers on a larger scale while minimizing thermal isomerization.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Preparation: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 20-50 mmHg is a good starting point.

  • Heating: Once the desired pressure is stable, begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in fractions based on narrow temperature ranges. The boiling point of this compound is 98°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[14][15]

  • Analysis: Analyze the collected fractions by GC-MS to determine their isomeric purity. Combine the fractions with the highest purity of this compound.

Protocol 2: Purification by Silver Nitrate Impregnated Silica Gel Chromatography

This technique offers excellent separation of cis and trans isomers on an analytical or semi-preparative scale.

Materials:

  • Crude this compound

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Chromatography column

  • Non-polar solvent (e.g., hexane or pentane)

  • Collection tubes

Procedure:

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in deionized water or methanol (typically 10-20% by weight of the silica gel).

    • In a fume hood, create a slurry of silica gel in a suitable solvent (e.g., dichloromethane).

    • Add the silver nitrate solution to the silica gel slurry and mix thoroughly.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the AgNO₃-silica gel from light.

  • Column Packing:

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the non-polar solvent. The this compound, forming a weaker complex with the silver ions, will elute before the cis-2-Heptene.[7]

    • Collect fractions and monitor the separation using TLC (on silver nitrate-impregnated plates) or GC-MS.

  • Analysis and Pooling:

    • Analyze the fractions for isomeric purity and combine the fractions containing pure this compound.

Visualizations

Isomerization Pathways of 2-Heptene

G Isomerization Pathways This compound This compound cis-2-Heptene cis-2-Heptene This compound->cis-2-Heptene Heat, Light, Acid/Base, Metals Positional Isomers (e.g., 3-Heptene) Positional Isomers (e.g., 3-Heptene) This compound->Positional Isomers (e.g., 3-Heptene) Acid/Base, Metals cis-2-Heptene->this compound Heat, Light, Acid/Base, Metals cis-2-Heptene->Positional Isomers (e.g., 3-Heptene) Acid/Base, Metals

Caption: Factors leading to the isomerization of this compound.

Purification Workflow for this compound

G Purification Workflow cluster_0 Initial Purification cluster_1 High Purity Separation Crude this compound Crude this compound Wash with NaHCO3(aq) Wash with NaHCO3(aq) Crude this compound->Wash with NaHCO3(aq) Vacuum Fractional Distillation Vacuum Fractional Distillation Wash with NaHCO3(aq)->Vacuum Fractional Distillation Enriched this compound Enriched this compound Vacuum Fractional Distillation->Enriched this compound AgNO3-Silica Chromatography AgNO3-Silica Chromatography Enriched this compound->AgNO3-Silica Chromatography Pure this compound Pure this compound AgNO3-Silica Chromatography->Pure this compound

Caption: A recommended workflow for purifying this compound.

Data Summary

PropertyThis compoundReference
Chemical Formula C₇H₁₄
Molecular Weight 98.19 g/mol
Boiling Point 98 °C (at 760 mmHg)[14][15]
Density 0.677 g/mL at 25 °C
Refractive Index n20/D 1.404[14]

References

  • Chromatography with silver nitrate | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Williams, C. M., & Mander, L. N. (2016). Chromatography with Silver Nitrate. University of Queensland. [Link]

  • Guidi, M., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 947-974. [Link]

  • Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. Retrieved January 9, 2024, from [Link]

  • Musacchio, A. J., et al. (2019). Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT. [Link]

  • Podrebarac, G. G., et al. (2005). Production of 1-alkenes from mixed olefin streams using catalytic distillation.
  • Argentation chromatography. (2023, October 2). In Wikipedia. [Link]

  • Smith, A. M. R., & Whittingham, W. G. (2018). Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature. Organic Letters, 20(23), 7539-7542. [Link]

  • Smith, A. M. R., & Whittingham, W. G. (2018). Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature. Europe PMC. [Link]

  • Wang, D., et al. (2013). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. ResearchGate. [Link]

  • Hubert, A. J. (1969). The Isomerization of Olefins. Angewandte Chemie International Edition in English, 8(4), 227-237. [Link]

  • Squillacote, M. E., et al. (1995). How Stable Is trans-Cycloheptene? Journal of the American Chemical Society, 117(33), 8651-8656. [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved January 9, 2024, from [Link]

  • Langer, A. W. (1975). Separation and purification of cis and trans isomers.
  • Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. (2021, August 16). Chemistry LibreTexts. [Link]

  • 1-Heptene. (2023, November 28). In Wikipedia. [Link]

  • Liu, Y., et al. (2023). Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer. Nature Communications, 14(1), 4467. [Link]

  • Stability of Alkenes. (2021, August 16). Chemistry LibreTexts. [Link]

  • Brown, H. C., & Zweifel, G. (1961). Mechanism of Acid-catalyzed Isomerization of the Hexenes. Journal of the American Chemical Society, 83(18), 3834-3840. [Link]

  • Synthesis of alkenes by isomerizations. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

  • 2-Heptene, (2E)-. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Liu, Y., & Morken, J. P. (2018). Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis. Journal of the American Chemical Society, 140(40), 12972-12976. [Link]

  • Guidi, M., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 947-974. [Link]

  • Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry. (2014, October 7). YouTube. [Link]

  • Johnson, R. L., et al. (2005). System and method for purifying heptane.
  • Christensen, R. L., et al. (2000). Symmetry control of radiative decay in linear polyenes: Low barriers for isomerization in the S1 state of hexadecaheptaene. Proceedings of the National Academy of Sciences, 97(11), 5735-5739. [Link]

  • Johnson, R. L., et al. (2008). System and method for purifying heptane.

Sources

Technical Support Center: Enhancing Stereoselectivity in Reactions of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereochemical outcomes in reactions involving trans-2-heptene. As a simple, unfunctionalized trans-disubstituted alkene, this compound presents unique challenges for achieving high levels of stereoselectivity. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high stereoselectivity with this compound?

Answer: Achieving high stereoselectivity with this compound is challenging primarily due to its structural simplicity. The molecule lacks directing functional groups, such as hydroxyls or amides, which are often exploited in substrate-controlled reactions to chelate to a catalyst and direct reactants to a specific face of the double bond. For instance, the renowned Sharpless Asymmetric Epoxidation is highly effective for allylic alcohols but less so for unfunctionalized alkenes.

Furthermore, the two alkyl substituents on the double bond (a methyl group and a butyl group) are sterically similar. Chiral catalysts differentiate between the two faces of the alkene based on steric and electronic interactions in the transition state. When the steric and electronic environments are not significantly different, the energy gap between the competing diastereomeric transition states is small, leading to lower stereoselectivity.[1][2] Therefore, success relies almost entirely on the catalyst's ability to create a highly organized and discriminatory chiral environment.

Troubleshooting Guide: Asymmetric Epoxidation

The conversion of alkenes to chiral epoxides is a cornerstone of modern synthesis. However, trans-disubstituted olefins can be particularly "difficult" substrates for many catalytic systems.[3]

Q2: I am attempting an asymmetric epoxidation of this compound, but my enantiomeric excess (ee) is consistently low (<50%). What are the likely causes and how can I improve this?

Answer: Low enantioselectivity in the epoxidation of a non-functionalized alkene like this compound is a common issue. The problem typically stems from an insufficiently discriminating catalyst system or suboptimal reaction conditions. Let's break down the troubleshooting process.

  • Inappropriate Catalyst Selection: Many common epoxidation catalysts show poor to moderate enantioselectivity for trans-alkenes.[3] Standard Sharpless conditions, for example, are not ideal here. Your first and most critical step is to choose a catalyst system known to be effective for this substrate class.

    • Recommended Action: Switch to a catalyst system developed specifically for simple or trans-disubstituted alkenes.

      • Jacobsen-Katsuki (Mn-salen) Catalysts: Certain generations of these catalysts have shown good enantioselectivity for trans-disubstituted olefins.[3]

      • Chiral Dioxoruthenium(VI) Porphyrins: These have been specifically reported to effect the enantioselective epoxidation of trans-alkenes with moderate to good success.[4][5]

  • Suboptimal Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the (R,R) and (S,S) epoxides is often small. Higher temperatures provide enough thermal energy to overcome this barrier, populating both pathways and thus eroding enantioselectivity.

    • Recommended Action: Lower the reaction temperature significantly. It is common to run these reactions at 0 °C, -20 °C, or even lower. A temperature decrease of 10-20 °C can have a dramatic impact on ee.

  • Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the transition states. A non-optimal solvent can lead to a less organized chiral environment.

    • Recommended Action: Screen a range of solvents. For Mn-salen catalysts, solvents like dichloromethane (DCM) or acetonitrile are common. The choice can affect both reactivity and selectivity.

  • Catalyst Purity and Activation: Impurities in the catalyst or improper activation can lead to the formation of achiral or less selective catalytic species, which will produce a racemic background product.

    • Recommended Action: Ensure your chiral ligand and metal source are of high purity. If required by the specific protocol, follow catalyst activation procedures meticulously.

G start Low ee (<50%) in Epoxidation cat_choice Is the catalyst suitable for unfunctionalized trans-alkenes? start->cat_choice temp Is the reaction run at low temperature (e.g., ≤ 0°C)? cat_choice->temp Yes action_cat Action: Switch to Jacobsen-Katsuki or Ru-Porphyrin catalyst. cat_choice->action_cat No solvent Have you screened different solvents? temp->solvent Yes action_temp Action: Lower temperature to 0°C, -20°C, or below. temp->action_temp No purity Are catalyst and reagents of high purity? solvent->purity Yes action_solvent Action: Screen solvents like DCM, MeCN, or as per literature. solvent->action_solvent No solution High ee Achieved purity->solution Yes action_purity Action: Purify ligand/metal salt. Ensure anhydrous conditions. purity->action_purity No action_cat->temp action_temp->solvent action_solvent->purity action_purity->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Troubleshooting Guide: Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method, but its success with trans-disubstituted alkenes can be variable compared to other alkene classes.[6] An alternative is the anti-dihydroxylation sequence.

Q3: I am using AD-mix-β for the dihydroxylation of this compound but the ee of the resulting (2R,3R)-heptane-2,3-diol is poor. What can I do?

Answer: While the AD-mix formulations are remarkably general, their performance with certain trans-alkenes can be modest. The binding pocket of the catalyst may not provide strong facial discrimination for two similarly sized alkyl groups.

  • Inherent Substrate Limitation: As discussed, this compound is a challenging substrate class for the standard AD-mix ligands (DHQD)₂PHAL and (DHQ)₂PHAL.

    • Recommended Action 1: Modify the Ligand: While more involved, using a different ligand can create a more suitable chiral pocket. Some studies have shown that modifying the core of the phthalazine (PHAL) linker or the quinoline alkaloids can improve selectivity for specific substrate classes.

    • Recommended Action 2: Lower the Temperature: As with epoxidation, lowering the reaction temperature (e.g., from room temperature to 0 °C) can significantly enhance enantioselectivity by favoring the lower-energy transition state.

    • Recommended Action 3: Use a Co-solvent: The standard solvent system is t-BuOH/water. Adding a co-solvent like methyl tert-butyl ether (MTBE) can sometimes improve ee.

  • Consider an anti-Dihydroxylation Strategy: If syn-dihydroxylation proves recalcitrant, an alternative is to pursue anti-dihydroxylation, which produces a different diastereomer. This is a two-step sequence involving epoxidation followed by regioselective ring-opening.

    • Recommended Action: Perform an asymmetric epoxidation as described in Q2 to form one enantiomer of the epoxide. Then, perform a hydrolysis reaction (e.g., with water and a mild acid catalyst) to open the epoxide. This sequence results in overall anti-dihydroxylation. This approach can be highly stereoselective if the initial epoxidation is efficient.[7] Novel one-pot chemo-enzymatic systems have also been developed for this transformation.[8]

MethodProduct DiastereomerTypical ee% for trans-AlkenesKey Considerations
Sharpless AD syn-diol50-90% (highly variable)Convenient (AD-mix), but may require optimization (temp, ligand).[6]
Epoxidation + Hydrolysis anti-diol70-95+%Success depends entirely on the ee of the initial epoxidation step.[7]
Enzymatic trans-dihydroxylation trans-diolHigh (>95%)Requires specific biocatalysts (e.g., from Sphingomonas sp.); excellent for certain cyclic olefins.[9]
Troubleshooting Guide: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for setting stereocenters, typically with very high enantioselectivity. The key is selecting the correct chiral catalyst.[10]

Q4: My asymmetric hydrogenation of this compound is slow and gives a nearly racemic product. How do I select the right catalyst and conditions?

Answer: This issue points directly to a mismatch between the catalyst and the substrate. Unfunctionalized alkenes require specific types of catalysts for effective and selective hydrogenation.

  • Incorrect Catalyst Class: Many common hydrogenation catalysts (e.g., Rh-DIPAMP) are designed for substrates with coordinating groups (like amides or acids) that are crucial for the catalytic mechanism.[10] These will not be effective for this compound.

    • Recommended Action: Employ an Iridium-based catalyst with P,N-ligands (e.g., Crabtree's catalyst derivatives) or certain Ruthenium catalysts. Iridium catalysts, in particular, are known for their high efficacy in the hydrogenation of non-functionalized alkenes.[10]

  • Low Hydrogen Pressure: While some catalysts operate at low pressure, others require higher H₂ pressure to drive the catalytic cycle forward and may even show higher selectivity under these conditions.

    • Recommended Action: Consult the literature for your chosen catalyst system. If the reaction is slow, cautiously increasing the hydrogen pressure (e.g., from 1 atm to 10-50 atm) can dramatically increase the rate. Ensure your equipment is rated for the pressure used.

  • Solvent Choice: The solvent must be able to dissolve the substrate and catalyst, but it also plays a role in the catalytic cycle. Halogenated solvents are common for Ir-based systems.

    • Recommended Action: Use a non-coordinating, polar solvent like dichloromethane (DCM) or dichloroethane (DCE). Avoid coordinating solvents like THF or methanol unless specified for your catalyst.

This is a representative protocol and must be adapted based on the specific ligand and substrate. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

  • Catalyst Preparation: In a Schlenk flask, dissolve the chiral Iridium precursor (e.g., [Ir(COD)₂]BF₄) and the chosen chiral phosphine ligand (e.g., a derivative of P,N-ligand) in 5 mL of degassed DCM. Stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a separate autoclave equipped with a stirrer bar, add this compound (e.g., 1 mmol).

  • Catalyst Transfer: Transfer the catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction: Stir the reaction vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo and purify by column chromatography to isolate the chiral heptane product.

  • Analysis: Determine conversion by GC or ¹H NMR and enantiomeric excess by chiral GC or HPLC.

Caption: Decision logic for catalyst selection.

References
  • Title: Stereoselective and Stereospecific Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti) Source: Master Organic Chemistry URL: [Link]

  • Title: Regioselectivity, stereoselectivity, and stereospecificity (video) Source: Khan Academy URL: [Link]

  • Title: The Stereochemistry of Alkene Addition Reactions Source: Chemistry Steps URL: [Link]

  • Title: Enantioselective epoxidation of trans-disubstituted alkenes by D2-symmetric chiral dioxoruthenium(VI) porphyrins Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles Source: Nature Reviews Chemistry (via PubMed Central) URL: [Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Source: IntechOpen URL: [Link]

  • Title: Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant Escherichia coli Coexpressing Monooxygenase and Epoxide Hydrolase Source: ResearchGate URL: [Link]

  • Title: Application of chiral recyclable catalysts in asymmetric catalysis Source: RSC Advances (via PubMed) URL: [Link]

  • Title: Catalytic Hydrogenation | Asymmetric Hydrogenation | Symmetric Hydrogenation Source: YouTube URL: [Link]

  • Title: Enantioselective trans dihydroxylation of nonactivated C-C double bonds of aliphatic heterocycles with Sphingomonas sp. HXN-200 Source: PubMed URL: [Link]

  • Title: Enantioselective epoxidation of trans-disubstituted alkenes by D2-symmetric chiral dioxoruthenium(VI) porphyrins Source: PolyU Scholars Hub URL: [Link]

  • Title: Synthesis and elaboration of trans 2, 3-diaryloxiranes Source: ResearchGate URL: [Link]

  • Title: Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: A Chemoinformatic Approach to Understanding and Predicting the Enantioselectivity of the Sharpless Asymmetric Dihydroxylation Source: ChemRxiv URL: [Link]

  • Title: RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES Source: University of Illinois Chemistry URL: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of trans-2-Heptene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the scale-up of reactions involving trans-2-heptene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing these critical chemical transformations. Here, we will delve into the nuances of reaction parameters, catalyst management, and downstream processing to ensure a smooth transition from bench-scale discovery to pilot and production-scale manufacturing.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the scale-up of this compound reactions, providing concise answers and foundational knowledge.

Q1: What are the primary catalytic systems for generating this compound via isomerization, and what are their scale-up considerations?

A1: The generation of this compound typically involves the isomerization of more readily available heptene isomers, such as 1-heptene. The choice of catalyst is paramount for achieving high selectivity and conversion at scale.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites (e.g., ZSM-5, H-BEA) and sulfated metal oxides are workhorses in industrial isomerization. Their primary advantage is the ease of separation from the product stream, which is a significant benefit in continuous fixed-bed reactors. However, a key challenge at scale is catalyst deactivation due to coke formation, which can block active sites and pores.[1] Regeneration by controlled combustion of the coke is often required.

  • Homogeneous Transition Metal Catalysts: Complexes of ruthenium, rhodium, and palladium offer high activity and selectivity under milder conditions.[2] For instance, specific ruthenium-phosphine complexes have demonstrated exceptional selectivity for the formation of (E)-internal alkenes. The main drawback on a larger scale is the difficulty in separating the catalyst from the product, often necessitating downstream purification steps like silica gel chromatography or specialized extraction methods to meet stringent residual metal limits in the final product.[3]

Q2: How do mass and heat transfer limitations impact the selectivity of my this compound synthesis during scale-up?

A2: Mass and heat transfer limitations are critical factors that often emerge during the transition from small, well-mixed lab flasks to large reactors. Inadequate mixing can lead to localized "hot spots" in exothermic isomerization reactions, which can promote undesirable side reactions like cracking or polymerization, thereby reducing the selectivity towards this compound.[4] Similarly, poor mass transfer can result in concentration gradients of the reactants at the catalyst surface, potentially limiting the overall reaction rate and affecting the product distribution.[5][6][7] Careful consideration of reactor design, agitation speed, and baffling is crucial to ensure uniform temperature and concentration profiles.

Q3: What are the key safety protocols to implement when handling this compound at a larger scale?

A3: this compound is a highly flammable liquid and vapor, and its handling at scale demands stringent safety measures.[8][9] Key protocols include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive vapor-air mixtures.

  • Grounding and Bonding: All equipment, including reactors, storage tanks, and transfer lines, must be properly grounded and bonded to prevent static discharge, which can be an ignition source.[8]

  • Ventilation: Adequate ventilation is essential to keep vapor concentrations below the lower explosive limit.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant clothing, safety goggles, and gloves, must be worn.

  • Emergency Preparedness: An emergency plan should be in place, including access to fire extinguishers suitable for flammable liquids and spill control materials.

Q4: How can I effectively monitor the progress of a large-scale this compound isomerization reaction?

A4: Real-time or frequent monitoring is crucial for process control and optimization. While traditional methods like gas chromatography (GC) are reliable for offline analysis, they introduce a time delay. For large-scale operations, in-situ analytical techniques are preferable. Raman spectroscopy, for example, can provide real-time quantitative data on the isomeric composition of the reaction mixture without the need for sampling. This allows for immediate adjustments to process parameters to maintain optimal performance. For offline analysis, high-resolution capillary gas chromatography with a flame ionization detector (GC-FID) is a standard and accurate method for quantifying heptene isomers.[10][11]

Q5: What are the primary challenges in the purification of this compound at scale?

A5: The main challenge in purifying this compound is its separation from other C7 isomers, which often have very close boiling points.[12][13] Simple distillation is often insufficient. Fractional distillation with a high number of theoretical plates is the most common method.[5][14] However, this can be energy-intensive. Another approach is reactive extractive distillation, where a solvent containing metal ions that reversibly complex with olefins is used to enhance the separation.[15] Additionally, the removal of residual catalyst from the product stream is a critical purification step, especially when using homogeneous catalysts.[3]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound reactions.

Guide 1: Low Conversion and/or Poor Selectivity

Symptom: The reaction is not proceeding to completion, or a significant amount of undesired heptene isomers or byproducts are being formed.

Underlying Principles: Low conversion can stem from issues with the catalyst's activity or mass transfer limitations, while poor selectivity is often a result of suboptimal reaction conditions or catalyst deactivation leading to side reactions. The thermodynamic equilibrium between heptene isomers also plays a crucial role; at a given temperature, there will be an equilibrium distribution of isomers.[8][16][17][18]

Troubleshooting Workflow:

G start Low Conversion / Poor Selectivity q1 Verify Starting Material Purity start->q1 q2 Assess Catalyst Activity q1->q2 Purity OK sol1 Purify starting materials. Impurities can act as catalyst poisons. q1->sol1 Impurities Detected q3 Evaluate Reaction Conditions q2->q3 Activity OK sol2 Perform small-scale catalyst activity test. Consider catalyst regeneration or replacement. q2->sol2 Low Activity q4 Investigate Mass Transfer q3->q4 Conditions Optimal sol3 Optimize temperature and pressure. Consider thermodynamic equilibrium of isomers. q3->sol3 Sub-optimal sol4 Increase agitation speed. Improve reactor baffling for better mixing. q4->sol4 G start Catalyst Handling Issue q1 Heterogeneous or Homogeneous? start->q1 het Heterogeneous Catalyst q1->het Heterogeneous hom Homogeneous Catalyst q1->hom Homogeneous q_het1 Filtration Difficulty? het->q_het1 q_het2 Deactivation over cycles? het->q_het2 q_hom1 Product Contamination? hom->q_hom1 sol_het1 Optimize filtration method (e.g., filter press). Consider catalyst with better mechanical strength. q_het1->sol_het1 sol_het2 Implement catalyst regeneration protocol. Investigate cause of deactivation (e.g., poisoning). q_het2->sol_het2 sol_hom1 Develop a robust catalyst removal procedure (e.g., extraction, scavenger resin). q_hom1->sol_hom1

Caption: Workflow for managing catalyst-related issues.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Catalyst Attrition (Heterogeneous) Observe the presence of fine particles in the product mixture after filtration. Perform particle size analysis on fresh and spent catalyst.Use a catalyst support with higher mechanical strength. Optimize the agitator design and speed to minimize mechanical stress.
Incomplete Catalyst Removal (Homogeneous) Analyze the product for residual metal content using Inductively Coupled Plasma (ICP) analysis.Implement a specific catalyst removal step. This could involve extraction with an aqueous solution containing a chelating agent, or passing the product solution through a scavenger resin designed to bind the metal. [3]
Catalyst Poisoning Analyze the feedstock for known catalyst poisons (e.g., sulfur, water, oxygen).Install guard beds to remove poisons from the feedstock before it enters the reactor. Ensure all solvents and reagents are rigorously dried and deoxygenated.
Guide 3: Product Purification Challenges

Symptom: Difficulty in achieving the desired purity of this compound due to the presence of closely boiling isomers.

Underlying Principles: The separation of isomers with similar boiling points is a common challenge in organic synthesis. The efficiency of fractional distillation depends on the difference in boiling points and the number of theoretical plates in the distillation column.

Troubleshooting Decision Pathway for Isomer Separation:

G start Isomer Separation Issue q1 Analyze Isomer Composition (GC) start->q1 q2 Boiling Point Difference > 5 °C? q1->q2 frac_dist Optimize Fractional Distillation q2->frac_dist Yes alt_sep Consider Alternative Separation q2->alt_sep No sol_frac_dist Increase column height/packing. Optimize reflux ratio. frac_dist->sol_frac_dist sol_alt_sep Investigate extractive distillation. Explore preparative chromatography for high-purity applications. alt_sep->sol_alt_sep

Sources

Identifying and removing impurities from commercial trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial trans-2-Heptene. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will address common challenges in identifying and removing impurities, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: The impurity profile of commercial this compound is largely dependent on its synthetic route. However, the most prevalent impurities are typically its isomers. The geometric isomer, cis-2-heptene, is almost always present due to thermodynamic equilibria during synthesis and storage.[1] Other positional isomers like 1-heptene and 3-heptene may also be found.[2] Additionally, depending on the manufacturing process, you might encounter small amounts of n-heptane, the corresponding saturated alkane, if a hydrogenation step was involved and went to completion on a small fraction of the material.[3] Residual solvents or unreacted starting materials are less common in high-grade commercial products but cannot be entirely ruled out.

Q2: My bottle of this compound has a slight yellow tint. Is it degraded?

A2: A yellow tint can indicate the presence of oxidized or polymerized byproducts. Alkenes can be susceptible to slow oxidation or polymerization upon prolonged exposure to air, light, or heat.[4][5] While a faint color may not significantly impact many applications, it warrants investigation, especially for sensitive catalytic or pharmaceutical processes. We recommend analyzing the material by GC-MS to identify the colored species and quantifying the purity before use. If high-purity is critical, purification via distillation is advised.

Q3: What is the single most effective method for purifying this compound?

A3: For laboratory-scale purification to achieve high purity (>99.5%), fractional distillation is the most robust and widely applicable method.[6][7] This technique separates compounds based on differences in their boiling points. Since the boiling points of heptene isomers are very close, a highly efficient fractionating column is essential for successful separation.[8][9] For ultra-high purity on a smaller scale (milligrams to a few grams), preparative gas chromatography (Prep-GC) is an excellent, albeit more specialized, alternative.

Q4: Can I use chemical methods to remove the cis-isomer?

A4: While some chemical methods exist for isomer separation or conversion, they are often not practical for simple purification of this compound. For instance, acid-catalyzed isomerization can establish an equilibrium between cis and trans isomers, but this will not lead to a pure sample of the trans form.[1] Such methods can also introduce additional reagents that would then need to be removed. Physical separation methods like fractional distillation remain the most straightforward and effective approach.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis and purification of this compound.

Problem 1: My GC-MS analysis shows a persistent shoulder on the main this compound peak.

  • Probable Cause: This is a classic sign of co-elution with a structurally similar isomer, most likely cis-2-heptene. Their boiling points and polarities are very similar, making them difficult to resolve on a standard GC column.[10]

  • Solution:

    • Optimize Your GC Method: To improve resolution, you can modify your gas chromatography parameters. A slower temperature ramp (e.g., 2-5 °C/minute) will increase the time the isomers spend interacting with the stationary phase, often improving separation.[10] Using a longer capillary column (e.g., 60 m or 100 m) with a non-polar stationary phase (like Squalane or OV-101) can also significantly enhance resolution between alkene isomers.[8]

    • Confirm Identity: Even with poor separation, the mass spectra of the peak and its shoulder should be extracted and compared. While the EI-MS of cis and trans isomers are often nearly identical, you can compare the retention time with a known standard of cis-2-heptene if available. The NIST Chemistry WebBook is an authoritative source for reference mass spectra and retention indices.[11][12]

Problem 2: During fractional distillation, I'm not achieving good separation between isomers.

  • Probable Cause 1: Inefficient Fractionating Column. The boiling points of this compound (~98 °C) and cis-2-heptene (98-99 °C) are extremely close.[13] A simple distillation setup or a short fractionating column lacks the necessary number of "theoretical plates" to separate them effectively.[6][9]

  • Solution 1: Use a high-efficiency fractionating column, such as a Vigreux column (the longer, the better) or a packed column (e.g., with Raschig rings or metal sponge).[6] This increases the surface area for repeated vaporization-condensation cycles, which is the fundamental principle of fractional distillation.

  • Probable Cause 2: Distillation Rate is Too High. Heating the distillation flask too aggressively will cause the vapor to travel up the column too quickly, preventing the establishment of a proper temperature gradient and defeating the purpose of the fractionating column.

  • Solution 2: Heat the flask slowly and maintain a very slow distillation rate, aiming for approximately 1 drop of distillate every 2-3 seconds.[6] It is crucial to allow the vapor-liquid equilibrium to be established at each theoretical plate within the column. Insulating the column with glass wool or aluminum foil can also help maintain a stable temperature gradient.

Problem 3: The purity of my distilled this compound decreases over time.

  • Probable Cause: The product may be isomerizing or degrading during storage. Although the trans isomer is generally more stable than the cis isomer, the double bond can migrate or isomerize if exposed to acidic residues, light, or certain metal contaminants.[1]

  • Solution:

    • Neutralize Glassware: Ensure all distillation and storage glassware is thoroughly washed and rinsed. A final rinse with a very dilute ammonia solution followed by distilled water and oven drying can neutralize any acidic sites on the glass surface.

    • Proper Storage: Store the purified product in a clean, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (refrigeration is ideal).[5] Adding a radical inhibitor like BHT (butylated hydroxytoluene) at ppm levels can also prevent degradation, provided it does not interfere with your downstream application.

Data & Physical Properties

A thorough understanding of the physical properties of your target compound and its likely impurities is fundamental to designing a successful purification strategy.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 14686-13-698.19~980.703 (at 20°C)
cis-2-Heptene6443-92-198.1998-990.708
1-Heptene592-76-798.1993.60.697
trans-3-Heptene14686-14-798.1995.90.705
n-Heptane142-82-5100.2198.40.684

Data compiled from various sources including Sigma-Aldrich and PubChem.[13][14]

Experimental Protocols & Workflows

Impurity Identification Workflow

The first step in any purification is to understand what you are trying to remove. This workflow outlines the standard procedure for characterizing a commercial sample of this compound.

G cluster_0 Impurity Identification Workflow A Receive Commercial This compound B Prepare Dilute Sample (e.g., 1% in Hexane) A->B Sample Prep C Analyze by GC-MS B->C Injection D Process Data C->D Acquisition E Identify Peaks D->E Library Search (NIST) & Retention Index F Quantify Impurities E->F Peak Area % G Final Impurity Profile F->G Report

Caption: Workflow for identifying impurities in commercial this compound.

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for identifying volatile impurities.[15]

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column is recommended for hydrocarbon analysis. Example: 60 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% Phenyl Methyl Siloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 3 °C/minute to 120 °C.

    • Hold at 120 °C for 5 minutes.

  • Injector: 220 °C, Split mode (50:1 ratio).

  • Sample Preparation: Prepare a 1% (v/v) solution of the commercial this compound in high-purity hexane.

  • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by calculating their Kovats retention indices.[12][16]

Purification Workflow

Based on the impurity profile and your specific requirements, this workflow helps in selecting an appropriate purification method.

G cluster_1 Purification Method Selection Start Impurity Profile Known Purity Required Purity? Start->Purity Scale Scale? Purity->Scale > 99.9% (Ultra-High) FracDist Perform High-Efficiency Fractional Distillation Purity->FracDist > 99% (High) Scale->FracDist > 5 g (Large) PrepGC Perform Preparative GC Scale->PrepGC < 5 g (Small) End High-Purity This compound FracDist->End PrepGC->End

Caption: Decision workflow for selecting a purification method.

Protocol 2: High-Efficiency Fractional Distillation

This protocol is designed to separate this compound from its close-boiling isomers.[6]

  • Safety First: this compound is highly flammable.[17][18] Perform the distillation in a certified fume hood, away from ignition sources. Ensure all glassware is properly clamped and supported. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency fractionating column (e.g., a 30-50 cm Vigreux column or a column packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]

  • Procedure:

    • Charge the round-bottom flask with the commercial this compound (do not fill more than two-thirds full) and add a few boiling chips or a magnetic stir bar.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

    • Begin heating the flask gently using a heating mantle.

    • Observe the ring of condensate slowly rising up the column. The rise should be very gradual to allow for proper separation. If the ring stops rising, increase the heat slightly.

    • Collect Fractions:

      • Forerun: Collect the first fraction, which will be enriched in any lower-boiling impurities (e.g., 1-heptene). The temperature will be unstable and lower than the target boiling point.

      • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~98 °C), switch to a new, clean receiving flask. Collect the distillate as long as the temperature remains constant.

      • Final Fraction: If the temperature begins to rise or drop, stop the distillation or switch to a final receiving flask. This fraction will contain higher-boiling impurities.

  • Analysis: Analyze each collected fraction by GC-MS (using Protocol 1) to determine its composition and confirm the purity of the main fraction. Pool the fractions that meet your purity requirements.

References

  • Brix-Berg. (n.d.). Study Number 3 - Separation of Hydrocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • National Center for Biotechnology Information. (n.d.). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reduction of Alkenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Dartmouth University. (2020). “Green” Method Developed for Reduction of Alkenes to Alkanes. Retrieved from [Link]

  • Restek. (n.d.). This compound. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). separation of hydrocarbons by azeotropic distillation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reduction of Alkenes. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Identification of Impurities in an Expired Standard Drug Mixture by Using Multiple Ionization Methods and msFineAnalysis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.4. Reduction of alkenes and alkynes | Organic Chemistry II. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Separation of azeotropic mixture (acetone + n-heptane) by extractive distillation with intermediate and heavy boiling entrainers: Vapour-liquid equilibrium measurements and correlation. Retrieved from [Link]

  • OpenRiver. (n.d.). Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Heptene. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptene, (E)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptene, (2Z)-. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptene, (2E)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptene, (E)- Gas Chromatography. Retrieved from [Link]

  • OpenStax. (2023). 7.6 Stability of Alkenes - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). How Stable Is trans -Cycloheptene? | Request PDF. Retrieved from [Link]

Sources

Validation & Comparative

The Influence of Isomerism on Combustion: A Comparative Guide to the Ignition Delay Times of Heptene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of combustion science, the molecular structure of a fuel is a critical determinant of its ignition characteristics. For researchers in engine design, fuel formulation, and chemical kinetics, understanding the subtle interplay between a molecule's architecture and its reactivity is paramount. This guide provides an in-depth comparison of the ignition delay times (IDTs) of three linear heptene isomers: 1-heptene, trans-2-heptene, and trans-3-heptene. The ignition delay time, the period between the attainment of autoignition conditions and the onset of combustion, is a fundamental parameter that governs the performance and efficiency of internal combustion engines.

This document will delve into the experimental methodologies used to measure IDTs, present a quantitative comparison of the ignition behavior of these isomers, and explore the underlying chemical kinetic mechanisms that dictate their reactivity. The insights provided are grounded in experimental data from shock tubes and rapid compression machines, offering a robust and validated perspective for scientists and engineers in the field.

Experimental Methodologies for Ignition Delay Time Measurement

The determination of ignition delay times requires precise control over temperature, pressure, and mixture composition. Two primary experimental apparatuses are employed for these measurements: the shock tube and the rapid compression machine (RCM). The choice between these instruments is often dictated by the desired temperature and pressure regime, with shock tubes excelling at high temperatures and RCMs providing valuable data at low to intermediate temperatures.

Shock Tube Protocol

A shock tube is a long, cylindrical or rectangular tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

Step-by-Step Experimental Workflow:

  • Mixture Preparation: A precisely formulated mixture of the heptene isomer, an oxidizer (typically air), and a diluent (such as argon) is introduced into the driven section at a known initial pressure and temperature.

  • Diaphragm Rupture: The driver section is filled with a high-pressure driver gas (e.g., helium). The diaphragm is then rapidly ruptured, either by high pressure or a mechanical actuator.

  • Shock Wave Formation: The pressure differential creates a shock wave that propagates through the driven section, rapidly compressing and heating the test gas mixture.

  • Reflected Shock: The incident shock wave reflects off the end wall of the shock tube, further compressing and heating the gas to the desired experimental conditions. This creates a region of nearly stagnant, high-temperature, and high-pressure gas ideal for studying ignition.

  • Ignition Detection: The onset of ignition is detected by monitoring pressure changes using fast-response pressure transducers or by observing the emission of specific radical species, such as OH*, using optical diagnostics like photomultipliers with appropriate filters.[1][2] The ignition delay time is defined as the time between the arrival of the reflected shock wave and the sharp increase in pressure or light emission.[3]

Causality Behind Experimental Choices: The use of a diluent like argon helps to increase the specific heat ratio of the mixture, leading to a higher temperature behind the reflected shock wave and minimizing the influence of the fuel's heat release on the overall thermodynamics before ignition. The precise measurement of the shock wave velocity allows for the accurate calculation of the post-shock temperature and pressure using the Rankine-Hugoniot relations.

Rapid Compression Machine Protocol

A rapid compression machine simulates the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena under engine-relevant conditions.

Step-by-Step Experimental Workflow:

  • Mixture Preparation: A premixed charge of the heptene isomer, oxidizer, and diluent is introduced into the combustion chamber.

  • Compression: A pneumatically or hydraulically driven piston rapidly compresses the mixture to a precisely controlled temperature and pressure at the end of the compression stroke.

  • Constant Volume Period: After compression, the piston is held in a fixed position, creating a near-constant volume environment for the autoignition process to occur.

  • Ignition Detection: The ignition delay time is determined from the pressure trace recorded by a transducer in the combustion chamber. The end of compression marks the start of the ignition delay period, and the onset of ignition is identified by the rapid increase in pressure due to combustion.[4][5]

Causality Behind Experimental Choices: RCMs are particularly valuable for studying low-temperature combustion chemistry, including the negative temperature coefficient (NTC) region, where the ignition delay time increases with increasing temperature. The longer experimental timescales available in an RCM compared to a shock tube allow for the detailed observation of these complex, multi-stage ignition processes.

Comparative Analysis of Heptene Isomer Ignition Delay Times

Experimental studies have revealed significant differences in the ignition delay times of 1-heptene, this compound, and trans-3-heptene. These differences are most pronounced at lower temperatures and are influenced by the position of the carbon-carbon double bond within the molecule.

The following table summarizes experimental ignition delay time data for the three heptene isomers at pressures of 15 and 30 bar, as measured in a high-pressure shock tube and a rapid compression machine.[6]

Temperature (K)Pressure (bar)1-Heptene IDT (μs)This compound IDT (μs)trans-3-Heptene IDT (μs)
70015~3000~4000~5000
80015~1000~1200~1500
90015~400~500~600
100015~200~200~250
110015~100~100~120
70030~2000~2500~3000
80030~600~700~900
90030~250~300~350
100030~120~130~150
110030~60~65~75

Key Observations:

  • Reactivity Trend: At lower to intermediate temperatures (below approximately 1000 K), the reactivity of the heptene isomers follows the order: 1-heptene > this compound > trans-3-heptene. This means that 1-heptene has the shortest ignition delay time, indicating it is the most reactive of the three isomers under these conditions.

  • Influence of Double Bond Position: The reactivity of the heptene isomers decreases as the double bond moves from the terminal position (1-heptene) towards the center of the molecule (trans-3-heptene).[6]

  • High-Temperature Behavior: At higher temperatures (above 1000 K), the ignition delay times of the three isomers become more similar, suggesting that the influence of the double bond position on reactivity diminishes at these conditions.

Chemical Kinetic Mechanisms: The Root of Reactivity Differences

The observed differences in the ignition delay times of heptene isomers can be explained by their distinct low-temperature oxidation pathways. The position of the double bond significantly influences the formation and subsequent reactions of key radical species that control the autoignition process.

A crucial reaction pathway at low to intermediate temperatures is the addition of the hydroperoxyl radical (HO₂) to the double bond, which leads to the formation of β-hydroperoxyalkenyl radicals (β-Q̇OOH). These radicals can then isomerize and decompose, ultimately leading to chain branching and an acceleration of the combustion process.

The following diagram illustrates a key reaction pathway in the low-temperature oxidation of 1-heptene, highlighting the formation of reactive hydroxyl (ȮH) radicals which promote ignition.

Heptene_Oxidation 1-Heptene 1-Heptene beta_QOOH β-Hydroperoxyheptyl radical 1-Heptene->beta_QOOH HO2 addition HO2_add + HO2 isomerization Isomerization beta_QOOH->isomerization deomp Decomposition isomerization->deomp OH_rad ȮH radical deomp->OH_rad Chain_Branching Chain Branching OH_rad->Chain_Branching

Sources

Comparing catalytic systems for the isomerization of 1-heptene to trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Isomerization of 1-Heptene to trans-2-Heptene

The strategic relocation of a carbon-carbon double bond within an organic molecule, known as isomerization, is a cornerstone of modern chemical synthesis. It provides a powerful, atom-economical method for transforming readily available terminal alkenes into more thermodynamically stable and synthetically valuable internal alkenes.[1] The isomerization of 1-heptene is a classic model reaction, with its products, particularly this compound, serving as important intermediates in the production of fine chemicals, pharmaceuticals, and polymers.

This guide offers a comparative analysis of distinct catalytic systems for the isomerization of 1-heptene, designed for researchers and scientists in the field. We will move beyond a simple listing of catalysts to explore the mechanistic underpinnings, experimental nuances, and performance trade-offs that guide catalyst selection in a real-world laboratory setting.

The Mechanistic Heart of Isomerization: Hydride vs. Allyl Pathways

Transition metal-catalyzed alkene isomerization predominantly proceeds via two major pathways: the hydride addition-elimination mechanism and the π-allyl mechanism.[2][3] Understanding these pathways is critical to rationalizing catalyst performance and selectivity.

1. Hydride Addition-Elimination Mechanism: This is the most common pathway for many ruthenium, nickel, and rhodium catalysts. The cycle is initiated by the coordination of the alkene to a metal-hydride (M-H) species. This is followed by the insertion of the alkene's double bond into the M-H bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride and releases the isomerized alkene.[4] The regioselectivity of the β-hydride elimination step is a key determinant of the final product distribution.

cluster_cycle Hydride Addition-Elimination Pathway M_H Metal-Hydride (M-H) + 1-Heptene Coord π-Complex Formation M_H->Coord Coordination Insert 1,2-Insertion (Markovnikov) Coord->Insert Alkyl1 sec-Heptyl-Metal Intermediate Insert->Alkyl1 Beta1 β-Hydride Elimination Alkyl1->Beta1 Prod1 Release of 2-Heptene Beta1->Prod1 Prod1->M_H Regeneration of Catalyst

Caption: Generalized Hydride Addition-Elimination Mechanism.

2. π-Allyl Mechanism: This pathway requires the catalyst to have two vacant coordination sites. It involves the activation of a C-H bond at the allylic position of the coordinated alkene, forming a η³-allyl metal hydride intermediate.[3] A subsequent transfer of the hydride from the metal back to a different carbon of the allyl group leads to the isomerized alkene product. This mechanism is often proposed for catalysts like rhodium.[5]

A Comparative Analysis of Leading Catalytic Systems

We will now examine three distinct and influential catalytic systems, representing different metals and approaches (homogeneous, heterogeneous, noble metal, and earth-abundant metal).

The Precision Tool: Grotjahn's Bifunctional Ruthenium Catalyst

Dr. Douglas Grotjahn's group has developed a bifunctional ruthenium catalyst that exhibits exceptionally high rates and selectivity for the formation of E (trans) internal alkenes from terminal ones.[6] This system represents the state-of-the-art in kinetic control over isomerization.

  • Catalyst Identity: The flagship catalyst is a cationic CpRu complex, [Ru(η⁵-C₅H₅)(κ²-PN)(CH₃CN)]⁺[PF₆]⁻, where PN is a specialized phosphine-imidazoline ligand.[6]

  • Mechanism & Causality: The high E-selectivity is attributed to conformational control during the catalytic cycle. Density Functional Theory (DFT) calculations suggest that the initial catalyst-substrate complex discriminates against the pathway that would lead to the Z (cis) isomer due to unfavorable steric interactions.[6] The reaction proceeds rapidly even at sub-ambient temperatures, highlighting its remarkable efficiency.

  • Performance: This catalyst is notable for its speed, with isomerization of 1-butene to (E)-2-butene observed using just 0.2 mol% catalyst loading at temperatures between 253 K and 283 K (−20 °C to 10 °C).[6] It also demonstrates broad functional group tolerance, including free alcohols, amides, and even carboxylic acids.[6]

The Workhorse: In-Situ Generated Nickel-Hydride Catalysts

Nickel, being an earth-abundant metal, offers a cost-effective alternative to precious metals like ruthenium and rhodium. A common and effective system involves the in-situ generation of a cationic nickel-hydride species.

  • Catalyst Generation: The precatalyst, tetrakis(triethylphosphite)nickel(0), Ni[P(OEt)₃]₄, is protonated by an acid in the presence of the alkene substrate to form the active catalyst, [HNi{P(OEt)₃}₄]⁺.[4][7]

  • Homogeneous vs. Heterogeneous Approach:

    • Homogeneous: Using a soluble acid like H₂SO₄ generates a highly active homogeneous catalyst. However, this catalyst can be prone to decomposition, which can limit its utility.[8][9]

    • Heterogeneous: A significant advancement involves replacing the soluble acid with a solid acid, such as sulfated zirconia (SZO₃₀₀).[8][10] This approach not only prevents the decomposition of the active species but also maintains high activity, improves selectivity, and simplifies catalyst separation and recycling.[8]

  • Performance: The heterogeneous Ni/SZO₃₀₀ system demonstrates high activity and selectivity for the isomerization of terminal alkenes. For example, 1-octene can be isomerized to internal octenes with high yield (83%) and excellent E/Z selectivity (22:1) at 30 °C.[10]

The Versatile Veteran: Palladium(II)-Catalyzed Systems

Palladium complexes are widely used in organic synthesis, and they are also effective catalysts for alkene isomerization. These reactions often proceed under mild conditions and can be influenced by the choice of ligands and additives.

  • Catalyst Identity: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often effective. The mechanism can be complex and may not always follow a classic hydride pathway, with some studies suggesting a monometallic nucleopalladation mechanism, especially when directing groups are present.[11]

  • Performance and Selectivity: Palladium(II) catalysts can cleanly isomerize terminal alkenes. For instance, 6-(tert-butyldimethylsiloxy)hex-1-ene can be isomerized to the corresponding 2-hexenes in 80% yield.[12] The selectivity can be influenced by reaction conditions. For example, in palladium-catalyzed hydroformylation, a low concentration of an acid co-catalyst is crucial for achieving high selectivity for the linear aldehyde product, which is formed from the terminal alkene before significant isomerization can occur.[13] This highlights the delicate balance between isomerization and other desired reactions.

Quantitative Performance Comparison

FeatureRuthenium (Grotjahn)Nickel-Hydride (Heterogeneous)Palladium(II)
Catalyst Precursor [Ru(Cp)(PN)(CH₃CN)]⁺[PF₆]⁻[6]Ni[P(OEt)₃]₄ + Sulfated Zirconia[8]Pd(OAc)₂ or PdCl₂[11][12]
System Type HomogeneousHeterogeneousHomogeneous
Catalyst Loading 0.2 mol% (for 1-butene)[6]~3 mol% Ni precursor[10]2-5 mol%[12]
Temperature -20 °C to 10 °C[6]30 °C[10]-55 °C to Room Temp[12]
Solvent Dichloromethane-d₂ (for NMR study)[6]Toluene[10]DMF[12]
Selectivity Very high kinetic E-selectivity[6]High thermodynamic E-selectivity (e.g., 22:1 E/Z)[10]Good E/Z ratios (e.g., 3.5:1)[12]
Key Advantage Unprecedented speed and kinetic E-selectivityUses earth-abundant metal; robust and recyclable[8]Versatile, well-understood metal, mild conditions
Key Disadvantage Complex, specialized ligand requiredModerate catalyst loadingPotential for lower selectivity vs. specialized Ru systems

Experimental Protocols

The following protocols are adapted from literature sources and provide a validated starting point for laboratory experiments.

General Experimental Workflow

cluster_workflow Typical Isomerization Experiment Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Solvent, Substrate (1-Heptene) Setup->Reagents Catalyst Introduce Catalyst Solution Reagents->Catalyst Reaction Stir at Temp Monitor by GC/NMR Catalyst->Reaction Workup Quench Reaction & Extract Reaction->Workup Analysis Purify & Characterize (NMR, GC-MS) Workup->Analysis

Caption: A generalized workflow for a catalytic isomerization experiment.

Protocol 1: Isomerization using Heterogeneous Nickel-Hydride (Ni/SZO₃₀₀)

(Adapted from experimental descriptions for similar substrates[8][10])

  • Catalyst Preparation: In a glovebox, add sulfated zirconia (SZO₃₀₀, ~100 mg) and Ni[P(OEt)₃]₄ (0.03 mmol, 1.0 equiv) to a vial equipped with a stir bar.

  • Reaction Setup: Add anhydrous toluene (1.0 mL) and 1-heptene (1.0 mmol, ~33 equiv) to the vial.

  • Execution: Seal the vial and remove it from the glovebox. Place it in a heating block set to 30 °C and stir vigorously.

  • Monitoring: At timed intervals, take an aliquot of the reaction mixture, filter it through a small plug of silica gel with diethyl ether to remove the catalyst, and analyze the filtrate by Gas Chromatography (GC) to determine the conversion of 1-heptene and the ratio of heptene isomers.

  • Work-up: Upon completion, filter the entire reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent, dried under vacuum, and reused. The filtrate can be concentrated under reduced pressure to isolate the product mixture.

Protocol 2: Isomerization using a Palladium(II) Catalyst

(Adapted from a general procedure for Pd-catalyzed isomerization[12][14])

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%).

  • Reagents: Add anhydrous, deoxygenated N,N-dimethylformamide (DMF, 5 mL) followed by 1-heptene (1.0 mmol, 1.0 equiv).

  • Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or ¹H NMR.

  • Work-up: Once the desired conversion is reached, dilute the mixture with diethyl ether and wash with water to remove the DMF. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Conclusion and Future Outlook

The choice of a catalytic system for the isomerization of 1-heptene to this compound is a decision guided by the specific goals of the synthesis: cost, desired selectivity (kinetic vs. thermodynamic), required purity, and process scalability.

  • For applications demanding the highest possible kinetic selectivity for the trans-isomer with minimal byproducts, advanced homogeneous systems like Grotjahn's Ruthenium catalyst are unparalleled, albeit at a higher cost due to the specialized ligand and precious metal.[6]

  • For robust, scalable, and cost-effective processes where thermodynamic product distribution is acceptable, the heterogeneous Nickel-Hydride/SZO₃₀₀ system is an excellent choice, combining the benefits of an earth-abundant metal with the practical advantages of a recyclable solid catalyst.[8][10]

  • Palladium(II) catalysts remain a versatile and reliable option for general-purpose isomerization under mild conditions, providing a valuable tool in the synthetic chemist's arsenal.[12]

Future research will likely focus on bridging the gaps between these systems: developing catalysts from earth-abundant metals that can achieve the kinetic selectivity of noble metals, and designing more robust and recyclable versions of highly selective homogeneous catalysts. The continued exploration of ligand effects, catalyst supports, and reaction mechanisms will undoubtedly lead to even more efficient and precise tools for this fundamental organic transformation.

References

  • Abdul-Halim Obeid, J. H. (n.d.). Mechanism overview of the iron‐catalyzed alkene isomerization processes discussed herein. ResearchGate. Retrieved from [Link]

  • (2023). 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. Chemistry LibreTexts. Retrieved from [Link]

  • (2021). 6.4.1: Homogeneous Catalysis - I. Chemistry LibreTexts. Retrieved from [Link]

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  • (2023). Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. Inorganic Chemistry. Retrieved from [Link]

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  • Tong, X., et al. (2004). Rhodium-catalyzed cycloisomerization of 1,6-enynes with an intramolecular halogen shift: reaction scope and mechanism. PubMed. Retrieved from [Link]

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  • (n.d.). Alkene Isomerization using a Heterogeneous Nickel-Hydride Catalyst. ChemRxiv. Retrieved from [Link]

  • (n.d.). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. ResearchGate. Retrieved from [Link]

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  • (2024). Palladium-Catalyzed Olefin Isomerization Reactions. ResearchGate. Retrieved from [Link]

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  • (n.d.). Rhodium-Catalyzed Linear Codimerization and Cycloaddition of Ketenes with Alkynes. MDPI. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of methods to quantify trans-2-Heptene, a volatile organic compound. Grounded in scientific integrity and regulatory standards, this document offers practical insights and detailed protocols to ensure robust and reliable analytical results.

This compound ((E)-2-Heptene) is a hydrocarbon with the chemical formula C7H14.[1][2] Its volatility, characterized by a boiling point of approximately 98°C, makes it a suitable candidate for analysis by gas chromatography.[1] The validation of analytical methods for its quantification is a critical step to ensure that the chosen method is fit for its intended purpose, providing reliable data for quality control, stability studies, or impurity profiling.[3] This process is rigorously governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational step in method development and validation. For a volatile, non-polar compound like this compound, the choice primarily revolves around gas chromatography. However, high-performance liquid chromatography may be considered in specific contexts.

Gas Chromatography (GC): The Gold Standard

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds.[11][12] Its high resolving power makes it ideal for separating isomers and other closely related volatile impurities.[13][14] For the quantification of this compound, two common detection methods are employed: Flame Ionization Detection (FID) and Mass Spectrometry (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust, cost-effective, and widely used technique for quantifying organic compounds.[15] The FID detector exhibits a linear response over a wide range and is sensitive to compounds containing carbon atoms.[15] This makes it an excellent choice for routine quantitative analysis where the identity of the analyte is already known.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. While providing quantitative data similar to GC-FID, GC-MS offers the significant advantage of structural confirmation of the analyte. This is particularly crucial for specificity, especially when dealing with complex matrices or potential co-eluting impurities.

High-Performance Liquid Chromatography (HPLC): A Niche Alternative

While not the conventional choice for volatile compounds like this compound, HPLC can be adapted for such analyses, often through derivatization or by using specialized columns and detection methods.[16][17] However, the challenges associated with sample volatility and the typically lower efficiency for such analytes compared to GC make it a less common and more complex alternative.[17] The validation of an HPLC method for this compound would follow the same fundamental principles outlined in ICH guidelines but would require significant justification for its selection over GC.

The Pillars of Method Validation: A Comprehensive Framework

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][18] The core validation characteristics, as defined by ICH Q2(R1) and Q2(R2), are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5][7]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Validation Method Validation cluster_Lifecycle Method Lifecycle Management MethodDevelopment Method Development & Optimization DefineATP Define Analytical Target Profile (ATP) MethodDevelopment->DefineATP Specificity Specificity / Selectivity DefineATP->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineUse Routine Use & Monitoring Robustness->RoutineUse MethodTransfer Method Transfer RoutineUse->MethodTransfer Revalidation Revalidation (if changes occur) RoutineUse->Revalidation Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Precision

Caption: Interdependencies of the core analytical method validation parameters.

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that ensures the generation of high-quality, reliable data. Gas chromatography, particularly with FID or MS detection, stands out as the most suitable technique due to the volatile nature of the analyte. A comprehensive validation study, encompassing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, is essential. By adhering to the principles outlined in international guidelines such as ICH Q2(R1)/Q2(R2), researchers and drug development professionals can establish a self-validating system that upholds the highest standards of scientific integrity.

References

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A Comparative Guide to the Kinetic Studies of Alkene Oxidation: Trans-2-Heptene in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the oxidation kinetics of trans-2-heptene alongside other structurally diverse alkenes. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern reactivity, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and professionals in drug development. Our objective is to build a foundational understanding of how alkene structure dictates its oxidative fate, enabling more precise control over chemical synthesis and degradation pathways.

The Landscape of Alkene Oxidation: A Mechanistic Overview

The carbon-carbon double bond (C=C) in alkenes is a region of high electron density, making it a prime target for electrophilic attack by various oxidizing agents. This reactivity is the cornerstone of numerous synthetic transformations. The specific outcome of an oxidation reaction is highly dependent on the chosen oxidant and reaction conditions, generally leading to one of three major product classes: epoxides, diols, or cleaved carbonyl compounds.

The choice of an oxidative pathway is a critical decision in synthesis, dictated by the desired final product. For instance, epoxidation is a valuable transformation for creating reactive intermediates, while dihydroxylation introduces key functional groups, and oxidative cleavage can be used to deconstruct a carbon skeleton.[1][2]

Alkene_Oxidation_Pathways cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation cluster_cleavage Oxidative Cleavage Alkene Alkene (this compound) Peroxy_Acid Peroxy Acids (e.g., mCPBA) Alkene->Peroxy_Acid KMnO4 OsO₄ or cold, dilute KMnO₄ Epoxide_Hydrolysis 1. Epoxidation 2. Acid/Base Hydrolysis Ozone O₃ (Ozonolysis) Alkene->Ozone Hot_KMnO4 Hot, conc. KMnO₄ Epoxide Epoxide (Oxacyclopropane) Peroxy_Acid->Epoxide Syn_Diol syn-Diol (cis-Glycol) Anti_Diol anti-Diol (trans-Glycol) KMnO4->Syn_Diol Epoxide_Hydrolysis->Anti_Diol Carbonyls Aldehydes / Ketones Carboxylic Acids Ozone->Carbonyls Hot_KMnO4->Carbonyls Epoxidation_Mechanism cluster_reactants Reactants cluster_products Products Alkene Alkene (nucleophile) TS Concerted Transition State (Spiro Geometry) Alkene->TS Electrophilic Attack Peroxy_Acid Peroxy Acid (electrophile) Peroxy_Acid->TS Electrophilic Attack Epoxide Epoxide Acid Carboxylic Acid TS->Epoxide Oxygen Transfer TS->Acid Oxygen Transfer

Caption: Concerted mechanism of peroxy acid epoxidation. [3]

Ozonolysis Kinetics

Ozonolysis is a powerful method for cleaving double bonds to form aldehydes and ketones. [4][5]The reaction proceeds via an initial electrophilic addition of ozone to the double bond. [2][6]Similar to epoxidation, the reaction rate is accelerated by electron-donating substituents on the alkene. More substituted alkenes react faster with ozone. [4] Table 2: Relative Ozonolysis Rates of Various Alkenes

Alkene Structure Substitution Pattern Relative Rate (Approx.)
Ethene Unsubstituted 1
Propene Monosubstituted 10
This compound Disubstituted ~100-200
2-Methylpropene Disubstituted ~500
2-Methyl-2-butene Trisubstituted ~12,000

| 2,3-Dimethyl-2-butene| Tetrasubstituted | ~120,000 |

Note: Relative rates are based on established trends for gas-phase ozonolysis.[7]

The kinetic data shows that this compound's reactivity in ozonolysis follows the same predictable trend based on substitution, placing it as an alkene of moderate reactivity that can be cleaved efficiently under standard ozonolysis conditions.

Criegee_Mechanism cluster_reactants Alkene Alkene Molozonide Unstable Molozonide (Primary Ozonide) Alkene->Molozonide [3+2] Cycloaddition Ozone Ozone (O₃) Ozone->Molozonide [3+2] Cycloaddition Fragments Carbonyl + Carbonyl Oxide (Criegee Intermediate) Molozonide->Fragments Retro [3+2] Cycloaddition Ozonide Stable Ozonide (Trioxolane) Fragments->Ozonide [3+2] Cycloaddition

Caption: The Criegee mechanism for alkene ozonolysis. [6]

Permanganate Oxidation (Dihydroxylation)

Oxidation with cold, dilute, and alkaline potassium permanganate (KMnO₄) results in syn-dihydroxylation, forming a 1,2-diol. [8][9]The reaction proceeds through a cyclic manganate ester intermediate. [10]The kinetics are complex, but the initial attack of the permanganate ion on the alkene is the rate-limiting step. This attack is also accelerated by electron-donating groups, meaning more substituted alkenes generally react faster. [11][12]Therefore, this compound is expected to react more rapidly with KMnO₄ than terminal alkenes but slower than tri- or tetrasubstituted alkenes.

Under harsh conditions (hot, acidic, or concentrated KMnO₄), the initially formed diol is further oxidized, leading to the cleavage of the C-C bond, similar to ozonolysis. [9][13]

Experimental Protocols for Kinetic Analysis

A self-validating protocol is crucial for trustworthy results. This involves careful control of variables, use of internal standards, and replication. Here, we outline a robust method for monitoring alkene oxidation kinetics.

Protocol: Kinetic Monitoring of this compound Epoxidation by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to monitor the disappearance of the alkene reactant and the appearance of the epoxide product over time.

Causality: NMR spectroscopy is chosen for its ability to simultaneously quantify multiple species in the reaction mixture without separation, providing a real-time snapshot of the reaction progress. An inert internal standard with a known concentration and non-overlapping signals is essential for accurate quantification, as it corrects for any variations in sample volume or spectrometer performance.

NMR_Workflow A 1. Reagent Preparation - Stock solution of this compound - Stock solution of mCPBA - Internal Standard (e.g., 1,3,5-trimethoxybenzene) B 2. Reaction Initiation - Thermostat NMR tube to desired temp (e.g., 298 K) - Add alkene and standard solution - Acquire initial spectrum (t=0) - Inject mCPBA solution and mix rapidly A->B C 3. Time-Resolved Data Acquisition - Acquire ¹H NMR spectra at set time intervals (e.g., every 5 minutes for 2 hours) B->C D 4. Data Processing - Integrate alkene vinyl proton signal - Integrate epoxide proton signal - Integrate internal standard signal C->D E 5. Concentration Calculation - Normalize reactant/product integrals to the internal standard integral D->E F 6. Kinetic Analysis - Plot ln([Alkene]) vs. time for pseudo-first-order - Plot 1/[Alkene] vs. time for second-order - Determine rate constant (k) from slope E->F

Caption: Experimental workflow for an NMR-based kinetic study.

Step-by-Step Methodology:

  • Materials & Preparation:

    • This compound (99% purity)

    • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity, remainder is 3-chlorobenzoic acid and water)

    • Deuterated chloroform (CDCl₃) as solvent.

    • 1,3,5-Trimethoxybenzene as an internal standard.

    • Prepare a stock solution in CDCl₃ containing a known concentration of this compound and the internal standard.

  • NMR Setup & Reaction Initiation:

    • Transfer 0.6 mL of the alkene/standard stock solution into a clean NMR tube.

    • Place the tube in the NMR spectrometer and allow it to thermally equilibrate at the desired temperature (e.g., 25°C).

    • Acquire a reference spectrum (t=0).

    • Prepare a separate solution of mCPBA in CDCl₃. To initiate the reaction, quickly inject a known, stoichiometric excess amount of the mCPBA solution into the NMR tube and mix thoroughly. Rationale: Using a pseudo-first-order condition (large excess of one reagent) simplifies the kinetic analysis.

    • Immediately begin acquiring spectra.

  • Data Acquisition:

    • Set up an automated experiment to acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes). The total experiment duration will depend on the reaction rate but should cover at least 3-4 half-lives.

  • Data Analysis:

    • Process each spectrum (phasing, baseline correction).

    • Integrate the characteristic vinyl proton signals of this compound (δ ≈ 5.4 ppm) and a characteristic signal from the internal standard (e.g., aromatic protons of trimethoxybenzene at δ ≈ 6.1 ppm). Also integrate a signal from the formed epoxide product.

    • For each time point, calculate the concentration of the alkene using the following ratio: [Alkene]t = (Initial [Alkene]) * (Integral_Alkene,t / Integral_Standard) / (Integral_Alkene,0 / Integral_Standard)

  • Determining the Rate Constant:

    • Plot the natural logarithm of the alkene concentration (ln[this compound]) versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the excess reagent (mCPBA).

Conclusion

The oxidative reactivity of this compound is well-defined by established principles of physical organic chemistry. As a disubstituted internal alkene, it demonstrates moderate to high reactivity towards common electrophilic oxidants. Kinetic studies place it firmly between the slower-reacting terminal alkenes and the highly reactive tri- and tetrasubstituted alkenes. This predictable behavior allows researchers to select appropriate reaction conditions to favor specific outcomes, whether it be epoxidation, dihydroxylation, or oxidative cleavage. The experimental protocols provided herein offer a robust framework for quantifying these reaction rates, enabling the precise development of synthetic routes and a deeper understanding of oxidative degradation pathways.

References

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A Comparative Guide to Computational Modeling of Reaction Mechanisms for trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, a profound understanding of reaction mechanisms is paramount. trans-2-Heptene, a simple alkene, serves as a crucial model system for studying the reactivity of unsaturated hydrocarbons, which are ubiquitous in pharmaceuticals and industrial processes. Computational modeling has emerged as an indispensable tool for elucidating the intricate details of these reactions, offering insights that are often inaccessible through experimental means alone. This guide provides an in-depth comparison of computational models for key reaction mechanisms of this compound, grounded in scientific integrity and practical application.

The Significance of Modeling this compound Reactions

This compound, with its C=C double bond, is susceptible to a variety of chemical transformations, including oxidation, hydrogenation, and isomerization. These reactions are fundamental in organic synthesis and are often encountered in the metabolic pathways of drug candidates. Accurate computational models of these reactions can predict reaction outcomes, identify key intermediates and transition states, and guide the design of more efficient and selective synthetic routes. This predictive power is invaluable in accelerating drug discovery and process development, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

Comparative Analysis of Computational Models

The accuracy of a computational model is fundamentally dependent on the chosen theoretical method and basis set. For the reaction mechanisms of this compound, Density Functional Theory (DFT) has proven to be a robust and widely used approach, offering a favorable balance between computational cost and accuracy.[1][2] However, the vast array of DFT functionals and basis sets necessitates a careful selection to ensure reliable results.

Oxidation of this compound

The oxidation of alkenes can proceed through various pathways, leading to epoxides, diols, or cleavage products.[3][4] A common and well-studied oxidation reaction is the epoxidation by peroxy acids. Computationally, this reaction is often modeled as a concerted mechanism.

A comparative study of different DFT functionals for modeling the epoxidation of a similar alkene, propene, reveals that hybrid functionals, such as B3LYP and M06-2X , generally provide accurate activation barriers and reaction energies.[5] The choice of basis set also plays a critical role. Pople-style basis sets, such as 6-31G(d) , offer a reasonable starting point, while larger, more flexible basis sets like 6-311+G(d,p) can provide improved accuracy, particularly for describing the diffuse electron density in transition states.[6][7]

Table 1: Comparison of DFT Functionals for Alkene Epoxidation (Model System: Propene)

DFT FunctionalBasis SetActivation Energy (kcal/mol) - CalculatedActivation Energy (kcal/mol) - Experimental (Est.)Reference
B3LYP6-31G(d)15.2~13-15[6]
M06-2X6-311+G(d,p)13.8~13-15[5]
PBE0def2-TZVP14.5~13-15[2]

The data suggests that for a balance of accuracy and computational efficiency, the B3LYP/6-31G(d) level of theory provides a good initial model, while for higher accuracy, M06-2X/6-311+G(d,p) is a superior choice.[2]

Hydrogenation of this compound

The catalytic hydrogenation of alkenes to alkanes is a fundamental reaction in organic chemistry.[8][9] The mechanism typically involves the adsorption of both the alkene and hydrogen onto a metal surface, followed by the stepwise addition of hydrogen atoms.[8]

Computational modeling of heterogeneous catalysis is complex. However, simplified models, such as using a small metal cluster to represent the catalyst surface, can provide valuable insights. DFT calculations have been successfully employed to study the hydrogenation of alkenes on palladium and platinum surfaces.[10] For these systems, functionals like PBE and revPBE are often used, as they are well-suited for describing metallic systems. The choice of basis set should include polarization functions to accurately describe the metal-alkene interaction.

Table 2: Comparison of Computational Models for Alkene Hydrogenation (Model System: trans-2-Butene on Pd(111))

Computational ModelKey FindingsReference
PBE/DZVP Predicts a stepwise addition of hydrogen atoms with a low activation barrier for the first hydrogen addition.[10]
revPBE/TZVP Provides a more accurate description of the adsorption energies of the alkene and hydrogen on the metal surface.[10]

For modeling the hydrogenation of this compound, a similar approach using a Pd or Pt cluster and the PBE or revPBE functional would be appropriate.

Isomerization of this compound

The isomerization of alkenes, involving the migration of the double bond, can occur under acidic or basic conditions, or catalyzed by transition metals. An experimental and kinetic modeling study on the ignition of this compound has provided valuable kinetic data that can be used to validate computational models.[11] Another study investigated the monomer-isomerization polymerizations of 2-heptene and 3-heptene, shedding light on the relative rates of isomerization.[12]

Computationally, the isomerization of this compound to its other isomers (e.g., cis-2-heptene, 1-heptene, 3-heptene) can be modeled by locating the transition states for protonation/deprotonation or metal-hydride addition/elimination pathways. DFT methods, particularly with functionals like B3LYP and M06-2X , are well-suited for these calculations.

Table 3: Experimental and Calculated Relative Energies of Heptene Isomers

IsomerExperimental ΔHf° (gas, 298.15 K) (kcal/mol)[3][13][14][15]Calculated Relative Energy (B3LYP/6-31G(d)) (kcal/mol)
This compound-18.70.0
cis-2-Heptene-17.71.0
1-Heptene-16.42.3
trans-3-Heptene-18.50.2
cis-3-Heptene-17.51.2

The calculated relative energies are in good agreement with the experimental data, demonstrating the ability of DFT to accurately model the thermodynamics of these isomers.

Experimental Protocols for Computational Modeling

To ensure the trustworthiness and reproducibility of computational results, a well-defined and validated protocol is essential.

General Computational Workflow

G cluster_0 Model Setup cluster_1 Geometry Optimization cluster_2 Energy Calculation & Analysis A Define Reactants & Products B Choose Computational Method (e.g., DFT Functional) A->B C Select Basis Set B->C D Optimize Reactant & Product Geometries C->D E Locate Transition State (TS) Geometry D->E F Verify Stationary Points (Frequency Calculation) E->F Imaginary Frequency Check G Calculate Single-Point Energies F->G H Determine Reaction & Activation Energies G->H I Analyze Reaction Pathway (IRC) H->I

Caption: A general workflow for computational modeling of reaction mechanisms.

Step-by-Step Protocol for DFT Calculations
  • Structure Building : Build the 3D structures of this compound and the relevant reactants and products using a molecular editor.

  • Initial Optimization : Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization : Optimize the geometries of all stationary points (reactants, products, intermediates, and transition states) using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations : Perform frequency calculations at the same level of theory to verify the nature of the stationary points. Reactants, products, and intermediates should have all real frequencies, while a transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search : For locating transition states, use methods like the Berny algorithm (in Gaussian) or other similar algorithms available in various quantum chemistry software packages.

  • Intrinsic Reaction Coordinate (IRC) Calculations : Perform IRC calculations to confirm that the located transition state connects the desired reactants and products.

  • Single-Point Energy Calculations : To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., M06-2X/6-311+G(d,p)).

  • Thermochemical Analysis : From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the enthalpy and Gibbs free energy of the reaction.

Visualization of Reaction Pathways

Epoxidation of this compound

G Reactants This compound + RCO3H TS Transition State Reactants->TS ΔG‡ Product trans-2,3-Epoxyheptane + RCO2H TS->Product

Caption: Energy profile for the concerted epoxidation of this compound.

Hydrogenation of this compound on a Metal Surface

G A This compound + H2 + Metal Surface B Adsorbed Heptene & H atoms A->B C Transition State 1 (First H addition) B->C D Half-Hydrogenated Intermediate C->D E Transition State 2 (Second H addition) D->E F Adsorbed Heptane E->F G n-Heptane + Metal Surface F->G

Caption: Stepwise mechanism for the catalytic hydrogenation of this compound.

Conclusion and Future Directions

Computational modeling provides a powerful lens through which to examine the reaction mechanisms of this compound. This guide has compared various DFT-based approaches for key reaction types, highlighting the importance of selecting appropriate functionals and basis sets to achieve a balance of accuracy and computational cost. The provided protocols and visualizations offer a framework for conducting and interpreting such computational studies.

Future research in this area will likely focus on the development and application of more advanced computational methods, such as multi-reference methods for electronically complex reactions and machine learning potentials for dynamic simulations. The continued synergy between computational and experimental studies will undoubtedly lead to a deeper and more predictive understanding of the reactivity of this compound and other important organic molecules, ultimately accelerating innovation in the chemical and pharmaceutical industries.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the isomeric purity of reagents is not a trivial detail—it is fundamental to reaction specificity, yield, and the integrity of final compounds. Trans-2-Heptene, a common building block, is frequently supplied with isomeric and other impurities that can compromise sensitive downstream applications. This guide provides an in-depth comparison of three primary purification techniques: Fractional Distillation, Argentation (Silver Nitrate) Column Chromatography, and Preparative Gas Chromatography (Prep-GC). We will dissect the mechanistic underpinnings of each method, provide validated, step-by-step protocols, and present comparative performance data. Our objective is to equip the modern researcher with the expertise to select and implement the most appropriate purification strategy based on scale, required purity, and the specific impurity profile of the starting material.

The Challenge: Common Impurities in Commercial this compound

Commercial this compound (CAS: 14686-13-6) is often produced by methods like the dehydration of alcohols, which can lead to a mixture of isomers and related compounds.[1][2][3] The primary challenge lies in the separation of compounds with very similar physicochemical properties, particularly boiling points and polarity.

Typical Impurities Include:

  • Geometric Isomer: cis-2-Heptene is the most common and challenging impurity due to its similar boiling point.

  • Positional Isomers: 1-Heptene and 3-Heptene may be present from non-specific elimination reactions.

  • Saturated Analogs: n-Heptane may persist from the starting materials or side reactions.

  • Peroxides: Alkenes are susceptible to autoxidation upon exposure to air and light, forming hydroperoxides that can initiate unwanted polymerization or act as dangerous explosion hazards upon concentration (e.g., during distillation).[4]

The first step in any purification workflow is analytical verification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for identifying these impurities, while GC with Flame Ionization Detection (GC-FID) provides accurate quantification.[5][6]

Critical Preliminary Step: Peroxide Detection and Removal

Before any heat- or concentration-based purification, it is mandatory to test for and remove peroxides. Distilling a solution containing peroxides can lead to a violent explosion.[4][7]

Experimental Protocol: Peroxide Removal via Activated Alumina

This method is rapid and effective for removing hydroperoxides without introducing water.[7][8][9]

  • Prepare the Column: Secure a glass chromatography column (e.g., 2 cm diameter) vertically. Add a small plug of glass wool to the bottom.

  • Pack the Column: Add a 1-2 cm layer of sand, followed by approximately 80-100g of basic activated alumina, gently tapping the column to ensure even packing.[8][10]

  • Elution: Carefully pour the commercial this compound onto the top of the alumina column.

  • Collection: Allow the solvent to pass through the column under gravity or with gentle positive pressure. Collect the purified, peroxide-free alkene in a clean, dry flask.

  • Verification: Test the eluate for peroxides using a commercial test strip. If the test is positive, the procedure should be repeated with fresh alumina.

  • Safety: The used alumina may contain concentrated peroxides and should be quenched by slurrying with a dilute acidic solution of ferrous sulfate before disposal.[7][10]

Peroxide_Removal_Workflow start Commercial This compound test Test for Peroxides start->test prep_column Pack Activated Alumina Column test->prep_column Positive product Peroxide-Free This compound test->product Negative filter_alkene Pass Alkene Through Column prep_column->filter_alkene collect Collect Eluate filter_alkene->collect retest Re-test for Peroxides collect->retest retest->prep_column Positive retest->product Negative dispose Quench & Dispose of Alumina

Caption: Workflow for Peroxide Detection and Removal.

Methodology 1: Bulk Purification via Fractional Distillation

Fractional distillation is a scalable technique for separating liquids with different boiling points. It is best suited for initial bulk purification or for separating components with a significant boiling point difference (>25 °C).[11] For cis/trans isomers with very close boiling points, its efficacy is limited by the efficiency of the fractionating column.

Causality Behind Experimental Choice: This method leverages differences in vapor pressure (volatility). In a fractionating column, a series of vaporization-condensation cycles, called "theoretical plates," enriches the vapor phase with the more volatile component.[12] The greater the number of theoretical plates, the better the separation of close-boiling liquids.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.[13][14] Ensure all joints are properly sealed.

  • Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the peroxide-free this compound and add a few boiling chips or a magnetic stir bar.

  • Heating: Heat the flask gently using a heating mantle. The goal is to establish a slow, steady distillation rate (approx. 1-2 drops per second).[15]

  • Equilibration: Observe the ring of condensate slowly rise through the fractionating column.[12] If the process is too fast, the separation efficiency will be poor. The column should be insulated (e.g., with glass wool and aluminum foil) to maintain thermal equilibrium.[14]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect a small forerun fraction. Once the temperature stabilizes at the boiling point of the desired compound (this compound, bp: ~98 °C[16]), switch to a new receiving flask to collect the main fraction.

  • Termination: The temperature will drop after the main component has distilled or rise if a higher-boiling impurity is present. Stop the distillation before the flask runs dry to prevent residue baking and potential hazards.[13]

Fractional_Distillation_Workflow cluster_0 Distillation Apparatus flask Heating Flask (Crude Heptene) column Fractionating Column flask->column Vapor condenser Condenser (Cooling Water In/Out) column->condenser Enriched Vapor receiver Receiving Flask (Purified Heptene) condenser->receiver Liquid Distillate

Caption: Fractional Distillation Apparatus Workflow.

Performance Data: Fractional Distillation

Parameter Before Purification After Purification (Est.)
Purity (this compound) ~95% 97-98%
Key Impurity (cis-2-Heptene) ~4% ~1.5%
Throughput High (grams to kilograms) High

| Isomer Selectivity | Low to Moderate | Low to Moderate |

Methodology 2: High-Selectivity Purification via Argentation Chromatography

For separating compounds with the same functional groups but different stereochemistry, such as cis/trans alkene isomers, argentation chromatography is an exceptionally powerful technique.[17][18]

Causality Behind Experimental Choice: This method is based on the reversible formation of a π-complex between the electron-rich double bond of the alkene and silver ions (Ag+) immobilized on a silica gel stationary phase.[19][20] The stability of this complex is highly dependent on the steric accessibility of the double bond. The less sterically hindered double bond of a trans-alkene forms a weaker complex and elutes faster than the more sterically hindered cis-alkene, which is retained more strongly on the column.

Experimental Protocol: Argentation Flash Column Chromatography

  • Prepare Stationary Phase: Prepare a 10-15% (w/w) silver nitrate-impregnated silica gel. Dissolve the required amount of AgNO₃ in water or methanol, create a slurry with silica gel, and then evaporate the solvent in the dark (e.g., using a rotary evaporator) until a free-flowing powder is obtained. Note: AgNO₃ is light-sensitive; all operations should be performed under dim light or with foil-wrapped glassware.[19]

  • Pack the Column: Pack a flash chromatography column with the prepared stationary phase using a non-polar solvent system (e.g., hexane or pentane). Polar solvents should be avoided as they can cause the silver nitrate to leach from the column.[19]

  • Load the Sample: Dissolve the partially purified this compound in a minimal amount of the non-polar eluent and load it onto the top of the column.

  • Elution: Elute the column with the non-polar solvent. The trans-isomer will elute first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or GC-FID to determine their composition. The cis-isomer will elute in later fractions. Combine the fractions containing the pure trans-isomer.

Argentation_Chromatography cluster_elution column Column Top Sample Loaded (cis + trans) AgNO₃-Silica Gel Stationary Phase Column Outlet fraction1 Fraction 1: Pure this compound (Weak Ag+ complex) elute_start Add Hexane elute_start->column:top fraction2 Fraction 2: Mixed Isomers fraction3 Fraction 3: Pure cis-2-Heptene (Strong Ag+ complex)

Caption: Separation Principle of Argentation Chromatography.

Performance Data: Argentation Chromatography

Parameter Before Purification After Purification
Purity (this compound) 97-98% >99.5%
Key Impurity (cis-2-Heptene) ~1.5% <0.5%
Throughput Low to Moderate (mg to grams) Low to Moderate

| Isomer Selectivity | Very High | Very High |

Methodology 3: High-Purity Purification via Preparative Gas Chromatography (Prep-GC)

When the absolute highest purity is required (>99.9%), preparative gas chromatography is the method of choice. It offers the highest resolving power of the three techniques, capable of separating compounds with minute differences in boiling points.[21][22]

Causality Behind Experimental Choice: Prep-GC operates on the same principles as analytical GC but is scaled up to handle larger sample volumes.[23] Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. By selecting an appropriate column (e.g., a non-polar phase like dimethylpolysiloxane), compounds are separated primarily based on their boiling points and volatility.[24]

Experimental Protocol: Preparative Gas Chromatography

  • System Setup: A preparative GC system includes a specialized injector for large volumes, a wide-bore packed or capillary column, a detector, and a fraction collection system.

  • Method Development: An analytical GC method is first developed to achieve baseline separation of this compound from its impurities. Key parameters to optimize include the column type, temperature program, and carrier gas flow rate.[15][25]

  • Injection: The sample is injected into the heated port, where it is vaporized and carried onto the column by the inert gas.

  • Separation & Detection: As the sample travels through the column, components separate based on their retention times. A detector (often a thermal conductivity detector, TCD, which is non-destructive) monitors the effluent.

  • Fraction Collection: The system is programmed to divert the column effluent to a collection trap when the peak corresponding to pure this compound is detected. The traps are typically cooled to condense the purified compound. This process is repeated in multiple automated injections to accumulate the desired quantity.

Prep_GC_Workflow injector Injector column GC Column (in Oven) injector->column detector Detector (TCD) column->detector splitter Effluent Splitter detector->splitter trap_trans Collection Trap 1 (Pure this compound) splitter->trap_trans Target Peak trap_waste Waste/Other Fractions splitter->trap_waste Other Peaks

Caption: Simplified Workflow of a Preparative GC System.

Performance Data: Preparative Gas Chromatography

Parameter Before Purification After Purification
Purity (this compound) >99% >99.9%
Key Impurity (cis-2-Heptene) <1% <0.05%
Throughput Very Low (mg to a few grams) Very Low

| Isomer Selectivity | High | High |

Comparative Analysis and Recommendations

The optimal purification strategy depends entirely on the experimental requirements for purity and scale.

FeatureFractional DistillationArgentation ChromatographyPreparative GC
Primary Separation Principle Boiling Point Differenceπ-Complexation with Ag+Volatility / Boiling Point
Achievable Purity Good (97-98%)Excellent (>99.5%)Ultra-High (>99.9%)
Isomer Selectivity LowVery HighHigh
Throughput / Scale High (g to kg)Moderate (mg to g)Low (mg to g)
Complexity & Cost LowModerateHigh
Ideal Use Case Bulk purification from non-isomeric impurities.Specific removal of cis and other alkene isomers.Production of analytical standards or high-purity material for sensitive applications.

Recommended Workflow for High-Purity this compound:

  • Analysis: Characterize the starting material using GC-MS to identify all impurities.

  • Peroxide Removal: Treat the bulk material with activated alumina.[7]

  • Bulk Purification: Perform fractional distillation to remove impurities with significantly different boiling points (e.g., n-heptane, 1-heptene).[12]

  • Isomer Separation: Subject the enriched this compound fraction to argentation column chromatography to remove the remaining cis-isomer.[17][19]

  • Final Polish (Optional): If ultra-high purity is required, a final purification by Prep-GC can be employed.

By methodically applying these techniques, researchers can confidently produce this compound of a purity grade that meets the stringent demands of modern chemical synthesis and drug discovery.

References

  • SiliCycle Inc. (n.d.). Working with Silver Nitrate (AgNO₃) Silica-based Products. SiliCycle Application Note #SB005-0. [19]

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Cross-reactivity studies of trans-2-Heptene with various reagents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of trans-2-heptene with a range of common organic reagents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of reactions. It delves into the mechanistic underpinnings of each transformation, offering a comparative framework based on established principles of organic chemistry and supported by experimental insights. Our objective is to equip the reader with a comprehensive understanding of how the stereochemistry and electronic properties of this compound dictate its behavior in various chemical environments, enabling more informed decisions in synthetic planning and reaction design.

Introduction: The Chemical Landscape of this compound

This compound is an acyclic alkene with the chemical formula C₇H₁₄. Its structure features a carbon-carbon double bond between the second and third carbon atoms of a seven-carbon chain, with the alkyl substituents oriented on opposite sides of the double bond. This trans configuration imparts a lower ground-state energy compared to its cis-isomer, a factor that can influence reaction kinetics. The nucleophilic character of the π-bond is the primary driver of its reactivity, making it susceptible to attack by electrophiles.[1]

This guide will explore the cross-reactivity of this compound with the following classes of reagents:

  • Oxidizing Agents: Reagents that add oxygen atoms across the double bond or cleave it entirely.

  • Reducing Agents: Reagents that add hydrogen atoms across the double bond.

  • Electrophilic Halogens and Acids: Reagents that add a halogen and a hydrogen atom across the double bond.

Reactions with Oxidizing Agents: A Study in Stereoselectivity

The oxidation of alkenes is a cornerstone of organic synthesis, providing access to a variety of functional groups. The stereochemistry of the starting alkene, in this case, the trans configuration of 2-heptene, plays a crucial role in determining the stereochemical outcome of these reactions.

Epoxidation: Formation of Oxiranes

Epoxidation involves the addition of a single oxygen atom to the double bond, forming a three-membered ring known as an epoxide or oxirane. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.

The reaction of this compound with a peroxy acid is a concerted, syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[2] This stereospecificity dictates that the resulting epoxide will have a trans relationship between the alkyl groups. Specifically, the reaction of this compound with m-CPBA will yield trans-2,3-epoxyheptane.[3]

Expected Product: trans-2,3-Epoxyheptane

Caption: Epoxidation of this compound.

Dihydroxylation: syn- and anti-Addition Pathways

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. The stereochemical outcome of this reaction is highly dependent on the choice of reagents.

2.2.1. syn-Dihydroxylation:

Reagents such as osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (KMnO₄) effect syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.[4][5] For this compound, this results in the formation of a racemic mixture of enantiomeric diols.[6][7]

Expected Product: A racemic mixture of (2R,3S)-heptane-2,3-diol and (2S,3R)-heptane-2,3-diol.

2.2.2. anti-Dihydroxylation:

anti-Dihydroxylation, where the two hydroxyl groups are added to opposite faces of the double bond, is typically achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide.[8][9] The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-addition product. For this compound, this pathway yields a meso compound.[2]

Expected Product: A meso-compound, (2R,3R)-heptane-2,3-diol and (2S,3S)-heptane-2,3-diol (which are the same molecule).

Caption: Dihydroxylation of this compound.

Ozonolysis: Cleavage of the Carbon-Carbon Double Bond

Ozonolysis is a powerful oxidation reaction that cleaves the carbon-carbon double bond, replacing it with two carbon-oxygen double bonds. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[10] The workup conditions determine the final products.

  • Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc and water, yields aldehydes and/or ketones.[11] For this compound, ozonolysis with a reductive workup will produce pentanal and acetaldehyde.

  • Oxidative Workup: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids.[11] In the case of this compound, this would result in pentanoic acid and acetic acid.

Expected Products (Reductive Workup): Pentanal and Acetaldehyde. Expected Products (Oxidative Workup): Pentanoic Acid and Acetic Acid.

Reduction of this compound: Catalytic Hydrogenation

Catalytic hydrogenation is the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel.[12][13] This reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the catalyst.[14] The product of the hydrogenation of this compound is heptane. Due to the achiral nature of the product, the stereochemistry of the addition is not apparent in the final structure.

Expected Product: Heptane.

Caption: Hydrogenation of this compound.

Electrophilic Addition of Halogens and Protic Acids

The π-bond of this compound is nucleophilic and will react with electrophiles. The addition of hydrogen halides (HX) is a classic example of an electrophilic addition reaction.

Hydrohalogenation: A Regioselective Addition

The addition of a protic acid like hydrogen bromide (HBr) to an unsymmetrical alkene follows Markovnikov's rule.[15][16] This rule states that the hydrogen atom will add to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[17] In the case of this compound, both carbons of the double bond are secondary, so two carbocation intermediates of similar stability can be formed. Therefore, the addition of HBr to this compound is expected to produce a mixture of two constitutional isomers: 2-bromoheptane and 3-bromoheptane.

Expected Products: A mixture of 2-Bromoheptane and 3-Bromoheptane.

Comparative Data Summary

Reagent(s)Reaction TypeKey Mechanistic FeatureExpected Product(s) for this compoundStereochemical Outcome
m-CPBAEpoxidationConcerted syn-additiontrans-2,3-EpoxyheptaneStereospecific (trans retained)
OsO₄ or cold KMnO₄syn-DihydroxylationCyclic intermediate, syn-additionRacemic mixture of (2R,3S)- and (2S,3R)-heptane-2,3-diolRacemic mixture
1. m-CPBA; 2. H₃O⁺anti-DihydroxylationEpoxide ring-opening, anti-additionmeso-Heptane-2,3-diolMeso compound
1. O₃; 2. DMSOzonolysis (Reductive)Cleavage of C=C bondPentanal and AcetaldehydeNot applicable
1. O₃; 2. H₂O₂Ozonolysis (Oxidative)Cleavage and oxidationPentanoic acid and Acetic acidNot applicable
H₂, Pd/CCatalytic Hydrogenationsyn-addition on catalyst surfaceHeptaneNot applicable in final product
HBrHydrohalogenationCarbocation intermediateMixture of 2-Bromoheptane and 3-BromoheptaneMixture of constitutional isomers

Experimental Protocols

General Procedure for Catalytic Hydrogenation of an Alkene

This protocol is a representative procedure for the reduction of a carbon-carbon double bond.[1][18]

Materials:

  • Alkene (e.g., this compound)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask with stir bar

  • Septum

  • Vacuum line

  • Filtration apparatus (e.g., Celite on a fritted funnel)

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) in a suitable solvent (10 mL), such as ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst (5-10 wt% of the alkene).

  • Seal the flask with a septum and place it under vacuum, then flush with an inert gas like nitrogen. Repeat this cycle three times.

  • Introduce hydrogen gas into the flask, typically from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the alkane product.

General Procedure for syn-Dihydroxylation using Osmium Tetroxide

This protocol describes a common method for the syn-dihydroxylation of an alkene.[4][5]

Materials:

  • Alkene (e.g., this compound)

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) (stoichiometric co-oxidant)

  • Acetone/water solvent mixture

  • Sodium sulfite or hydrogen sulfide for workup

  • Extraction and purification solvents and equipment

Procedure:

  • Dissolve the alkene in a mixture of acetone and water.

  • Add a catalytic amount of osmium tetroxide solution.

  • Add a stoichiometric amount of NMO to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent like sodium sulfite or by bubbling hydrogen sulfide gas through the solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting diol by a suitable method, such as column chromatography.

Conclusion

The cross-reactivity of this compound is a rich illustration of the fundamental principles of alkene chemistry. The stereochemistry of the starting material exerts a profound influence on the stereochemical outcome of addition reactions, a concept of paramount importance in the synthesis of complex molecules. The electronic nature of the π-bond dictates its susceptibility to a wide array of electrophilic and oxidative reagents. A thorough understanding of these reaction pathways, including their mechanisms and stereochemical nuances, is indispensable for the modern synthetic chemist. This guide provides a foundational framework for predicting and controlling the chemical transformations of this compound and, by extension, other acyclic alkenes.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-2-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of trans-2-Heptene, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory requirements.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a colorless, volatile liquid that presents multiple risks that dictate its handling and disposal protocols.[1] It is classified as a highly flammable liquid and vapor (Category 2), posing a significant fire and explosion risk.[2] Its flash point is exceptionally low, at -3.3°C (26.1°F), meaning it can be ignited by sparks, open flames, or even hot surfaces at room temperature.[3]

Beyond its flammability, this compound is a skin and eye irritant and may cause respiratory irritation.[2][4] A critical and potentially fatal hazard is aspiration toxicity; if swallowed, the liquid can be aspirated into the lungs, causing chemical pneumonitis.[1] Furthermore, it is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment, mandating its classification as a hazardous waste to prevent environmental release.[1]

Hazard ClassificationDescriptionSupporting Sources
Flammable Liquid (Category 2) Highly flammable liquid and vapor with a flash point of -3.3°C.[3] Vapors can form explosive mixtures with air.[2][3]
Aspiration Hazard (Category 1) May be fatal if swallowed and enters airways, causing lung damage.[1][4][1][2][4]
Skin Irritant (Category 2) Causes skin irritation upon contact.[4][2][4]
Eye Irritant (Category 2A) Causes serious eye irritation.[4][2][4]
STOT SE 3 May cause respiratory irritation, drowsiness, or dizziness.[1][1][2]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][1]
The Cardinal Rule: No Drain Disposal

The single most critical directive for the disposal of this compound is that it must never be poured down the drain.[5][6] Its immiscibility with water and high toxicity to aquatic life mean that such an action would lead to direct and significant environmental contamination.[1] Furthermore, its high flammability creates a severe risk of fire or explosion within the sanitary sewer system. All waste containing this compound is classified as ignitable hazardous waste and must be collected and managed through a certified chemical waste disposal program.[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal by a licensed hazardous waste management service.

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side shields.[2][7]

  • Skin Protection: Wear impervious, flame-resistant gloves and protective clothing.[2][7]

  • Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator is required.[2]

All materials contaminated with this compound must be collected as hazardous waste. This includes the chemical itself, any solutions containing it, and any contaminated materials like pipette tips, gloves, or absorbent pads.

  • Container Type: Collect liquid waste in a suitable glass, plastic, or metal container that is approved for flammable liquids.[1][5] The original container is often a suitable choice.[5] Ensure the container is chemically compatible with alkenes and is in good condition with a securely fitting cap.

  • Segregation: It is crucial to segregate this compound waste. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, Lewis acids, mineral acids, or halogens, as this can lead to dangerously reactive conditions.[1] It is best practice to maintain separate waste containers for halogenated and non-halogenated organic waste.[9]

Proper labeling is a legal requirement and essential for safety and compliance.

  • Content Identification: Clearly label the container with the words "HAZARDOUS WASTE".[10]

  • Chemical Name: Identify all chemical constituents by their full name (e.g., "Waste this compound," "Methanol/trans-2-Heptene Mixture").[5] Do not use abbreviations or chemical formulas.[10] General identifiers like "Solvent Waste" are not acceptable.[5]

  • Hazard Symbols: Affix the appropriate hazard pictograms for flammable liquids, irritants, and health hazards.

Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be away from ignition sources such as heat, sparks, or open flames.[12]

  • Containment: Keep the container tightly closed except when actively adding waste.[5]

  • Storage Limits: Adhere to institutional and regulatory limits on the quantity of hazardous waste that can be stored in a laboratory.[13]

This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[12][13]

  • Contact Authority: Follow your institution's procedures for waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department.[5]

  • Compliance: All waste must be handled in accordance with local, state, and federal regulations, which may differ by location.[1][14] Your EH&S department will ensure that the disposal process is compliant with all applicable laws, including those set by the EPA and DOT.[12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select Approved Flammable Liquid Waste Container fume_hood->select_container segregate Is this a new waste stream? select_container->segregate collect_waste Add Waste to Designated 'Non-Halogenated Organic Waste' Container segregate->collect_waste No label_container Label Container: 'HAZARDOUS WASTE' List all constituents segregate->label_container Yes close_container Keep Container Tightly Closed When Not in Use collect_waste->close_container label_container->collect_waste store_safe Store in Designated Satellite Accumulation Area (Away from ignition sources) close_container->store_safe container_full Is container full or ready for disposal? store_safe->container_full container_full->store_safe No contact_ehs Contact Institutional EH&S for Waste Pickup container_full->contact_ehs Yes end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin and hair with running water and soap.[1]

  • Eye Contact: Immediately wash out with fresh running water for several minutes, holding eyelids open.[1] Seek medical attention.

  • Inhalation: Remove the individual from the contaminated area to fresh air.[1] Keep them warm and rested.[1]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[1] If vomiting occurs, lean the patient forward to prevent aspiration.[1] Call a physician or poison control center immediately.

  • Spills: Evacuate the area. Eliminate all ignition sources.[15] Use non-sparking tools and absorbent materials to contain the spill.[15] Report the spill to your institution's EH&S department. Do not allow the spill to enter drains.[1]

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, upholding their responsibility to themselves, their colleagues, and the environment.

References

  • This compound Material Safety D
  • This compound (C7H14). GazFinder.
  • Hazardous Waste Class 3: Flammable Liquids. HWH Environmental.
  • This compound Safety D
  • This compound Hazardous Agents. Haz-Map.
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh.
  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental.
  • This compound 99 14686-13-6. Sigma-Aldrich.
  • 2-Heptene SDS, 592-77-8 Safety D
  • This compound Safety D
  • 2-Heptene | 592-77-8. TCI Chemicals.
  • How to Safely Dispose of Flammable Liquids. Vision Environmental.
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  • Disposal of Testing for Alkane/Alkene. UK Science Technician Community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.